molecular formula C20H18F6N4O B8606485 (R)-MK-5046

(R)-MK-5046

Numéro de catalogue: B8606485
Poids moléculaire: 444.4 g/mol
Clé InChI: UJINBEQCDMOAHM-GOSISDBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-MK-5046 is a useful research compound. Its molecular formula is C20H18F6N4O and its molecular weight is 444.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C20H18F6N4O

Poids moléculaire

444.4 g/mol

Nom IUPAC

(2R)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol

InChI

InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m1/s1

Clé InChI

UJINBEQCDMOAHM-GOSISDBHSA-N

SMILES isomérique

C1CC1(CC2=CN=C(N2)C[C@@](C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F

SMILES canonique

C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F

Origine du produit

United States

Foundational & Exploratory

(R)-MK-5046 and Bombesin Receptor Subtype-3: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of (R)-MK-5046, a potent and selective allosteric agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3). BRS-3 is an orphan G-protein coupled receptor (GPCR) implicated in the regulation of energy homeostasis, glucose metabolism, and cellular growth, making it a promising therapeutic target for obesity, diabetes, and certain cancers. This compound represents a key pharmacological tool to elucidate the physiological roles of BRS-3 and explore its therapeutic potential.

Core Mechanism: Allosteric Agonism

This compound functions as a non-peptide allosteric agonist of BRS-3.[1][2] This means it binds to a site on the receptor that is topographically distinct from the orthosteric binding site, where the endogenous ligand (currently unknown) is presumed to bind.[1] This allosteric binding modulates the receptor's conformation, leading to its activation.

Evidence for this allosteric mechanism is multifaceted:

  • This compound only partially inhibits the binding of radiolabeled competitive antagonists , such as 125I-Bantag-1, to BRS-3.[1][3] A competitive orthosteric ligand would be expected to fully displace the radioligand.

  • The inhibitory effect of this compound on antagonist binding is noncompetitive , resulting in a curvilinear Schild plot.[1][3]

  • This compound can potentiate the effects of orthosteric agonists , shifting their dose-response curves to the left.[1]

  • Receptor chimeric studies and site-directed mutagenesis have provided evidence that this compound and peptide antagonists like Bantag-1 have different binding sites on the BRS-3 receptor, which determines their high affinity and selectivity.[1][3][4]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50/IC50) of this compound for BRS-3 across different species.

SpeciesAssay TypeParameterValue (nM)
HumanRadioligand BindingKi3.4
HumanRadioligand BindingKi (high affinity)0.08
HumanRadioligand BindingKi (low affinity)11-29
HumanFunctional (PLC)EC5025
HumanFunctionalIC5027
MouseRadioligand BindingKi1.6
RatRadioligand BindingKi0.6
DogRadioligand BindingKi9.9
RhesusRadioligand BindingKi2.4

Table 1: Binding Affinity (Ki) of this compound for BRS-3.

SpeciesAssay TypeParameterValue (nM)
HumanFunctional (PLC)EC5025
MouseFunctionalEC5021
RatFunctionalEC502.2
DogFunctionalEC501.6
RhesusFunctionalEC506.9

Table 2: Functional Potency (EC50) of this compound on BRS-3.

Signaling Pathways Activated by this compound

BRS-3 is primarily a Gq-coupled receptor.[5] Activation of BRS-3 by this compound initiates a cascade of intracellular signaling events.

Primary Gq-PLC Pathway

The canonical signaling pathway activated by this compound upon binding to BRS-3 is the Gq-protein pathway, which leads to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).

BRS3_Gq_Signaling MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Binds to allosteric site Gq Gq Protein BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream

BRS-3 Gq-PLC Signaling Pathway
Downstream Signaling Cascades

Beyond the primary Gq-PLC pathway, activation of BRS-3 by agonists like this compound has been shown to modulate several other important intracellular signaling cascades, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK/ERK cascade is a common downstream event for many GPCRs and is implicated in cell proliferation and differentiation.

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, growth, and metabolism.

  • Focal Adhesion Kinase (FAK) and Paxillin: Phosphorylation of these proteins suggests a role for BRS-3 in cell adhesion and migration.

  • mTOR Pathway: The mammalian target of rapamycin (B549165) pathway is a central regulator of cell growth, proliferation, and metabolism.

Downstream_Signaling BRS3_Activation BRS-3 Activation by this compound Gq_PLC Gq-PLC Pathway BRS3_Activation->Gq_PLC MAPK_Pathway MAPK/ERK Pathway BRS3_Activation->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway BRS3_Activation->PI3K_Akt_Pathway FAK_Paxillin FAK/Paxillin Phosphorylation BRS3_Activation->FAK_Paxillin Cellular_Responses Cellular Responses (Growth, Metabolism, etc.) Gq_PLC->Cellular_Responses MAPK_Pathway->Cellular_Responses mTOR_Pathway mTOR Pathway PI3K_Akt_Pathway->mTOR_Pathway FAK_Paxillin->Cellular_Responses mTOR_Pathway->Cellular_Responses

Downstream Signaling Cascades

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound on BRS-3.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the BRS-3 receptor.

General Protocol:

  • Membrane Preparation: Cells expressing BRS-3 are harvested and homogenized in a suitable buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.

  • Competitive Binding: A fixed concentration of a radiolabeled BRS-3 antagonist (e.g., 125I-Bantag-1) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filter is then washed to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (BRS-3 expressing cells) Incubation Incubation to Equilibrium Membrane_Prep->Incubation Radioligand Radiolabeled Antagonist (e.g., 125I-Bantag-1) Radioligand->Incubation MK5046_serial Serial Dilutions of This compound MK5046_serial->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Radioligand Binding Assay Workflow
Phospholipase C (PLC) Activation Assay ([3H]Inositol Phosphate Accumulation)

Objective: To measure the functional potency (EC50) of this compound in activating the Gq-PLC pathway.

General Protocol:

  • Cell Labeling: Cells expressing BRS-3 are incubated overnight with [3H]myo-inositol, which is incorporated into membrane phosphoinositides, including PIP2.

  • Pre-incubation: The cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon PLC activation.

  • Stimulation: The cells are stimulated with increasing concentrations of this compound for a defined period.

  • Extraction: The reaction is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid) to extract the soluble inositol phosphates.

  • Separation: The inositol phosphates are separated from the rest of the cellular components, often using anion-exchange chromatography.

  • Quantification: The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Western Blotting for Phosphorylated Signaling Proteins

Objective: To detect the activation of downstream signaling pathways by assessing the phosphorylation status of key proteins (e.g., Akt, MAPK).

General Protocol:

  • Cell Treatment: BRS-3 expressing cells are treated with this compound for various time points.

  • Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

  • Analysis: The band intensities are quantified, and the levels of phosphorylated protein are normalized to a loading control (e.g., total protein or a housekeeping protein like GAPDH).

Conclusion

This compound is a valuable pharmacological tool for studying the BRS-3 receptor. Its mechanism as a potent and selective allosteric agonist is well-supported by a variety of in vitro studies. By activating the Gq-PLC pathway and other downstream signaling cascades, this compound has demonstrated significant effects on energy metabolism and glucose homeostasis in preclinical models. The experimental protocols outlined in this guide provide a framework for the continued investigation of BRS-3 signaling and the development of novel therapeutics targeting this receptor.

References

(R)-MK-5046: A Technical Whitepaper on a Novel Allosteric Agonist of the Bombesin Receptor Subtype-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MK-5046 is a potent, selective, and orally active nonpeptide allosteric agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis.[1][2][3] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, mechanism of action, and key experimental findings. Detailed data is presented in structured tables, and experimental methodologies for its characterization are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific basis. The allosteric nature of this compound presents a novel therapeutic approach for conditions such as obesity and type 2 diabetes mellitus.[1]

Introduction to Bombesin Receptor Subtype-3 (BRS-3)

The bombesin receptor family consists of three G protein-coupled receptors: the neuromedin B receptor (NMBR), the gastrin-releasing peptide receptor (GRPR), and the bombesin receptor subtype-3 (BRS-3).[1][3] BRS-3 is considered an orphan receptor as its endogenous ligand has not yet been identified.[3][4] Despite its name, BRS-3 has a low affinity for bombesin.[1] Studies involving BRS-3 knockout mice have revealed their role in energy balance, with these animals exhibiting mild obesity, insulin (B600854) resistance, and reduced metabolic rate.[1][3] This has positioned BRS-3 as a promising therapeutic target for the treatment of obesity and related metabolic disorders.[5][6]

This compound: An Allosteric Agonist Approach

This compound, chemically identified as (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl) phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol, is a novel small molecule that functions as an allosteric agonist at the BRS-3 receptor.[1][7] Unlike orthosteric agonists that bind to the primary ligand binding site, allosteric modulators bind to a distinct site on the receptor, leading to a conformational change that can enhance the action of the endogenous ligand or, in the case of an allosteric agonist, directly activate the receptor.[7][8]

Evidence for the allosteric mechanism of this compound includes its ability to only partially inhibit the binding of the orthosteric radioligand ¹²⁵I-Bantag-1 and its noncompetitive inhibition pattern in the presence of the BRS-3 antagonist Bantag-1.[7][8] Furthermore, this compound has been shown to slow the dissociation of ¹²⁵I-Bantag-1 from the receptor, a characteristic feature of allosteric interaction.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of this compound at Human BRS-3
ParameterCell LineValueReference
Binding Affinity (Ki) hBRS-3 expressing cells3.7 nM[1]
hBRS-3 Balb 3T3 cells (High-affinity site)0.080 ± 0.018 nM[9]
hBRS-3 Balb 3T3 cells (Low-affinity site)29.2 ± 0.09 nM[9]
NCI-N417 cells (High-affinity site)0.077 ± 0.005 nM[9]
NCI-N417 cells (Low-affinity site)10.6 ± 2.1 nM[9]
Functional Potency (EC50) Cell-based assay (unspecified)14 nM[1]
Phospholipase C Activation (hBRS-3 Balb 3T3 cells)0.05–0.08 nM[9]
Table 2: In Vivo Pharmacokinetics of this compound
SpeciesDoseTmaxt1/2Reference
Human (Male Volunteers)10-160 mg (oral)~1 hour1.5 - 3.5 hours[1][2]
Mouse1 mg/kg (IV)--[3]
Rat1 mg/kg (IV)--[3]
Dog0.5 mg/kg (IV)--[3]
Rhesus Monkey0.5 mg/kg (IV)--[3]

Note: Detailed pharmacokinetic parameters such as clearance and volume of distribution for preclinical species are available in the cited literature.[3]

Table 3: In Vivo Efficacy of this compound in Animal Models
SpeciesModelDoseEffectReference
Diet-Induced Obese (DIO) MiceChronic Dosing (14 days)25 mg/kg/day (oral)9% reduction in body weight[10][11]
DIO MiceSingle Dose-Reduced food intake, increased metabolic rate[10][11]
Rats--Reduced body weight, transient increases in body temperature, heart rate, and blood pressure[10][11]
Dogs--Significant and persistent weight loss[10][11]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the BRS-3 receptor.

Methodology:

  • Cell Culture: Human BRS-3 transfected BALB 3T3 cells or NCI-N417 cells are cultured to confluence.[9]

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the BRS-3 receptors.

  • Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled BRS-3 ligand (e.g., ¹²⁵I-[d-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]Bn-(6–14) or ¹²⁵I-Bantag-1) and varying concentrations of this compound.[9][12]

  • Incubation: The reaction is incubated at a specific temperature (e.g., 21°C) for a defined period (e.g., 40-60 minutes) to reach equilibrium.[9]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Phospholipase C (PLC) Activation Assay

Objective: To measure the functional potency (EC50) of this compound in activating the BRS-3 signaling pathway.

Methodology:

  • Cell Culture and Labeling: hBRS-3 expressing cells are cultured and pre-labeled with myo-[³H]inositol.[7]

  • Stimulation: Cells are incubated with varying concentrations of this compound for a specific time (e.g., 60 minutes) at 37°C.[7]

  • Extraction of Inositol (B14025) Phosphates (IPs): The reaction is stopped, and the generated [³H]inositol phosphates are extracted.

  • Separation: The different inositol phosphates are separated using anion-exchange chromatography.

  • Quantification: The radioactivity of the eluted fractions is measured by liquid scintillation counting.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is determined.

Visualizations

BRS-3 Signaling Pathway Activated by this compound

BRS3_Signaling MK5046 This compound (Allosteric Agonist) BRS3 BRS-3 Receptor MK5046->BRS3 Binds to allosteric site Gq Gq Protein BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling (MAPK, Akt, etc.) Ca_release->Downstream PKC->Downstream Binding_Assay_Workflow start Start culture Culture BRS-3 Expressing Cells start->culture membranes Prepare Cell Membranes culture->membranes incubate Incubate Membranes with Radioligand & this compound membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Gamma Counting wash->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end Allosteric_Agonism cluster_receptor BRS-3 Receptor ortho_site Orthosteric Site conformation Active Receptor Conformation ortho_site->conformation Blocks (if antagonist bound) allo_site Allosteric Site allo_site->conformation Induces agonist This compound agonist->allo_site Binds antagonist Bantag-1 (Orthosteric Antagonist) antagonist->ortho_site Binds response Cellular Response conformation->response Initiates

References

The Development of (R)-MK-5046: A Potent and Selective BRS-3 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

(R)-MK-5046, also known as (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol, is a potent and selective small molecule agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3).[1][2][3] This technical guide delves into the discovery, synthesis, and pharmacological profile of this compound, which has been investigated for its potential in the treatment of obesity.[4][5]

Discovery and Rationale

The bombesin receptor subtype-3 (BRS-3) is a G-protein coupled receptor implicated in the regulation of energy homeostasis, making it an attractive target for anti-obesity therapies.[1][2][3] The development of MK-5046 stemmed from a lead optimization program aimed at identifying potent and selective BRS-3 agonists with favorable pharmacokinetic properties.[4] The lead compound, while effective, had limitations that prompted further medicinal chemistry efforts to improve potency, selectivity, and oral bioavailability. This work culminated in the identification of compound 22, later designated as MK-5046, which exhibited a superior profile for further development.[4]

Mechanism of Action

MK-5046 functions as an agonist at the BRS-3 receptor.[4][5] Interestingly, further studies have revealed that it acts as an allosteric agonist.[6][7] This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand. This allosteric interaction leads to a conformational change in the receptor, triggering downstream signaling pathways.[6][7] The activation of BRS-3 by MK-5046 has been shown to increase metabolic rate and decrease food intake, contributing to its anti-obesity effects.[1][2][3]

Physicochemical Properties

PropertyValue
Molecular FormulaC21H19F6N5O
Molecular Weight483.4 g/mol
Stereochemistry(S)-enantiomer at the tertiary alcohol

In Vitro Potency and Selectivity

MK-5046 demonstrates high potency for the human BRS-3 receptor and selectivity over other bombesin receptor subtypes.

AssaySpeciesEC50 (nM)% Activation
BRS-3 Functional PotencyHuman7100
BRS-3 Functional PotencyMouse13100
BRS-3 Functional PotencyRat11100
BRS-3 Functional PotencyDog1100
BRS-3 Functional PotencyRhesus1100
GRPR Functional PotencyHuman>10000<10
NMBR Functional PotencyHuman>10000<10
Data from Sebhat et al., 2010.[4]

Pharmacokinetic Profile

The pharmacokinetic properties of MK-5046 have been evaluated in several preclinical species and in humans.

Preclinical Species:

SpeciesDose (mg/kg)RouteT1/2 (h)Clp (mL/min/kg)Vdss (L/kg)F (%)
Mouse1IV1.1252.135
Mouse2PO----
Rat1IV1.4121.340
Rat2PO----
Dog0.5IV2.04.30.865
Dog1PO----
Rhesus0.5IV2.15.30.850
Rhesus1PO----
Data from Sebhat et al., 2010.[4]

Humans:

In a Phase I clinical trial, single oral doses of MK-5046 (10-160 mg) were rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 1 hour.[8][9] The apparent terminal half-life ranged from 1.5 to 3.5 hours, and exposure (AUC and Cmax) increased proportionally with the dose.[8][9]

In Vivo Efficacy

MK-5046 has demonstrated significant anti-obesity effects in preclinical models. In diet-induced obese (DIO) mice, a 14-day continuous infusion of MK-5046 (25 mg/kg/day) resulted in a sustained 8-9% reduction in body weight compared to vehicle-treated animals.[4] This effect was attributed to both a reduction in food intake and an increase in metabolic rate.[1][2][3] Similar weight loss effects were observed in rats and dogs.[1][3]

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence. The key final steps include the formation of the tertiary alcohol via the addition of a Grignard reagent to a ketone precursor, followed by chiral separation to isolate the desired (S)-enantiomer.[4]

Experimental Protocol: Synthesis of the Ketone Precursor (Compound 6)
  • Preparation of the Imidazole Core: 4-(2,2-dimethylpropyl)-1H-imidazole is prepared from 3,3-dimethylbutyraldehyde (B104332) and TosMIC. This is then protected with a dimethylsulfamoyl group to yield compound 5.[4]

  • Lithiation and Acylation: Compound 5 is lithiated using n-butyllithium in THF at -78 °C. The resulting lithiated species is then reacted with methyl 4-bromophenylacetate to afford the ketone intermediate 6.[4]

Experimental Protocol: Final Steps to this compound (Compound 22)
  • Suzuki Coupling: The ketone 6 undergoes a palladium-catalyzed Suzuki coupling with the stannane (B1208499) generated in situ from 2-bromo-5-fluoropyridine.[4]

  • Grignard Addition: The resulting coupled ketone is treated with methylmagnesium bromide to form the tertiary alcohol as a racemic mixture.[4]

  • Deprotection and Chiral Separation: The protecting group is removed, and the enantiomers are separated using chiral chromatography to yield the more potent (S)-enantiomer, which is this compound.[4] The absolute stereochemistry was confirmed by X-ray crystallography of a related iodinated analog.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of BRS-3 and the general workflow for evaluating a BRS-3 agonist like MK-5046.

BRS3_Signaling_Pathway MK5046 MK-5046 (Allosteric Agonist) BRS3 BRS-3 Receptor MK5046->BRS3 G_protein Gq/11 BRS3->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Effects Physiological Effects (Increased Metabolism, Decreased Food Intake) Ca_release->Physiological_Effects PKC_activation->Physiological_Effects

Caption: BRS-3 signaling pathway activated by MK-5046.

Drug_Discovery_Workflow cluster_0 Preclinical Development cluster_1 Clinical Development Lead_Opt Lead Optimization Synthesis Synthesis of Analogs Lead_Opt->Synthesis In_Vitro In Vitro Screening (Potency, Selectivity) Synthesis->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Mouse, Rat, Dog) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (DIO Mouse Model) In_Vivo_PK->In_Vivo_Efficacy Candidate_Selection Candidate Selection (MK-5046) In_Vivo_Efficacy->Candidate_Selection Phase_I Phase I Clinical Trial (Safety, PK/PD in Humans) Candidate_Selection->Phase_I

References

(R)-MK-5046: A Bombesin Receptor Subtype-3 Agonist for the Regulation of Energy Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-MK-5046 is a potent and selective small molecule agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis.[1] Extensive preclinical studies in rodent and canine models have demonstrated the anti-obesity efficacy of this compound, which primarily mediates its effects through a reduction in food intake and an increase in metabolic rate.[1][2] While early clinical development showed promise, it also revealed certain adverse effects, including transient increases in blood pressure.[3][4] This guide provides a comprehensive overview of the core scientific findings related to this compound, including its mechanism of action, quantitative effects on energy balance, and detailed experimental protocols from key studies.

Introduction: The Role of BRS-3 in Energy Homeostasis

The bombesin receptor subtype-3 (BRS-3) is an orphan G protein-coupled receptor predominantly expressed in the central nervous system, particularly in regions associated with the control of energy balance.[5][6] Although its endogenous ligand remains unknown, studies in knockout mice have established a clear role for BRS-3 in regulating body weight and metabolism.[5] Mice lacking functional BRS-3 exhibit mild obesity and insulin (B600854) resistance, highlighting the receptor's importance in maintaining energy homeostasis.[5] Agonism of BRS-3 has emerged as a potential therapeutic strategy for the treatment of obesity.[1]

Mechanism of Action of this compound

This compound, chemically identified as (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol, functions as a potent and selective agonist for the BRS-3 receptor.[1] Interestingly, further research has revealed that MK-5046 acts as an allosteric agonist.[7][8] This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, inducing a conformational change that activates the receptor.[7][8] This allosteric mechanism can offer advantages in terms of selectivity and the potential for modulating downstream signaling pathways in a unique manner compared to orthosteric agonists.

Signaling Pathway

The activation of BRS-3 by this compound is believed to initiate downstream signaling cascades within neurons of the central nervous system that regulate energy balance. While the precise pathways are still under investigation, activation of BRS-3 has been shown to lead to the activation of phospholipase C.[7][8] This ultimately results in reduced food intake and increased energy expenditure.[5]

BRS3_Signaling_Pathway cluster_neuron BRS-3 Expressing Neuron cluster_effects Physiological Effects MK5046 This compound BRS3 BRS-3 Receptor (Allosteric Site) MK5046->BRS3 binds to Gq Gq protein BRS3->Gq activates PLC Phospholipase C FoodIntake Decreased Food Intake PLC->FoodIntake EnergyExpenditure Increased Energy Expenditure PLC->EnergyExpenditure Gq->PLC activates BodyWeight Decreased Body Weight FoodIntake->BodyWeight EnergyExpenditure->BodyWeight

Figure 1: Simplified signaling pathway of this compound via BRS-3 activation.

Quantitative Data on the Efficacy of this compound

The anti-obesity effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Effects of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
DosageDurationChange in Body WeightChange in Food IntakeReference
25 mg/kg/day (s.c. infusion)14 days8-9% reduction vs. vehicleNot sustained[5]
30 mg/kg (single oral dose)2 hoursN/ADose-dependent reduction[9]
30 mg/kg (single oral dose)OvernightN/ADose-dependent reduction[9]
Table 2: Effects of this compound on Metabolic Rate in Mice
DosageConditionChange in Metabolic RateReference
Single oral dosesFastingIncreased[1]
Chronic dosing-Predominant mechanism for weight reduction[1]
Table 3: Effects of this compound in Obese Beagle Dogs
DosageDurationChange in Body WeightChange in Food IntakeReference
3 mg/kg (oral, twice daily)28 daysStatistically significant reductionReduction[9]
10 mg/kg (oral, twice daily)28 daysStatistically significant reductionReduction[9]
Table 4: Pharmacokinetics of this compound in Healthy Male Volunteers
Dose RangeTmaxApparent Terminal Half-lifeReference
10-160 mg (oral)~1 hour1.5 - 3.5 hours[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Diet-Induced Obese (DIO) Mouse Model
  • Animals: Male C57BL/6 mice.

  • Diet: Fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-20 weeks) to induce obesity.

  • Drug Administration: this compound administered via oral gavage, subcutaneous infusion, or intraperitoneal injection.

  • Measurements:

    • Body Weight: Measured daily or weekly.

    • Food Intake: Monitored using metabolic cages that automatically record food consumption.

    • Metabolic Rate: Assessed using indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).

  • Control Group: Vehicle-dosed animals.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) used to compare treatment groups to the control group.[1][9]

In Vivo Receptor Occupancy Assay
  • Objective: To determine the relationship between plasma concentration of this compound and its binding to BRS-3 in the brain.

  • Method:

    • Administer this compound to mice at various doses.

    • At a specified time point, collect blood samples to measure plasma drug concentration.

    • Euthanize the animals and dissect the brains.

    • Homogenize brain tissue and perform a radioligand binding assay using a labeled BRS-3 specific ligand to determine the percentage of occupied receptors.

  • Key Finding: In mice, 50% brain receptor occupancy was achieved at a plasma concentration of 0.34 ± 0.23 μM.[1][9]

Phase I Clinical Trial in Healthy Volunteers
  • Study Design: Double-blind, randomized, placebo-controlled, single rising dose study.

  • Participants: Healthy and obese male volunteers.

  • Drug Administration: Single oral doses of this compound ranging from 10 to 160 mg.

  • Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the plasma concentration of this compound and calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.

  • Pharmacodynamic and Safety Assessments:

    • Monitoring of vital signs (blood pressure, heart rate, body temperature).

    • Assessment of hunger and satiety using visual analog scales.

    • Recording of adverse events.[3][6]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation (Phase I) DIO_Model Diet-Induced Obese Animal Models (Mice, Dogs) Dosing Administration of This compound or Vehicle DIO_Model->Dosing Measurements Measurement of: - Body Weight - Food Intake - Metabolic Rate Dosing->Measurements Receptor_Occupancy Brain Receptor Occupancy Assay Dosing->Receptor_Occupancy PK_PD_Safety Pharmacokinetic, Pharmacodynamic, and Safety Assessments Human_Volunteers Healthy and Obese Male Volunteers Clinical_Dosing Single Rising Oral Doses of this compound or Placebo Human_Volunteers->Clinical_Dosing Clinical_Dosing->PK_PD_Safety

Figure 2: General experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound has been instrumental in validating BRS-3 as a target for the treatment of obesity. Its mechanism as a potent and selective allosteric agonist of BRS-3 leads to significant reductions in body weight in preclinical models, driven by both decreased food intake and increased energy expenditure. While the compound itself was discontinued (B1498344) for clinical development due to adverse cardiovascular effects, the research surrounding this compound has provided a wealth of information for the field.[10] Future efforts in this area will likely focus on developing BRS-3 agonists with an improved safety profile, potentially by targeting specific downstream signaling pathways or by developing compounds with different pharmacokinetic and pharmacodynamic properties. The detailed understanding of this compound's pharmacology serves as a critical foundation for these future endeavors.

References

In-Vitro Characterization of (R)-MK-5046: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MK-5046 is a potent, selective, and orally active small molecule agonist of the Bombesin (B8815690) Receptor Subtype-3 (BRS-3).[1][2][3][4] BRS-3 is an orphan G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and implicated in the regulation of energy homeostasis, making it a promising therapeutic target for obesity.[1][4][5] This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, detailing its binding affinity, functional potency, and allosteric mechanism of action. The information herein is intended to support further research and development efforts in the field of metabolic disorders.

Quantitative Data Summary

The following tables summarize the key in-vitro pharmacological data for this compound across various species and experimental conditions.

Table 1: Binding Affinity and Functional Potency of this compound for Bombesin Receptor Subtype-3 (BRS-3)
SpeciesBinding Affinity (IC₅₀, nM)Functional Potency (EC₅₀, nM)Binding Affinity (Kᵢ, nM)
Human27 ± 13[4]25 ± 3[4]3.4[2]
Mouse5.4[2]21[2]1.6[2]
Rat1.2[2]2.2[2]0.6[2]
Dog6.5[2]1.6[2]9.9[2]
Rhesus50[2]6.9[2]2.4[2]

Data presented as mean ± SD where available.

Table 2: Comparative Pharmacology of MK-5046 and Other Ligands at Human BRS-3
LigandReceptor Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM) for PLC Activation
This compound 37-160 (overall); 0.08 (high-affinity site), 11-29 (low-affinity site) [6]0.02 [6]
Peptide #1 (Universal Agonist)2[6]6[6]
Bantag-1 (Antagonist)1.3[6]>10,000[6]
Gastrin-Releasing Peptide (GRP)>10,000[6]>10,000[6]
Neuromedin B (NMB)>10,000[6]>10,000[6]

PLC: Phospholipase C

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the BRS-3 receptor.

a. Materials:

  • Cell Membranes: Membranes prepared from BALB 3T3 cells stably transfected with the human BRS-3 receptor (hBRS-3/BALB cells).

  • Radioligand: ¹²⁵I-Bantag-1, a selective BRS-3 antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of an unlabeled BRS-3 ligand (e.g., Bantag-1 or a universal bombesin agonist).

  • Binding Buffer: Typically contains HEPES, NaCl, KCl, MgCl₂, EGTA, and protease inhibitors, supplemented with BSA. A standard buffer composition is 10 mM HEPES (pH 7.4), 118 mM NaCl, 4.7 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 0.2 mg/ml benzamidine, 0.2 mg/ml soybean trypsin inhibitor, 0.1% bacitracin, and 0.2% (w/v) BSA.[7]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).

  • Scintillation Counter: For measuring radioactivity.

b. Procedure:

  • Membrane Preparation: Homogenize hBRS-3/BALB cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200-250 µL:

    • Cell membranes (typically 20-50 µg of protein).

    • ¹²⁵I-Bantag-1 at a fixed concentration (e.g., 50 pM).

    • Increasing concentrations of this compound for the competition curve.

    • For total binding wells, add binding buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at room temperature (e.g., 22°C) for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay: Phospholipase C (PLC) Activation

This assay measures the ability of this compound to activate the BRS-3 receptor and stimulate the Gq-mediated signaling pathway, resulting in the production of inositol (B14025) phosphates.

a. Materials:

  • Cells: BALB cells containing the BRS-3 receptor.

  • Labeling Agent: myo-[³H]inositol.

  • Test Compound: this compound.

  • Stimulation Buffer: A physiological salt solution (e.g., Krebs-Ringer-HEPES) containing LiCl (e.g., 10 mM). LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1).

  • Quenching Solution: Trichloroacetic acid (TCA) or another suitable acid.

  • Anion Exchange Resin: Dowex AG1-X8 resin (formate form) for the separation of inositol phosphates.

  • Scintillation Counter.

b. Procedure:

  • Cell Culture and Labeling: Plate the BRS-3 expressing cells in multi-well plates. Incubate the cells with myo-[³H]inositol in the culture medium for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

  • Assay Initiation: Wash the cells to remove unincorporated [³H]inositol. Pre-incubate the cells with the stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).

  • Compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Assay Termination and Lysis: Stop the reaction by adding an ice-cold quenching solution (e.g., TCA).

  • Separation of Inositol Phosphates: Neutralize the cell lysates. Apply the lysates to columns containing the anion exchange resin. Wash the columns to remove free inositol and glycerophosphoinositol. Elute the total inositol phosphates (IPs) with a high salt buffer (e.g., ammonium (B1175870) formate/formic acid).

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]IPs accumulated (in DPM or cpm) against the logarithm of the this compound concentration. Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.

Signaling Pathways and Experimental Workflows

BRS-3 Signaling Pathway

This compound acts as an agonist at the BRS-3 receptor, which is a Gq-protein coupled receptor.[1] Upon binding, it initiates a signaling cascade that primarily involves the activation of Phospholipase C (PLC).[8][9]

BRS3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Binds Gq Gq Protein BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates

Caption: BRS-3 receptor signaling pathway activated by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of this compound using a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare BRS-3 Membranes Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, This compound, and Buffers Reagent_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Curve Plot Competition Curve Calc_Specific_Binding->Plot_Curve Determine_IC50_Ki Determine IC₅₀ and Kᵢ Plot_Curve->Determine_IC50_Ki

Caption: Workflow for the radioligand binding assay.

Experimental Workflow: Phospholipase C (PLC) Functional Assay

This diagram outlines the process for assessing the functional potency of this compound by measuring its effect on PLC activation.

PLC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture and Seed BRS-3 Expressing Cells Labeling Label Cells with [³H]inositol Cell_Culture->Labeling Stimulation Stimulate with this compound in presence of LiCl Labeling->Stimulation Lysis Terminate Reaction and Lyse Cells Stimulation->Lysis Separation Separate Inositol Phosphates (Ion Exchange Chromatography) Lysis->Separation Counting Quantify Radioactivity Separation->Counting Plot_Curve Plot Dose-Response Curve Counting->Plot_Curve Determine_EC50 Determine EC₅₀ Plot_Curve->Determine_EC50

Caption: Workflow for the PLC functional assay.

Logical Relationship: Allosteric Agonism and Schild Analysis

This compound functions as an allosteric agonist at the BRS-3 receptor.[8][10] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand. This allosteric binding can modulate the receptor's response to other ligands. A key indicator of this non-competitive, allosteric interaction is a non-linear Schild plot. For a classical competitive antagonist, a Schild plot yields a straight line with a slope of 1. However, the interaction of an allosteric modulator results in a curvilinear Schild plot, as has been observed for MK-5046 when its activity is antagonized by the competitive antagonist Bantag-1.[8][10]

Schild_Analysis_Logic cluster_interaction Receptor Interaction cluster_analysis Schild Analysis cluster_outcome Interpretation Competitive Competitive Antagonism Schild_Plot Generate Schild Plot (log(Dose Ratio-1) vs log[Antagonist]) Competitive->Schild_Plot Allosteric Allosteric Modulation (e.g., this compound) Allosteric->Schild_Plot Linear_Plot Linear Plot (Slope = 1) Schild_Plot->Linear_Plot Indicates Curvilinear_Plot Curvilinear Plot (Slope ≠ 1) Schild_Plot->Curvilinear_Plot Indicates

Caption: Logical flow from interaction type to Schild plot outcome.

References

Structural Activity Relationship of (S)-MK-5046 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that the biologically active enantiomer of MK-5046 is the (S)-enantiomer, identified as (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol.[1] This guide therefore focuses on the structural activity relationship (SAR) of analogs of (S)-MK-5046, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist.[2][3][4]

Introduction

The bombesin receptor subtype-3 (BRS-3) is an orphan G protein-coupled receptor predominantly expressed in the central nervous system and implicated in the regulation of energy homeostasis.[3][5] Its role in mediating reductions in food intake and body weight has made it an attractive target for the development of anti-obesity therapeutics.[3][6] MK-5046 emerged from a lead optimization program as a powerful BRS-3 agonist.[2][3] This document provides a detailed overview of the structural activity relationships of a series of analogs that led to the discovery of MK-5046, presenting key quantitative data, experimental methodologies, and visual representations of associated pathways and workflows.

Data Presentation: Structural Activity Relationship of MK-5046 Analogs

The following table summarizes the in vitro potency of key analogs at the human BRS-3 receptor. The development from initial leads to the final compound, MK-5046 (designated as compound 22 in the source literature), highlights the critical structural modifications that enhanced potency and selectivity.

CompoundR⁴Human BRS-3 Binding Kᵢ (nM)Human BRS-3 Functional EC₅₀ (nM)% Max Activation
3 HHHH134394
7 OHHHH4.825100
8 OMeHHH126095
9 FHHH114297
10 HOHHH31180100
11 HOMeHH10045098
12 HFHH2511099
13 HHOHH3.218100
14 HHOHMe2.515100
15 HHOHEt4.525100
16 HHOHi-Pr115598
17 HHOHc-Pr3.820100
18 HHFH6.53599
19 HHHH1.810100
20 HHHMe1.58100
21 HHHEt2.815100
22 (MK-5046) HHHCF₃0.8 4 100

Data extracted from "Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity". The % Max Activation is relative to a dY peptide.

Experimental Protocols

The quantitative data presented above were generated through a series of in vitro assays designed to assess the binding affinity and functional potency of the synthesized analogs at the BRS-3 receptor.

Human BRS-3 Receptor Binding Assay

This assay determines the affinity of a test compound for the BRS-3 receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human BRS-3 receptor are cultured and harvested.

  • Cells are washed with a cold buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) and homogenized.

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer, aliquoted, and stored at -80°C until use.[7] Protein concentration is determined using a standard method like the BCA assay.[7]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.[7]

  • To each well, the following are added:

    • A fixed amount of the BRS-3 receptor membrane preparation.
    • A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-Bantag-1).[8]
    • Varying concentrations of the unlabeled test compound (analog).

  • The plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.[7]

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.[9]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.[9]

  • The amount of radioactivity on each filter is quantified using a scintillation counter.

3. Data Analysis:

  • The data are used to generate a dose-response curve, plotting the percentage of radioligand displacement against the concentration of the test compound.

  • The IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) is determined from this curve.

  • The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Human BRS-3 Functional Assay (Calcium Mobilization)

This assay measures the ability of a test compound to activate the BRS-3 receptor, which is a Gq-coupled receptor, leading to an increase in intracellular calcium.

1. Cell Preparation:

  • HEK293 cells expressing the human BRS-3 receptor are seeded into 96-well or 384-well plates and allowed to attach overnight.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Compound Addition and Signal Detection:

  • Varying concentrations of the test compound are added to the wells.

  • The plate is immediately placed in a fluorescence plate reader (e.g., a FLIPR instrument).

  • Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored over time.

3. Data Analysis:

  • The peak fluorescence signal for each concentration of the test compound is determined.

  • A dose-response curve is generated by plotting the fluorescence signal against the compound concentration.

  • The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is calculated from this curve, representing the functional potency of the analog.

Mandatory Visualizations

Signaling Pathway

BRS3_Signaling_Pathway cluster_membrane Cell Membrane BRS3 BRS-3 Receptor Gq Gq Protein BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PLC->IP3 generates DAG DAG PLC->DAG generates MK5046 (S)-MK-5046 (Agonist) MK5046->BRS3 Binds and Activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., reduced food intake) Ca_ER->Response PKC->Response

Caption: BRS-3 receptor signaling pathway upon activation by an agonist.

Experimental Workflow

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Lead Lead Compound Design Analog Design (Structural Modification) Lead->Design Synthesis Synthesis of Analogs Design->Synthesis Purification Purification & Characterization Synthesis->Purification BindingAssay BRS-3 Binding Assay (Ki determination) Purification->BindingAssay FunctionalAssay BRS-3 Functional Assay (EC₅₀ determination) Purification->FunctionalAssay SAR SAR Analysis BindingAssay->SAR FunctionalAssay->SAR SAR->Design Guides next iteration Selection Candidate Selection (e.g., MK-5046) SAR->Selection

Caption: General workflow for the structural activity relationship study of MK-5046 analogs.

Logical Relationship of Key Structural Modifications

SAR_Logic cluster_mods Key Modifications cluster_outcomes Impact on Activity Start Core Scaffold: 2-Biarylethylimidazole Mod1 Introduction of Tertiary Alcohol Start->Mod1 Mod2 Substitution on 4-position of Imidazole Start->Mod2 Mod3 Replacement of Pyridine with Pyrazole Start->Mod3 Outcome1 Maintained or Improved Potency Mod1->Outcome1 Outcome2 Significant Increase in Potency Mod2->Outcome2 Outcome3 Enhanced Potency and Metabolic Stability Mod3->Outcome3 MK5046 (S)-MK-5046: Optimized Agonist Outcome1->MK5046 Outcome2->MK5046 Outcome3->MK5046

Caption: Logical flow of key structural modifications leading to the optimized MK-5046.

References

Preclinical Profile of (R)-MK-5046: A Novel BRS-3 Agonist for Obesity Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-MK-5046 is a potent and selective, orally active agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis. Preclinical studies in various animal models, including mice, rats, and dogs, have demonstrated the anti-obesity efficacy of this compound. The primary mechanism of action appears to be an increase in metabolic rate rather than a significant reduction in food intake, particularly with chronic administration. This document provides a comprehensive overview of the preclinical data on this compound, including its in vitro and in vivo pharmacology, pharmacokinetics, and the signaling pathways it modulates.

Introduction

Obesity remains a significant global health challenge, driving a critical need for novel therapeutic interventions. The bombesin receptor subtype-3 (BRS-3) has emerged as a promising target for anti-obesity drugs. BRS-3 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system, particularly in regions associated with energy balance regulation.[1][2] Mice lacking functional BRS-3 exhibit mild obesity and insulin (B600854) resistance, highlighting the receptor's role in metabolic control.[1][3] this compound was developed as a potent and selective small-molecule agonist to explore the therapeutic potential of BRS-3 activation.[1][4]

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for the human BRS-3 receptor. In vitro assays have characterized its binding affinity and functional activity, confirming its agonist properties.

Table 1: In Vitro Activity of this compound
ParameterSpeciesValueReference
Binding Affinity (Ki)
High-affinity siteHuman0.08 nM[5]
Low-affinity siteHuman11-29 nM[5]
Functional Potency (EC50)
Phospholipase C (PLC) ActivationHuman0.02 nM[5]
Rat2.2 nM[3]
Mouse21 nM[3]

In Vivo Efficacy in Animal Models

The anti-obesity effects of this compound have been evaluated in diet-induced obese (DIO) mice, rats, and dogs. These studies have consistently shown that administration of this compound leads to a reduction in body weight.

Effects on Body Weight and Food Intake

Single oral doses of this compound have been shown to inhibit short-term and overnight food intake in mice.[6][7] However, with chronic dosing, the predominant mechanism for weight reduction appears to be an increase in metabolic rate rather than sustained anorexia.[2][6][7]

Table 2: Effects of this compound on Body Weight in Preclinical Models
SpeciesModelDoseDurationBody Weight Reduction (%)Reference
MouseDIO C57BL/625 mg/kg/day (s.c. infusion)14 days9% (vs. vehicle)[1][6]
DogObese Beagle3 mg/kg (oral, b.i.d.)28 daysStatistically significant[6]
DogObese Beagle10 mg/kg (oral, b.i.d.)28 daysStatistically significant[6]
Effects on Metabolic Rate and Other Physiological Parameters

This compound has been demonstrated to increase metabolic rate in mice.[1][6] In rats and dogs, treatment also led to modest and transient increases in body temperature, heart rate, and blood pressure, with these effects desensitizing upon continued dosing.[6][7]

Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, demonstrating that this compound is orally bioavailable.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
SpeciesParameterValueReference
MouseT1/2-[1]
Foral-[1]
RatClp-[1]
Vdss-[1]
T1/2-[1]
Foral-[1]
DogT1/2-[1]
Foral-[1]
RhesusT1/2-[1]
Foral-[1]
HumanT1/21.5 - 3.5 hours[2][8]

Specific values for some parameters were not available in the provided search results.

In mice, a 50% brain receptor occupancy was achieved at a plasma concentration of 0.34 ± 0.23 μM.[6][7]

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric agonist at the BRS-3 receptor.[9][10] This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, leading to a conformational change that activates the receptor.

Upon activation by this compound, BRS-3, a G protein-coupled receptor, initiates downstream signaling cascades. In human BRS-3 expressing cells, this compound has been shown to be a full agonist for the activation of Mitogen-Activated Protein Kinase (MAPK), Focal Adhesion Kinase (FAK), Akt, and paxillin.[5] It acts as a partial agonist for phospholipase A2 (PLA2) activation.[5] The activation of phospholipase C (PLC) has also been demonstrated.[5][9][10]

BRS3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 binds (allosteric) G_protein G Protein BRS3->G_protein activates PLC PLC G_protein->PLC MAPK MAPK G_protein->MAPK FAK FAK G_protein->FAK Akt Akt G_protein->Akt Paxillin Paxillin G_protein->Paxillin PLA2 PLA2 (partial) G_protein->PLA2 Cellular_Response Cellular Response (e.g., increased metabolic rate) PLC->Cellular_Response MAPK->Cellular_Response FAK->Cellular_Response Akt->Cellular_Response Paxillin->Cellular_Response PLA2->Cellular_Response

Caption: Signaling pathway of this compound via the BRS-3 receptor.

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Detailed protocols for the in vitro assays were not fully described in the search results. However, the studies involved assessing the binding of this compound to human BRS-3 receptors and its ability to activate downstream signaling molecules like phospholipase C.[5][9][10]

In_Vitro_Workflow start Start cell_culture Culture cells expressing human BRS-3 receptor start->cell_culture binding_assay Radioligand Binding Assay (e.g., with 125I-Bantag-1) + varying concentrations of this compound cell_culture->binding_assay functional_assay Functional Assay (e.g., measure PLC activation) + varying concentrations of this compound cell_culture->functional_assay data_analysis Data Analysis (calculate Ki and EC50) binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vitro characterization.

In Vivo Animal Studies
  • Animals: Diet-induced obese (DIO) C57BL/6 mice, Sprague-Dawley rats, and obese female Beagle dogs were used in the studies.[3][6][7]

  • Drug Administration: this compound was administered orally or via subcutaneous infusion.[1][6]

  • Measurements: Key parameters measured included body weight, food intake, metabolic rate (via indirect calorimetry), body temperature, heart rate, and blood pressure.[6][7]

  • Control Groups: Vehicle-dosed control groups were used for comparison. In some studies, Brs3 knockout mice were used to confirm the on-target effects of this compound.[1][6]

In_Vivo_Workflow start Start animal_model Select Animal Model (e.g., DIO mice) start->animal_model acclimation Acclimation Period animal_model->acclimation grouping Randomize into Treatment Groups (Vehicle, this compound doses) acclimation->grouping dosing Chronic Dosing (e.g., 14 days) grouping->dosing monitoring Monitor Body Weight, Food Intake, etc. dosing->monitoring end_point End-of-Study Measurements (e.g., metabolic rate) monitoring->end_point data_analysis Statistical Analysis end_point->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vivo efficacy studies.

Conclusion

The preclinical data for this compound strongly support the agonism of BRS-3 as a viable therapeutic strategy for the treatment of obesity. The compound has demonstrated efficacy in reducing body weight in multiple animal species, primarily through an increase in metabolic rate. Its well-characterized in vitro pharmacology and oral bioavailability make it a valuable tool for further investigation into the role of BRS-3 in human physiology and metabolic diseases. While transient effects on heart rate and blood pressure were observed, these appeared to desensitize with continued dosing in animal models. Further clinical investigation is warranted to determine the safety and efficacy of this compound in humans.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Studies of (R)-MK-5046

Author: BenchChem Technical Support Team. Date: December 2025

(R)-MK-5046 is a potent and selective agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), a G-protein coupled receptor involved in regulating energy balance.)[1][2] These application notes provide detailed protocols for in-vivo experimental studies to evaluate the efficacy of this compound in animal models of obesity.

Signaling Pathway of this compound

This compound acts as an allosteric agonist on the BRS-3 receptor.[3][4] Upon binding, it activates the G-protein coupled receptor, which in turn stimulates phospholipase C (PLC). This leads to a cascade of downstream cellular responses that are thought to influence energy expenditure and satiety.

G_protein_signaling cluster_membrane Cell Membrane MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Binds (Allosteric Agonist) G_protein G-protein BRS3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Downstream Downstream Cellular Responses (e.g., Energy Expenditure, Satiety) PLC->Downstream Stimulates acute_efficacy_workflow Animal_Prep Acclimatize DIO Mice Dosing Oral Administration of this compound or Vehicle Animal_Prep->Dosing Food_Intake Measure Food Intake (2h and overnight) Dosing->Food_Intake Metabolic_Rate Measure Fasting Metabolic Rate Dosing->Metabolic_Rate Data_Analysis Analyze and Compare Treatment vs. Vehicle Food_Intake->Data_Analysis Metabolic_Rate->Data_Analysis

References

Application Notes and Protocols for Measuring (R)-MK-5046 Activity in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MK-5046 is a potent and selective small molecule agonist for the Bombesin (B8815690) Receptor Subtype-3 (BRS-3), a G-protein coupled receptor (GPCR).[1][2][3] BRS-3 is implicated in the regulation of energy homeostasis, making it a therapeutic target for obesity.[1][2] this compound functions as an allosteric agonist, binding to a site on the BRS-3 receptor that is different from the orthosteric site for endogenous ligands.[4][5] This compound has been shown to reduce food intake and body weight in preclinical models.[1][3]

These application notes provide a detailed protocol for a cell-based assay to measure the activity of this compound by quantifying its ability to stimulate the BRS-3 signaling pathway. The primary downstream effect of BRS-3 activation by this compound is the activation of phospholipase C (PLC), leading to an increase in intracellular calcium.[4][5][6] Therefore, a fluorescent-based calcium mobilization assay is a robust method to determine the potency and efficacy of this compound.

Principle of the Assay

This assay utilizes a cell line stably expressing the human BRS-3 receptor. These cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with the BRS-3 agonist this compound, the receptor activates the Gq alpha subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The fluorescent dye binds to the increased intracellular Ca2+, resulting in a measurable increase in fluorescence intensity, which is proportional to the activity of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterSpeciesValueReference
EC50 (Cell-based Assay)Human14 nM[2]
Ki (Receptor Binding)Human3.7 nM[2]
PLC Activation (Potency)Human0.02 nM[6]
Table 2: Selectivity of this compound
ReceptorActivityIC50 / KiReference
Bombesin Receptor Subtype-3 (BRS-3)Agonist14 nM (EC50)[2]
Gastrin-Releasing Peptide Receptor (GRP-R)No significant activity>10 µM[6]
Neuromedin B Receptor (NMB-R)No significant activity>10 µM[6]

Signaling Pathway and Experimental Workflow

BRS3_Signaling_Pathway cluster_membrane Cell Membrane BRS3 BRS-3 Receptor Gq Gq Protein BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG MK5046 This compound MK5046->BRS3 Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream

Caption: BRS-3 signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed BRS-3 expressing cells in a 96-well plate B Culture overnight to allow attachment A->B C Load cells with a calcium-sensitive fluorescent dye B->C D Add serial dilutions of this compound C->D E Incubate for a defined period D->E F Measure fluorescence intensity using a plate reader E->F G Plot fluorescence intensity vs. log concentration of this compound F->G H Determine EC50 value from the dose-response curve G->H

Caption: Experimental workflow for the calcium mobilization assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing the human BRS-3 receptor.

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • This compound: Stock solution in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or equivalent.

  • Pluronic F-127: To aid in dye loading.

  • Probenecid: (Optional) To inhibit dye leakage from cells.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with excitation/emission filters appropriate for the chosen dye (e.g., 485 nm excitation / 525 nm emission for Fluo-4).

Protocol: Calcium Mobilization Assay
  • Cell Seeding: a. Culture the BRS-3 expressing cells in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution to maintain receptor integrity. c. Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium. d. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading: a. Prepare the dye loading solution. For Fluo-4 AM, mix 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer. If using, add 2.5 mM Probenecid. b. Aspirate the culture medium from the cell plate. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 60 minutes, protected from light. e. After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. f. Add 100 µL of Assay Buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

  • Compound Addition and Measurement: a. Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle control (DMSO in Assay Buffer). b. Set up the fluorescence plate reader to measure kinetic reads (e.g., one reading per second for 120 seconds). c. Place the cell plate in the reader and begin recording the baseline fluorescence for 10-20 seconds. d. Add 25 µL of the this compound dilutions to the respective wells. e. Continue to measure the fluorescence intensity for at least 90 seconds to capture the peak response.

  • Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data by expressing the response as a percentage of the maximal response observed with a saturating concentration of this compound. c. Plot the normalized response versus the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Troubleshooting

  • Low Signal-to-Noise Ratio:

    • Optimize cell seeding density.

    • Ensure complete removal of culture medium containing serum, as it can interfere with the assay.

    • Optimize dye loading time and concentration.

  • High Well-to-Well Variability:

    • Ensure uniform cell seeding.

    • Use a multichannel pipette for reagent addition to minimize timing differences.

  • No Response to this compound:

    • Confirm the expression and functionality of the BRS-3 receptor in the cell line.

    • Verify the integrity and concentration of the this compound stock solution.

These application notes and protocols provide a comprehensive framework for the successful implementation of a cell-based assay to quantify the activity of the BRS-3 agonist, this compound.

References

Application Note: High-Performance Liquid Chromatography Method for (R)-MK-5046 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the enantioselective quantification of (R)-MK-5046, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist. Given the chiral nature of MK-5046, a chiral stationary phase is essential for separating the (R) and (S) enantiomers. This application note provides a starting protocol for method development, including sample preparation, chromatographic conditions, and a comprehensive validation plan according to International Council for Harmonisation (ICH) guidelines. The method is designed to be a robust starting point for researchers requiring accurate quantification of the (R)-enantiomer in bulk drug substance or simple formulations.

Introduction

MK-5046 is a chiral small molecule investigated for its potential in treating obesity. As the pharmacological and toxicological profiles of enantiomers can differ significantly, regulatory agencies require the stereoisomeric composition of chiral drugs to be well-defined. Chiral HPLC is the most widely used and effective technique for the separation and quantification of enantiomers. This note describes a proposed normal-phase HPLC method using a polysaccharide-based chiral stationary phase (CSP) for the effective separation and quantification of this compound from its (S)-enantiomer.

Proposed HPLC Method

The separation of chiral amines is effectively achieved on polysaccharide-based CSPs.[1][2] A normal phase method is proposed here as a starting point, as it often provides excellent selectivity for this class of compounds.

2.1. Chromatographic Conditions

ParameterProposed Value
HPLC System A standard HPLC or UHPLC system with a UV or PDA detector.
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (B130326) / Diethylamine (B46881) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm (Note: Wavelength should be optimized based on UV scan of MK-5046)
Injection Volume 10 µL
Run Time Approximately 15 minutes

2.2. Rationale for Method Selection

  • Column: Polysaccharide-based CSPs like Chiralpak® IA are known for their broad enantioselectivity, particularly for chiral amines.[1][3]

  • Mobile Phase: A normal-phase mobile phase of hexane (B92381) and an alcohol modifier like isopropanol is a standard choice for polysaccharide CSPs. The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial for obtaining good peak shape and consistent retention times for basic analytes like MK-5046 by suppressing interactions with residual silanols on the silica (B1680970) support.[3][4]

Experimental Protocols

3.1. Preparation of Standard and Sample Solutions

3.1.1. Diluent Preparation

  • Prepare the diluent by mixing the mobile phase components: n-Hexane / Isopropanol (80:20, v/v).

3.1.2. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5-10 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix well.

3.1.3. Working Standard Solutions for Linearity

  • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.1.4. Sample Preparation (for bulk substance)

  • Accurately weigh approximately 10 mg of the MK-5046 sample.

  • Transfer to a 100 mL volumetric flask.

  • Follow steps 3-5 from the Standard Stock Solution preparation. This yields a nominal concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.[5]

3.2. HPLC System Setup and Operation

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the standard and sample solutions in a predefined sequence. It is recommended to inject a standard solution periodically to monitor system suitability throughout the run.

Method Validation Plan (as per ICH Q2(R1) Guidelines)

A rigorous validation is required to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7]

4.1. System Suitability

  • Procedure: Inject the standard solution (e.g., 50 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area and retention time: ≤ 2.0%

    • Tailing factor (Asymmetry): ≤ 2.0

    • Theoretical plates (N): ≥ 2000

    • Resolution (Rs) between (R) and (S) enantiomers: ≥ 1.7[8][9]

4.2. Specificity

  • Procedure: Inject the diluent, a placebo (if applicable), and a sample spiked with the (S)-enantiomer and any known related substances.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the this compound peak. The peak for this compound should be pure, as demonstrated by peak purity analysis if using a PDA detector.[8]

4.3. Linearity

  • Procedure: Analyze the prepared working standard solutions (e.g., 5 levels from 1 to 100 µg/mL) in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

4.4. Accuracy (Recovery)

  • Procedure: Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]

4.5. Precision

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[9]

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Typically, an S/N ratio of 3:1 for LOD and 10:1 for LOQ is acceptable.[6] The LOQ must be validated for accuracy and precision.

4.7. Robustness

  • Procedure: Intentionally vary critical method parameters such as mobile phase composition (±2% organic), flow rate (±0.1 mL/min), and column temperature (±5°C).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.

Data Presentation (Example Tables)

Table 1: System Suitability Results (Example Data)

Parameter Acceptance Criteria Result
%RSD of Peak Area ≤ 2.0% 0.8%
%RSD of Ret. Time ≤ 2.0% 0.3%
Tailing Factor ≤ 2.0 1.2
Theoretical Plates ≥ 2000 8500

| Resolution (Rs) | ≥ 1.7 | 2.5 |

Table 2: Linearity Data (Example Data)

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 15,230
10.0 151,980
25.0 380,150
50.0 761,200
100.0 1,525,400

| | ≥ 0.999 | 0.9998 |

Table 3: Accuracy/Recovery Data (Example Data)

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery Mean % Recovery
80% 40.0 39.8 99.5%
100% 50.0 50.3 100.6% 100.1%

| 120% | 60.0 | 59.8 | 99.7% | |

Table 4: Precision Results (Example Data)

Precision Type %RSD (n=6) Acceptance Criteria
Repeatability 0.9% ≤ 2.0%

| Intermediate Precision| 1.3% | ≤ 2.0% |

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep1 Weigh this compound Standard & Sample prep2 Dissolve in Diluent (Hexane/IPA) prep1->prep2 prep3 Sonicate to Ensure Complete Dissolution prep2->prep3 prep4 Dilute to Final Concentration prep3->prep4 prep5 Filter Sample Solution (0.45 µm PTFE) prep4->prep5 hplc2 Inject Blank, Standards, & Samples prep5->hplc2 hplc1 Equilibrate Column (Chiralpak IA) hplc1->hplc2 hplc3 Acquire Chromatographic Data (UV 254 nm) hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Perform System Suitability Checks data1->data2 data3 Generate Calibration Curve data2->data3 data4 Quantify this compound in Sample data3->data4

Caption: Experimental workflow for this compound quantification.

G start Define Analytical Target Profile (ATP) dev Method Development start->dev screen Screen CSPs & Mobile Phases dev->screen valid Method Validation (ICH Q2) optimize Optimize Separation (Resolution & Peak Shape) screen->optimize optimize->valid spec Specificity lin Linearity acc Accuracy prec Precision loq LOD / LOQ rob Robustness end Routine Use & Lifecycle Management valid->end

Caption: Logical workflow for HPLC method development and validation.

References

Application Notes and Protocols for Testing (R)-MK-5046 Efficacy in Weight Reduction Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for evaluating the efficacy of (R)-MK-5046, a bombesin (B8815690) receptor subtype-3 (BRS-3) agonist, in weight reduction. Detailed protocols for inducing obesity, administering the compound, and measuring key metabolic parameters are outlined below.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective agonist for the bombesin receptor subtype-3 (BRS-3), a G-protein coupled receptor predominantly expressed in the central nervous system, particularly the hypothalamus.[1] Activation of BRS-3 is implicated in the regulation of energy homeostasis. The proposed mechanism of action for BRS-3 agonists like this compound involves the modulation of hypothalamic signaling pathways that control energy balance. By activating BRS-3, these agonists are thought to influence neuropeptide Y (NPY) and pro-opiomelanocortin (POMC) neurons.[2] This leads to an increase in sympathetic nervous system activity, resulting in enhanced energy expenditure and thermogenesis, primarily through the activation of brown adipose tissue (BAT).[2][[“]] Preclinical studies have shown that chronic administration of this compound leads to sustained weight loss, primarily by increasing metabolic rate rather than suppressing food intake.[4][5]

BRS-3 Signaling Pathway in Weight Regulation

BRS3_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Neuronal Modulation cluster_2 Physiological Outcomes MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 binds & activates G_protein G-protein Activation BRS3->G_protein NPY NPY Neurons (Appetite Stimulating) G_protein->NPY inhibits POMC POMC Neurons (Appetite Suppressing) G_protein->POMC stimulates SNS Sympathetic Nervous System Activation NPY->SNS reduced inhibition POMC->SNS BAT Brown Adipose Tissue (BAT) Activation SNS->BAT Thermogenesis Increased Thermogenesis BAT->Thermogenesis Energy_Expenditure Increased Energy Expenditure Thermogenesis->Energy_Expenditure Weight_Loss Weight Reduction Energy_Expenditure->Weight_Loss

Caption: BRS-3 signaling pathway initiated by this compound leading to weight reduction.

Recommended Animal Models

Two primary animal models are recommended for assessing the anti-obesity effects of this compound: the Diet-Induced Obesity (DIO) mouse model and the Zucker rat, a genetic model of obesity.

Diet-Induced Obesity (DIO) Mouse Model

The DIO mouse model, particularly using the C57BL/6 strain, is highly relevant as it mimics the development of obesity in humans due to the consumption of a high-fat, Western-style diet.[6][7] This model is well-suited for evaluating therapeutic interventions targeting metabolic syndrome.[6]

Zucker Rat Model

The Zucker rat is a well-established genetic model of obesity and metabolic syndrome.[8][9] These rats have a mutation in the leptin receptor gene, leading to hyperphagia, early-onset obesity, insulin (B600854) resistance, and dyslipidemia.[8] This model is valuable for studying the pathophysiology of obesity and for evaluating the efficacy of anti-obesity compounds.

Experimental Protocols

Protocol 1: Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

This protocol details the induction of obesity in C57BL/6 mice and the subsequent evaluation of this compound.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)[6]

  • Standard chow diet (e.g., 10% kcal from fat)[10]

  • High-fat diet (HFD), e.g., D12492 (60% kcal from fat)[7]

  • This compound

  • Vehicle for this compound

  • Metabolic cages for indirect calorimetry (e.g., Oxymax system)[11][12]

  • Equipment for measuring body weight, food and water intake.

Experimental Workflow:

DIO_Workflow cluster_diets cluster_treatment Treatment Phase (e.g., 14 days) start Start: C57BL/6J Mice (6 weeks old) acclimation Acclimation (1 week) on Standard Chow start->acclimation diet Dietary Intervention (10-16 weeks) acclimation->diet control_diet Control Group: Standard Chow hfd DIO Group: High-Fat Diet (60% kcal) randomization Randomization of Obese Mice into Treatment Groups hfd->randomization vehicle_group Vehicle Control Group randomization->vehicle_group mk5046_group This compound Group (e.g., 25 mg/kg/day) randomization->mk5046_group monitoring Daily Monitoring: Body Weight, Food Intake vehicle_group->monitoring mk5046_group->monitoring metabolic Metabolic Analysis: Indirect Calorimetry (O2 consumption, RER, Energy Expenditure) monitoring->metabolic end Endpoint Analysis: Sacrifice, Tissue Collection metabolic->end

Caption: Experimental workflow for testing this compound in DIO mice.

Procedure:

  • Acclimation: House male C57BL/6J mice individually in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water for one week.[7]

  • Obesity Induction: After acclimation, switch the diet of the experimental group to a high-fat diet (HFD, e.g., 60% kcal from fat) for 10-16 weeks to induce obesity.[6][13] A control group should be maintained on the standard chow diet. Monitor body weight weekly. Mice are considered obese when they exhibit a significant increase in body weight (typically 20-30% more than the control group).[7]

  • Randomization and Treatment: Once obesity is established, randomize the obese mice into treatment groups (e.g., vehicle control, this compound at various doses). A typical dose for this compound in mice is 25 mg/kg/day, which can be administered via oral gavage or subcutaneous infusion for a period of 14 days.[5][14]

  • Data Collection:

    • Body Weight and Food Intake: Measure and record body weight and food intake daily.

    • Metabolic Rate: Towards the end of the treatment period, place mice in metabolic cages (e.g., an open-circuit indirect calorimeter like the Oxymax system) for 24-48 hours to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and energy expenditure.[11][15] An acclimation period of 24 hours in the metabolic cages prior to data collection is recommended.[11]

  • Endpoint Analysis: At the end of the study, mice can be euthanized for collection of blood and tissues (e.g., adipose tissue, liver) for further analysis.

Protocol 2: Efficacy of this compound in the Zucker Rat Model

This protocol describes the use of the obese Zucker rat to evaluate the efficacy of this compound.

Materials:

  • Male obese Zucker (fa/fa) rats and lean littermates (+/?) (5-6 weeks old)[8]

  • Standard rat chow

  • This compound

  • Vehicle for this compound

  • Equipment for measuring body weight and food intake

  • Telemetry system for cardiovascular monitoring (optional)[16][17]

Procedure:

  • Acclimation: House obese Zucker rats and their lean littermates individually with free access to standard chow and water for at least one week.

  • Treatment: Randomize the obese rats into treatment groups. Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 14-28 days).

  • Data Collection:

    • Body Weight and Food Intake: Monitor and record body weight and food intake daily.

    • Cardiovascular Monitoring (Optional): For detailed assessment of cardiovascular safety, rats can be implanted with telemetry devices to continuously monitor blood pressure and heart rate.[16][17] this compound has been shown to cause transient increases in these parameters.[14][18]

Data Presentation

The following tables summarize expected quantitative outcomes based on preclinical studies of this compound.

Table 1: Efficacy of this compound in Diet-Induced Obese (DIO) C57BL/6 Mice

ParameterVehicle ControlThis compound (25 mg/kg/day)DurationReference
Body Weight Change ~ +2%~ -9%14 days[5][14]
Overnight Food Intake BaselineDose-dependent reductionSingle dose[5]
Fasting Metabolic Rate BaselineIncreasedSingle dose[5]

Table 2: Effects of this compound in Rats and Dogs

Animal ModelDoseKey FindingsDurationReference
Rats Not specifiedEffective in reducing body weight. Transient increases in body temperature, heart rate, and blood pressure that desensitize with continued dosing.Chronic[5][14]
Dogs 3 mg/kg & 10 mg/kgStatistically significant and persistent weight loss. Initial increases in body temperature and heart rate that abated with continued dosing.28 days[5]

Summary and Conclusion

The DIO mouse model and the Zucker rat model are both valuable preclinical tools for assessing the efficacy of this compound in promoting weight loss. The detailed protocols provided herein offer a framework for conducting these studies. Key efficacy readouts include changes in body weight, food intake, and, importantly for this compound, metabolic rate. The primary mechanism of weight loss for this compound appears to be an increase in energy expenditure, which can be quantified using indirect calorimetry. Careful monitoring of cardiovascular parameters is also recommended due to the compound's known transient effects on heart rate and blood pressure. The provided data tables and diagrams serve as a reference for expected outcomes and the underlying biological pathways.

References

Protocol for Assessing (R)-MK-5046 Effects on Metabolic Rate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

(R)-MK-5046 is a potent and selective agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis.[1][2][3] Activation of BRS-3 has been shown to increase metabolic rate, reduce food intake, and lead to weight loss in preclinical animal models, suggesting its potential as a therapeutic target for obesity.[3][4] The primary mechanism for the anti-obesity effects of MK-5046 is believed to be its impact on energy expenditure rather than a reduction in food intake, particularly with chronic administration.[3][4] This document provides a detailed protocol for assessing the effects of this compound on the metabolic rate of mice using indirect calorimetry.

2. Signaling Pathway

This compound exerts its effects by binding to and activating the BRS-3 receptor, which is coupled to the Gq alpha subunit of heterotrimeric G proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, can modulate downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinases (MAPKs), Protein Kinase B (PKB, also known as Akt), and Phosphoinositide 3-kinase (PI3K), which are known to have insulin-mimetic effects on glucose metabolism.

BRS3_Signaling_Pathway MK-5046 MK-5046 BRS-3 BRS-3 (Gq-coupled receptor) MK-5046->BRS-3 MK-5046->BRS-3 Gq Gq BRS-3->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Downstream_Signaling Downstream Signaling (MAPK, PKB/Akt, PI3K) IP3->Downstream_Signaling DAG->Downstream_Signaling Metabolic_Effects Increased Metabolic Rate & Glucose Uptake Downstream_Signaling->Metabolic_Effects

Caption: this compound signaling through the BRS-3 receptor.

3. Data Presentation

Acute Dose-Response Effects of this compound on Metabolic Rate

The following table summarizes the expected dose-dependent effects of a single oral administration of this compound on the metabolic rate of diet-induced obese (DIO) C57BL/6 mice. Measurements are taken over a 6-hour period post-dosing following an overnight fast.[5]

Treatment Group (mg/kg)nBaseline Metabolic Rate (kcal/h/mouse)Change in Metabolic Rate (kcal/h/mouse)
Vehicle360.266 ± 0.004+0.030 ± 0.005
This compound (1)50.266 ± 0.004Data to be determined
This compound (3)50.266 ± 0.004Data to be determined
This compound (10)290.266 ± 0.004Data to be determined
This compound (30)100.266 ± 0.004Data to be determined
This compound (100)50.266 ± 0.004Data to be determined

Note: The baseline metabolic rate is an average from 95 mice. The change in metabolic rate for the vehicle group is the observed increase from baseline. Specific changes for each this compound dose group are to be extracted from the primary literature.

Chronic Effects of this compound on Body Weight and Metabolism

This table outlines the anticipated effects of chronic daily administration of this compound to DIO mice over a 14-day period.[1][5]

Treatment GroupDosageDurationChange in Body WeightPrimary Mechanism
Vehicle-14 days--
This compound25 mg/kg/day14 days~9% reductionIncreased Metabolic Rate

4. Experimental Protocols

Animal Models

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6, a common strain for metabolic studies. For obesity studies, diet-induced obese (DIO) mice are recommended.

  • Sex: Male mice are often used to avoid complications from the estrous cycle, though both sexes can be studied.[6]

  • Age: 10-12 weeks at the start of the study.

  • Housing: Mice should be individually housed in a temperature-controlled environment (e.g., 22°C) with a 12-hour light/dark cycle.[6] Provide ad libitum access to food and water, except during fasting periods.

This compound Administration

  • Formulation: this compound should be formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).

  • Route of Administration: Oral gavage is a precise method for delivering a specific dose.

  • Dosage:

    • Acute Studies: Doses ranging from 1 to 100 mg/kg can be used to establish a dose-response relationship.[5]

    • Chronic Studies: A daily dose of 25 mg/kg has been shown to be effective.[1][5]

  • Timing: For acute studies, administer the compound at a consistent time, for example, at the beginning of the light cycle.[5]

Indirect Calorimetry Protocol

This protocol is for an open-circuit indirect calorimetry system to measure key metabolic parameters.

Indirect_Calorimetry_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Analysis Phase Acclimatization Acclimatization (24-48h in metabolic cages) Calibration System Calibration (Gas sensors and flow rate) Acclimatization->Calibration Fasting Overnight Fasting (if required) Calibration->Fasting Baseline Baseline Measurement (e.g., 3 hours) Fasting->Baseline Dosing Oral Administration (this compound or Vehicle) Baseline->Dosing Post_Dosing Post-Dosing Measurement (e.g., 6-24 hours) Dosing->Post_Dosing Collection Data Collection (VO2, VCO2) Post_Dosing->Collection Calculation Calculation of Parameters (RER, Energy Expenditure) Collection->Calculation Analysis Statistical Analysis Calculation->Analysis

References

Measuring Brain Receptor Occupancy of (R)-MK-5046: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

(R)-MK-5046 is a potent and selective agonist for the Bombesin (B8815690) Receptor Subtype-3 (BRS-3), a G protein-coupled receptor primarily expressed in the central nervous system (CNS).[1][2] BRS-3 is implicated in the regulation of energy homeostasis, making it a target for the treatment of obesity.[2][3][4] Determining the relationship between the dose of a drug, its concentration in the plasma, and the extent to which it binds to its target receptor in the brain is crucial for drug development. This measure, known as receptor occupancy (RO), helps in understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship of a drug candidate and in predicting a therapeutically effective dose.[5][6]

These application notes provide a detailed overview and protocol for measuring the brain receptor occupancy of this compound. Given the current absence of a validated Positron Emission Tomography (PET) tracer for in vivo imaging of BRS-3, the recommended method is ex vivo quantitative autoradiography. This technique involves administering this compound to an animal, followed by harvesting the brain tissue and measuring the available BRS-3 receptors using a specific radioligand.[5][7]

Principle of the Assay

The ex vivo receptor occupancy assay for this compound is a competitive binding assay. The drug is administered to the animal and allowed to distribute to the brain and bind to BRS-3 receptors. Subsequently, the animal is euthanized, and the brain is rapidly removed and frozen. Brain sections are then incubated with a radiolabeled ligand that has a high affinity and specificity for the BRS-3 receptor. The amount of radioligand that binds to the brain sections is inversely proportional to the number of receptors occupied by this compound. By comparing the radioligand binding in drug-treated animals to that in vehicle-treated animals, the percentage of receptor occupancy can be calculated.[5][8]

For BRS-3 receptor occupancy studies, the radiolabeled peptide antagonist ¹²⁵I-Bantag-1 is a suitable choice due to its high affinity and selectivity for the human BRS-3 receptor.[9][10]

Data Presentation

Quantitative data from receptor occupancy studies are essential for establishing a clear dose-response relationship. Below is a summary of key in vitro binding data for this compound and the recommended radioligand, Bantag-1, at the human BRS-3 receptor. A study in mice has shown that 50% brain receptor occupancy for MK-5046 was achieved at a plasma concentration of 0.34 ± 0.23 μM.[4]

CompoundReceptorAssay TypeAffinity (Ki/IC50)Cell LineReference
This compoundhuman BRS-3Binding (high affinity site)0.077 ± 0.005 nMNCI-N417[11]
This compoundhuman BRS-3Binding (low affinity site)10.6 ± 2.1 nMNCI-N417[11]
This compoundhuman BRS-3Functional (PLC activation)EC50: 0.02 nMhBRS-3 cells[11]
Bantag-1human BRS-3Binding (high affinity site)0.029 ± 0.008 nMhBRS-3 Balb 3T3[11]
Bantag-1human BRS-3Binding (low affinity site)1.95 ± 0.25 nMhBRS-3 Balb 3T3[11]

Experimental Protocols

Protocol: Ex Vivo Receptor Occupancy of this compound in Rodent Brain using Quantitative Autoradiography

This protocol details the steps for conducting an ex vivo receptor occupancy study to determine the binding of this compound to BRS-3 receptors in the rodent brain.

Materials

  • This compound

  • Vehicle for this compound

  • ¹²⁵I-Bantag-1 (radioligand)

  • Unlabeled Bantag-1 (for non-specific binding determination)

  • Experimental animals (e.g., mice or rats)

  • Cryostat

  • Microscope slides (e.g., Superfrost® Plus)

  • Incubation chambers

  • Phosphor imaging screens and scanner

  • Image analysis software

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

Procedure

  • Animal Dosing:

    • Administer various doses of this compound and a vehicle control to different groups of animals. The route of administration (e.g., oral, intraperitoneal) and the time between dosing and tissue collection should be based on the pharmacokinetic profile of this compound to ensure peak brain concentrations at the time of sacrifice.

  • Tissue Collection:

    • At the predetermined time point after dosing, euthanize the animals according to approved animal welfare protocols.

    • Rapidly decapitate the animal and excise the brain.

    • Immediately freeze the brain in isopentane (B150273) cooled with dry ice (-40°C to -50°C) to minimize degradation and preserve morphology.

    • Store the frozen brains at -80°C until sectioning.

  • Cryosectioning:

    • Mount the frozen brain onto a cryostat chuck.

    • Cut thin coronal or sagittal sections (e.g., 20 µm) of the brain at the desired anatomical levels.[12]

    • Thaw-mount the sections onto microscope slides.

    • Store the slides with mounted sections in a desiccated environment at -80°C until the autoradiography experiment.[12]

  • Quantitative Autoradiography:

    • Pre-incubation: Thaw the slides to room temperature and pre-incubate them in binding buffer for a short period (e.g., 15-30 minutes) to rehydrate the tissue and remove endogenous substances.

    • Incubation: Incubate the brain sections with a solution containing a low concentration of ¹²⁵I-Bantag-1 (e.g., a concentration close to its Kd value) in binding buffer.[7]

      • Total Binding: A subset of slides from each animal is incubated with only ¹²⁵I-Bantag-1.

      • Non-specific Binding: Another subset of slides is incubated with ¹²⁵I-Bantag-1 in the presence of a high concentration of unlabeled Bantag-1 (e.g., 1 µM) to block all specific binding of the radioligand.

    • Washing: After incubation, rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand.[12] Perform multiple washes of short duration (e.g., 3 x 2 minutes).

    • Drying: Briefly dip the slides in distilled water and then dry them under a stream of cool, dry air.

  • Imaging:

    • Appose the dried slides to a phosphor imaging screen in a light-tight cassette. Include calibrated radioactive standards to create a standard curve for quantifying the radioactivity.

    • Expose the screen for a sufficient period (typically 24-72 hours, depending on the signal intensity).

    • Scan the imaging screen using a phosphor imager to obtain a digital autoradiogram.

  • Data Analysis:

    • Use image analysis software to measure the optical density in specific brain regions of interest (ROIs) on the digital autoradiograms.

    • Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue) using the standard curve generated from the radioactive standards.

    • Calculate Specific Binding: Specific binding is the difference between total binding and non-specific binding for each ROI.

    • Calculate Receptor Occupancy: The percentage of receptor occupancy for each dose of this compound is calculated using the following formula:

Visualizations

BRS3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Binds to Gq Gq Protein BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., modulation of energy homeostasis) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling pathway of the BRS-3 receptor upon activation by this compound.

ExVivo_RO_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase cluster_analysis_phase Analysis Phase Dosing Animal Dosing (Vehicle & this compound) Tissue_Harvest Euthanasia & Brain Harvest Dosing->Tissue_Harvest Cryosectioning Brain Cryosectioning Tissue_Harvest->Cryosectioning Autoradiography ¹²⁵I-Bantag-1 Incubation (Total & Non-specific Binding) Cryosectioning->Autoradiography Imaging Phosphor Imaging Autoradiography->Imaging Data_Analysis Image Analysis & ROI Definition Imaging->Data_Analysis Calculation Calculation of % Receptor Occupancy Data_Analysis->Calculation

Caption: Experimental workflow for ex vivo receptor occupancy measurement.

RO_Calculation cluster_calculation Calculation Steps inputs Total Binding (TB) (¹²⁵I-Bantag-1 alone) Non-specific Binding (NSB) (¹²⁵I-Bantag-1 + excess unlabeled ligand) specific_binding Specific Binding (SB) = TB - NSB inputs:total->specific_binding inputs:nonspecific->specific_binding ro_formula % Receptor Occupancy (RO) = ((SB_vehicle - SB_drug) / SB_vehicle) * 100 specific_binding->ro_formula result Receptor Occupancy (%) ro_formula->result

Caption: Logical relationship for calculating receptor occupancy.

References

Application Notes and Protocols for Studying BRS-3 Signaling Pathways Using (R)-MK-5046

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bombesin (B8815690) Receptor Subtype-3 (BRS-3) is an orphan G protein-coupled receptor (GPCR) implicated in the regulation of energy homeostasis, making it a promising therapeutic target for obesity and related metabolic disorders.[1][2] The lack of a known endogenous ligand has historically hindered the elucidation of its physiological roles and signaling pathways. The development of potent and selective synthetic agonists, such as (R)-MK-5046, has provided invaluable tools to probe BRS-3 function.[1][3] this compound is a nonpeptide, allosteric agonist of BRS-3, exhibiting high affinity and selectivity.[4][5] These application notes provide a comprehensive guide for utilizing this compound to investigate BRS-3 signaling pathways, complete with detailed experimental protocols and quantitative data for reference.

Data Presentation

In Vitro Pharmacology of this compound

The following tables summarize the binding affinity and functional potency of this compound for the human BRS-3 receptor in various in vitro assays.

Table 1: Binding Affinity of this compound for Human BRS-3

ParameterCell LineValueReference
Ki (High Affinity) hBRS-3 expressing cells0.08 nM[5][6]
Ki (Low Affinity) hBRS-3 expressing cells11-29 nM[5][6]
IC50 hBRS-3 expressing cells18-28 nM[1]

Table 2: Functional Potency (EC50) of this compound in BRS-3 Mediated Signaling

AssayCell LineEC50Reference
Phospholipase C (PLC) Activation hBRS-3 expressing cells0.02 nM[5]
PLC Activation BALB cells with BRS-312.5 ± 1.1 nM[4]
Calcium Mobilization CHO-K1/hBRS-314 nM[2]
In Vivo Effects of this compound in Preclinical Models

The following table summarizes the significant effects of this compound on key metabolic parameters in diet-induced obese (DIO) animal models.

Table 3: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice

ParameterSpeciesDoseEffectReference
Food Intake (acute) DIO C57BL/6 MiceDose-dependentSignificant reduction[3][7]
Metabolic Rate (acute) DIO C57BL/6 MiceDose-dependentSignificant increase[3][7]
Body Weight (chronic) DIO C57BL/6 Mice25 mg/kg/day (14 days)9% reduction vs. vehicle[7][8]
Brain Receptor Occupancy (50%) Mice-Achieved at 0.34 ± 0.23 µM plasma concentration[7][9]

Signaling Pathways and Experimental Workflows

BRS-3 Signaling Cascades

Activation of BRS-3 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Beyond the canonical PLC pathway, BRS-3 activation has been shown to stimulate other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the transactivation of the Epidermal Growth Factor Receptor (EGFR). These pathways are crucial for regulating cellular processes such as proliferation, differentiation, and survival.

BRS3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MK5046 This compound BRS3 BRS-3 MK5046->BRS3 Allosteric Agonist Gq Gαq/11 BRS3->Gq Activation EGFR EGFR BRS3->EGFR Transactivation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis MAPK_Pathway MAPK Pathway (ERK1/2) EGFR->MAPK_Pathway Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 Release from ER PKC PKC DAG->PKC Activation Cellular_Responses Cellular Responses (Metabolism, Growth, etc.) Ca2->Cellular_Responses PKC->MAPK_Pathway Activation MAPK_Pathway->Cellular_Responses

Figure 1: Overview of BRS-3 signaling pathways activated by this compound.

Experimental Workflow for Studying BRS-3 Activation

A typical workflow to characterize the effect of this compound on BRS-3 signaling involves a series of in vitro assays to confirm receptor activation and delineate the downstream pathways involved.

Experimental_Workflow start Start: BRS-3 expressing cells treat Treat with this compound start->treat binding Radioligand Binding Assay (Determine Ki) treat->binding plc_assay PLC Activation Assay ([3H]IP Accumulation) treat->plc_assay ca_assay Intracellular Calcium Assay (Fura-2 AM) treat->ca_assay mapk_assay MAPK/Akt Activation Assay (Western Blot) treat->mapk_assay data_analysis Data Analysis (EC50, Max Response) binding->data_analysis plc_assay->data_analysis ca_assay->data_analysis mapk_assay->data_analysis conclusion Conclusion: Characterize BRS-3 Signaling Profile data_analysis->conclusion

Figure 2: General experimental workflow for characterizing this compound activity.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the BRS-3 receptor. This protocol is adapted for a competitive binding assay using a radiolabeled antagonist, such as 125I-Bantag-1.

Materials:

  • Cells or membranes expressing human BRS-3.

  • 125I-Bantag-1 (Radioligand).

  • This compound (unlabeled competitor).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Non-specific Binding (NSB): To designated wells, add a high concentration of a non-radiolabeled BRS-3 antagonist (e.g., 1 µM Bantag-1).

  • Total Binding: To designated wells, add binding buffer.

  • Competition: To the remaining wells, add serial dilutions of this compound.

  • Radioligand Addition: Add a constant concentration of 125I-Bantag-1 to all wells (typically at a concentration near its Kd).

  • Membrane Addition: Add the cell membranes expressing BRS-3 to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Phospholipase C (PLC) Activation Assay ([3H]-Inositol Phosphate (B84403) Accumulation)

Objective: To measure the functional potency (EC50) of this compound in activating the PLC signaling pathway.

Materials:

  • BRS-3 expressing cells (e.g., CHO-K1 or HEK293 cells).

  • [3H]-myo-inositol.

  • Inositol-free culture medium.

  • Stimulation Buffer (e.g., HBSS with 10 mM LiCl).

  • This compound.

  • Lysis Buffer (e.g., ice-cold 0.1 M formic acid).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Plate BRS-3 expressing cells in 24-well plates. Once confluent, incubate the cells overnight in inositol-free medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Washing: Wash the cells with serum-free medium to remove unincorporated [3H]-myo-inositol.

  • Pre-incubation: Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

  • Separation of Inositol Phosphates: Transfer the lysates to columns containing Dowex AG1-X8 resin.

  • Washing: Wash the columns to remove free [3H]-myo-inositol.

  • Elution: Elute the total [3H]-inositol phosphates with a high concentration of ammonium (B1175870) formate/formic acid.

  • Quantification: Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Plot the amount of [3H]-inositol phosphate produced against the log concentration of this compound to determine the EC50 value.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce an increase in intracellular calcium concentration ([Ca2+]i).

Materials:

  • BRS-3 expressing cells.

  • Fura-2 AM or other suitable calcium-sensitive fluorescent dye.

  • Pluronic F-127.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • This compound.

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Procedure:

  • Cell Plating: Plate cells in black-walled, clear-bottom 96-well plates and allow them to attach overnight.

  • Dye Loading: Prepare a loading solution of Fura-2 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution.

  • Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

  • Stimulation: Add varying concentrations of this compound to the wells.

  • Real-time Monitoring: Immediately begin recording the fluorescence ratio over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence ratio change from baseline for each concentration of this compound. Plot the peak response against the log concentration of the agonist to calculate the EC50.

MAPK/Akt Pathway Activation Assay (Western Blot)

Objective: To determine if this compound treatment leads to the phosphorylation and activation of downstream signaling proteins like ERK (a MAPK) and Akt.

Materials:

  • BRS-3 expressing cells.

  • Serum-free culture medium.

  • This compound.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Starvation: Plate BRS-3 expressing cells and grow to 70-80% confluency. Serum-starve the cells for several hours or overnight to reduce basal signaling.

  • Stimulation: Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis.

  • Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and then apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK).

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

References

Application of (R)-MK-5046 in Studying Food Intake Behavior: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is crucial to note at the outset that (R)-MK-5046 is not a glucagon (B607659) receptor antagonist, but rather a potent and selective agonist of the Bombesin (B8815690) Receptor Subtype-3 (BRS-3). This document provides detailed application notes and protocols for the use of this compound in studying food intake behavior based on its action as a BRS-3 agonist. BRS-3 is an orphan G protein-coupled receptor implicated in the regulation of energy homeostasis, and its agonism has been shown to reduce food intake and body weight, making it a target for obesity treatment.[1][2][3]

Application Notes

This compound is a valuable pharmacological tool for researchers investigating the role of the BRS-3 signaling pathway in the central regulation of appetite and energy expenditure. Preclinical studies have demonstrated that acute administration of MK-5046 leads to a significant reduction in food intake, while chronic dosing can lead to sustained body weight loss.[1][3] The primary mechanism for this effect is believed to be an increase in metabolic rate rather than a long-term suppression of food intake.[3][4][5]

Key Applications:

  • Investigation of BRS-3 mediated anorexia: Studying the acute effects of MK-5046 on feeding patterns, meal size, and meal frequency to understand the role of BRS-3 in satiety.

  • Elucidation of central pathways for appetite control: Using MK-5046 in conjunction with other pharmacological agents or in genetically modified animal models to dissect the neural circuits downstream of BRS-3 activation.

  • Preclinical evaluation of anti-obesity therapeutics: Assessing the long-term efficacy of BRS-3 agonism on body weight, adiposity, and metabolic parameters in diet-induced obesity models.

Data Presentation: Effects of this compound on Food Intake and Body Weight

The following tables summarize the quantitative data from preclinical studies on the effects of this compound.

Table 1: Acute Effects of Oral this compound on Food Intake in Diet-Induced Obese (DIO) Mice

DosageTime PointReduction in Food Intake (%)Reference
10 mg/kg2 hours~25%[3]
30 mg/kg2 hours~50%[3]
100 mg/kg2 hours~75%[3]
10 mg/kgOvernight~15%[3]
30 mg/kgOvernight~25%[3]
100 mg/kgOvernight~40%[3]

Table 2: Chronic Effects of this compound on Body Weight in Diet-Induced Obese (DIO) Mice

DosageDurationRoute of AdministrationBody Weight Reduction (%)Reference
25 mg/kg/day14 daysSubcutaneous infusion8-9%[1]
25 mg/kg/day14 daysNot specified9%[3][5]

Experimental Protocols

Protocol 1: Acute Food Intake Study in Mice

Objective: To assess the acute anorectic effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male C57BL/6 mice with diet-induced obesity (DIO)

  • Metabolic cages equipped for continuous food intake monitoring

  • Oral gavage needles

Procedure:

  • Animal Acclimation: House mice individually in metabolic cages for at least 3 days to acclimate to the environment and monitoring equipment.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Grouping and Dosing: Randomly assign mice to treatment groups (vehicle control and different doses of MK-5046, e.g., 10, 30, 100 mg/kg).

  • Administer the assigned treatment via oral gavage 30 minutes before the dark cycle begins.

  • Food Intake Measurement: Provide pre-weighed food hoppers at the onset of the dark cycle.

  • Record cumulative food intake at regular intervals (e.g., 2, 4, 8, and 24 hours) by weighing the food hoppers.

  • Data Analysis: Calculate the food intake in grams and as a percentage of the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Chronic Body Weight Study in Mice

Objective: To evaluate the long-term effects of this compound on body weight in a model of obesity.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 mice with diet-induced obesity (DIO)

  • Osmotic minipumps for continuous subcutaneous infusion

  • Surgical tools for pump implantation

  • Anesthetics

Procedure:

  • Baseline Measurements: Record the body weight and food intake of the DIO mice for one week before the start of the treatment to establish a baseline.

  • Pump Preparation and Implantation: Fill osmotic minipumps with either vehicle or this compound at a concentration calculated to deliver the desired daily dose (e.g., 25 mg/kg/day) for the duration of the study (e.g., 14 days).

  • Anesthetize the mice and surgically implant the osmotic minipumps subcutaneously in the dorsal region.

  • Monitoring: Monitor the mice daily for body weight and food intake.

  • Observe the animals for any adverse effects.

  • Data Analysis: Plot the change in body weight over time for each treatment group. Compare the final body weight and cumulative food intake between the MK-5046 and vehicle groups using statistical tests such as a t-test or ANOVA.

Mandatory Visualizations

BRS3_Signaling_Pathway cluster_cell Neuron MK5046 this compound (BRS-3 Agonist) BRS3 BRS-3 Receptor MK5046->BRS3 Gq Gq Protein BRS3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Activity Modulation of Neuronal Activity Ca2->Neuronal_Activity PKC->Neuronal_Activity Appetite ↓ Appetite Neuronal_Activity->Appetite

Caption: BRS-3 signaling pathway activated by this compound.

Experimental_Workflow cluster_acute Acute Food Intake Study cluster_chronic Chronic Body Weight Study A1 Acclimation of DIO Mice A2 Overnight Fasting A1->A2 A3 Oral Gavage with This compound or Vehicle A2->A3 A4 Monitor Food Intake (2-24 hours) A3->A4 A5 Data Analysis A4->A5 C1 Baseline Body Weight & Food Intake C2 Osmotic Minipump Implantation C1->C2 C3 Daily Monitoring (Body Weight & Food Intake) C2->C3 C4 Data Analysis (14 days) C3->C4

References

Application Notes and Protocols for Long-Term Dosing of (R)-MK-5046 in Canine Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for conducting long-term dosing studies of (R)-MK-5046 in canines, based on publicly available preclinical data. The information is intended for researchers, scientists, and drug development professionals engaged in pharmacology and toxicology studies.

Introduction

This compound is a potent and selective agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor involved in regulating energy homeostasis.[1] Preclinical studies in dogs have demonstrated that treatment with MK-5046 can lead to significant and persistent weight loss.[1][2] Initial treatment may be accompanied by transient increases in body temperature and heart rate, which tend to resolve with continued dosing.[1][2] These notes outline the dosing regimens, experimental protocols, and relevant biological pathways for long-term canine studies of MK-5046.

Signaling Pathway and Mechanism of Action

MK-5046 acts as an agonist on the BRS-3 receptor. The binding of MK-5046 to BRS-3 is expected to activate downstream signaling cascades, although the precise pathways are still under investigation. The diagram below illustrates a plausible signaling pathway for BRS-3 activation.

BRS3_Signaling_Pathway cluster_membrane Cell Membrane BRS3 BRS-3 Receptor Gq Gq Protein BRS3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG MK5046 This compound MK5046->BRS3 binds & activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Effects Physiological Effects (e.g., increased metabolic rate) Ca_release->Physiological_Effects PKC->Physiological_Effects

Caption: Proposed signaling pathway for the BRS-3 agonist this compound.

Quantitative Data Summary

The following tables summarize the dosing regimen from a 28-day study and the pharmacokinetic parameters of this compound in dogs.

Table 1: 28-Day Oral Dosing Regimen in Obese Beagle Dogs [2]

ParameterGroup 1Group 2Group 3
Test Article VehicleThis compoundThis compound
Dose Level 0 mg/kg3 mg/kg10 mg/kg
Route OralOralOral
Frequency Twice a day (b.i.d.)Twice a day (b.i.d.)Twice a day (b.i.d.)
Duration 28 days28 days28 days
Animal Model Obese spayed female Beagle dogsObese spayed female Beagle dogsObese spayed female Beagle dogs

Table 2: Pharmacokinetic Parameters of this compound in Dogs [3]

ParameterIntravenous (IV) Dose (0.5 mg/kg)Oral (PO) Dose (1 mg/kg)
Plasma Clearance (Clp) 5.6 mL/min/kg-
Half-Life (T½) 1.4 h-
Normalized Oral Exposure (po AUCN) -3.7 µM·h/(mg/kg)
Oral Bioavailability (Foral) -52%

Experimental Protocols

The following protocols are representative methodologies for a long-term canine study with this compound.

The diagram below outlines the key phases of a typical long-term dosing study in canines.

Experimental_Workflow acclimatization Animal Acclimatization & Baseline Measurements (min. 7 days) group_assignment Randomization & Group Assignment acclimatization->group_assignment dosing_period Chronic Dosing Period (e.g., 28 days) group_assignment->dosing_period dose_prep Dose Formulation Preparation dose_prep->dosing_period monitoring In-Life Monitoring (Clinical observations, Body Weight, Food Intake, Vital Signs) dosing_period->monitoring sampling Biological Sampling (Blood for PK/Biomarkers) dosing_period->sampling necropsy Terminal Procedures (Necropsy & Tissue Collection) dosing_period->necropsy analysis Data & Sample Analysis monitoring->analysis sampling->analysis necropsy->analysis

Caption: General experimental workflow for a long-term canine study.

  • Species: Beagle dogs are a commonly used non-rodent species in preclinical toxicology.[4]

  • Health Status: Animals should be healthy, purpose-bred, and certified by a veterinarian.

  • Acclimatization: A minimum of a 7-day acclimatization period is required before the start of the study.

  • Housing: Animals should be housed individually in cages that conform to animal welfare regulations, with controlled environmental conditions (temperature, humidity, light cycle).

  • Vehicle Selection: Select an appropriate vehicle for oral administration (e.g., sterile water, 0.5% methylcellulose).

  • Formulation: On each day of dosing, prepare the this compound formulation to the concentrations required for the specified dose levels (e.g., 3 mg/kg and 10 mg/kg). The dose volume should be based on the most recent body weight of each animal.

  • Administration: Administer the dose orally via gavage. Ensure the animal is properly restrained to prevent injury. For a twice-daily regimen, doses should be administered approximately 12 hours apart.

  • Clinical Observations: Conduct and record detailed clinical observations at least twice daily. Note any changes in behavior, appearance, or physiological state.

  • Body Weight: Measure and record the body weight of each animal weekly.[2]

  • Food Consumption: Monitor and record daily food intake.[2]

  • Vital Signs: As MK-5046 has been shown to transiently affect heart rate and body temperature, these parameters should be monitored.[1][2] Telemetry is the preferred method for continuous monitoring, especially in the initial phase of dosing.

  • Blood Collection: On designated PK sampling days (e.g., Day 1 and Day 28), collect whole blood samples (approx. 2 mL) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Sampling Timepoints: Collect samples at pre-dose, and at multiple timepoints post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) to adequately characterize the plasma concentration-time profile.

  • Plasma Preparation: Process the blood samples by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

  • Euthanasia: At the end of the study, euthanize the animals according to approved veterinary procedures.

  • Necropsy: Conduct a full gross necropsy on all animals.

  • Tissue Collection: Collect a comprehensive set of tissues and organs as specified by regulatory guidelines. Preserve tissues in 10% neutral buffered formalin for histopathological examination.

Conclusion

The provided data and protocols offer a framework for designing and executing long-term canine studies for this compound. The 28-day study in obese beagle dogs at oral doses of 3 and 10 mg/kg b.i.d. provides a basis for dose selection in future chronic toxicology studies. Careful monitoring of cardiovascular parameters is warranted, particularly during the initial dosing period. These application notes should be adapted and expanded based on specific study objectives and in compliance with all applicable animal welfare and regulatory guidelines.

References

Application Notes and Protocols for Phase I Clinical Trial Design of BRS-3 Agonists like (R)-MK-5046

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing a Phase I clinical trial for Bombesin (B8815690) Receptor Subtype-3 (BRS-3) agonists, using (R)-MK-5046 as a representative agent. The protocols outlined below are designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a novel BRS-3 agonist in a first-in-human (FIH) study.

Introduction to BRS-3 and this compound

Bombesin Receptor Subtype-3 (BRS-3) is an orphan G protein-coupled receptor primarily expressed in the central nervous system, particularly the hypothalamus.[1] It plays a significant role in regulating energy homeostasis, food intake, and body weight.[1] Preclinical studies have shown that BRS-3 agonists can reduce food intake, increase energy expenditure, and decrease fat mass, making them a promising therapeutic target for obesity and related metabolic disorders.[1][2]

This compound is a potent and selective oral BRS-3 agonist.[3][4][5] In preclinical models, it demonstrated efficacy in reducing body weight in mice, rats, and dogs, primarily through effects on metabolic rate rather than food intake with chronic dosing.[2][3] The first-in-human Phase I study of MK-5046 provided initial safety, tolerability, and pharmacokinetic data.[3][4]

Phase I Clinical Trial Design

The primary objectives of a Phase I trial for a BRS-3 agonist are to evaluate its safety and tolerability, determine the maximum tolerated dose (MTD), and characterize its pharmacokinetic and pharmacodynamic profiles.

A typical Phase I design would be a randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy volunteers.

Study Population: Healthy male and female subjects, potentially including a cohort of obese individuals to assess for any differential effects.

Study Design:

  • Single Ascending Dose (SAD) Cohorts: Sequential cohorts of subjects will receive a single oral dose of the BRS-3 agonist or placebo. Dose escalation in subsequent cohorts will be guided by safety and tolerability data from the preceding cohort.

  • Multiple Ascending Dose (MAD) Cohorts: Following the SAD phase, cohorts of subjects will receive daily oral doses of the BRS-3 agonist or placebo for a defined period (e.g., 7-14 days) to assess steady-state pharmacokinetics, safety, and tolerability with repeated dosing.

Key Assessments and Endpoints

Primary Endpoints:

  • Incidence and severity of adverse events (AEs).

  • Changes in vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and clinical laboratory tests.

Secondary Endpoints:

  • Pharmacokinetic parameters: Cmax, Tmax, AUC, and half-life (t½).

  • Pharmacodynamic markers:

    • Energy expenditure and substrate utilization.

    • Glucose metabolism and insulin (B600854) sensitivity.

    • Hormonal changes (e.g., insulin, C-peptide).

    • Subjective assessments of appetite and satiety.

Data Presentation

Quantitative data from the clinical trial should be summarized in clear and concise tables to facilitate comparison across dose cohorts and between the active drug and placebo.

Table 1: Summary of Pharmacokinetic Parameters of this compound (Single Oral Doses) [3][4]

Dose (mg)Tmax (hr)t½ (hr)
10~11.0 - 3.5
20~11.0 - 3.5
40~11.0 - 3.5
80~11.0 - 3.5
160~11.0 - 3.5

Table 2: Summary of Safety and Tolerability Findings for this compound (Single Oral Doses) [3][4]

Adverse EventIncidenceNotes
Transient Increase in Blood PressureDose-dependentAttenuated with a second dose.
Feeling Hot/ColdDose-dependentCoincided with Tmax.
JitterinessDose-dependentCoincided with Tmax.
ErectionsDose-dependentUnanticipated finding.

Experimental Protocols

Detailed methodologies for key pharmacodynamic assessments are crucial for ensuring data quality and consistency.

Protocol: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of the BRS-3 agonist on glucose tolerance and insulin secretion.

Procedure:

  • Patient Preparation: Subjects should fast overnight for at least 8-10 hours.[6][7]

  • Baseline Sampling: A fasting blood sample is collected for measurement of plasma glucose and insulin.[6][8]

  • Glucose Administration: A standard 75g oral glucose solution is administered to the subject, to be consumed within 5 minutes.[6][9]

  • Post-Dose Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes after glucose ingestion for the measurement of plasma glucose and insulin.[10]

Protocol: Hyperinsulinemic-Euglycemic Clamp

Objective: To directly measure insulin sensitivity. This is considered the gold-standard method.[11][12]

Procedure:

  • Catheter Placement: Two intravenous catheters are inserted, one for infusion of insulin and glucose, and the other in the contralateral arm for blood sampling.[12]

  • Insulin Infusion: A continuous infusion of insulin is started to raise and maintain plasma insulin at a high level (hyperinsulinemia).[13][14]

  • Glucose Infusion: A variable infusion of glucose is started to maintain blood glucose at a normal level (euglycemia).[13][14]

  • Blood Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.

  • Steady State: Once a steady state of euglycemia is achieved, the glucose infusion rate is recorded. This rate is a measure of whole-body glucose disposal and thus insulin sensitivity.[14]

Protocol: Indirect Calorimetry

Objective: To measure resting energy expenditure (REE) and respiratory quotient (RQ) to assess changes in metabolic rate and substrate utilization.

Procedure:

  • Patient Preparation: Subjects should be in a resting, fasted state.[15]

  • Measurement: The subject lies comfortably while breathing under a ventilated canopy or through a mouthpiece connected to the indirect calorimeter.[16]

  • Data Collection: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured over a period of 15-30 minutes.[15]

  • Calculation: REE is calculated from VO2 and VCO2 using the Weir equation. The RQ (VCO2/VO2) provides an indication of the proportion of carbohydrates and fats being oxidized for energy.[16]

Protocol: Adipose Tissue Biopsy and Analysis

Objective: To assess changes in gene expression in adipose tissue that may be indicative of BRS-3 agonist activity.

Procedure:

  • Biopsy: A subcutaneous adipose tissue biopsy is obtained from the abdominal region under local anesthesia.[17][18]

  • Sample Processing: The tissue sample is immediately snap-frozen in liquid nitrogen and stored at -80°C for gene expression analysis, or fixed in paraformaldehyde for histological analysis.[17]

  • RNA Extraction and Gene Expression Analysis: RNA is extracted from the frozen tissue.[19] Quantitative real-time polymerase chain reaction (qRT-PCR) is then used to measure the expression of target genes related to metabolism and inflammation (e.g., UCP1, PGC1α, TNFα, IL-6).[20]

Mandatory Visualizations

BRS-3 Signaling Pathway

BRS3_Signaling_Pathway BRS3_Agonist BRS-3 Agonist (this compound) BRS3 BRS-3 Receptor BRS3_Agonist->BRS3 Gq Gq Protein BRS3->Gq Activates Hippo_pathway Hippo Pathway (Downregulation) BRS3->Hippo_pathway Influences mTOR_pathway mTOR Pathway BRS3->mTOR_pathway Influences PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Physiological Effects: - Increased Energy Expenditure - Regulation of Glucose Homeostasis - Decreased Food Intake Ca_release->Physiological_Effects MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway MAPK_pathway->Physiological_Effects Hippo_pathway->Physiological_Effects mTOR_pathway->Physiological_Effects

Caption: BRS-3 signaling cascade.

Phase I Clinical Trial Workflow

Phase_I_Trial_Workflow Screening Subject Screening (Healthy Volunteers) Randomization Randomization Screening->Randomization SAD_Phase Single Ascending Dose (SAD) Phase Randomization->SAD_Phase MAD_Phase Multiple Ascending Dose (MAD) Phase Randomization->MAD_Phase Cohort1_SAD Cohort 1 (Low Dose vs. Placebo) SAD_Phase->Cohort1_SAD Safety_Review1 Safety & Tolerability Review Cohort1_SAD->Safety_Review1 Dose_Escalation1 Dose Escalation Decision Safety_Review1->Dose_Escalation1 Next_Cohort_SAD Next SAD Cohort (Higher Dose vs. Placebo) Dose_Escalation1->Next_Cohort_SAD Proceed Dose_Escalation1->MAD_Phase SAD Complete Next_Cohort_SAD->Safety_Review1 Cohort1_MAD Cohort 1 (Low Dose vs. Placebo) MAD_Phase->Cohort1_MAD Safety_Review2 Safety & Tolerability Review Cohort1_MAD->Safety_Review2 Dose_Escalation2 Dose Escalation Decision Safety_Review2->Dose_Escalation2 Next_Cohort_MAD Next MAD Cohort (Higher Dose vs. Placebo) Dose_Escalation2->Next_Cohort_MAD Proceed Final_Analysis Final Data Analysis (Safety, PK, PD) Dose_Escalation2->Final_Analysis MAD Complete Next_Cohort_MAD->Safety_Review2

Caption: Phase I SAD/MAD trial workflow.

References

Troubleshooting & Optimization

Troubleshooting (R)-MK-5046 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with (R)-MK-5046 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: The recommended starting solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is soluble in DMSO at concentrations up to 10 mM.[1][3] For subsequent dilutions into aqueous media, it is crucial to start with a high-concentration stock solution in DMSO.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly water-soluble compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The DMSO concentration in the final solution may be too low to keep the compound dissolved. To address this, you can try several approaches:

  • Increase the final DMSO concentration: While it's ideal to keep the DMSO concentration low to avoid off-target effects, sometimes a slightly higher concentration (e.g., up to 1-2%) is necessary. However, always check the tolerance of your experimental system to DMSO.

  • Use co-solvents and surfactants: Formulations containing co-solvents like PEG300 and surfactants like Tween-80 can significantly improve the aqueous solubility of lipophilic compounds.[2]

  • Employ cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is an excipient known to enhance the solubility of poorly soluble drugs by forming inclusion complexes.[2]

  • Sonication: Gentle sonication can help to redissolve precipitated compound.[1]

  • pH adjustment: The solubility of ionizable compounds can be pH-dependent. Investigating the effect of pH on this compound solubility in your buffer system may reveal a pH at which it is more soluble.

Q3: Are there any pre-formulated recipes available for in vivo studies with this compound?

A3: Yes, several formulations have been suggested for in vivo use. These typically involve a combination of DMSO, co-solvents, surfactants, and/or cyclodextrins. For example, a common approach is to first dissolve this compound in DMSO and then dilute this stock into a vehicle containing other excipients.[2] Please refer to the Experimental Protocols section for detailed recipes.

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my experiments?

A4: Kinetic solubility is the concentration of a compound that remains in solution after a rapid precipitation process, such as adding a concentrated DMSO stock to an aqueous buffer. This is often more relevant for in vitro high-throughput screening and cell-based assays where solutions are prepared and used relatively quickly.

Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a given solvent system. It is determined by allowing the compound to equilibrate with the solvent over a longer period. This value is more critical for formulation development and in vivo studies where long-term stability in solution is required. For troubleshooting initial precipitation issues in an experiment, understanding the kinetic solubility is a good starting point.

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow this step-by-step guide to identify and resolve the problem.

Step 1: Initial Dissolution in Organic Solvent
  • Issue: this compound does not fully dissolve in DMSO.

  • Troubleshooting:

    • Ensure you are using anhydrous, high-purity DMSO.

    • Gently warm the solution (e.g., to 37°C) to aid dissolution.

    • Use sonication to break up any aggregates.[1]

    • If the compound still does not dissolve, it may indicate an issue with the compound's purity or stability.

Step 2: Dilution into Aqueous Media
  • Issue: Precipitation occurs immediately upon dilution into your aqueous buffer.

  • Troubleshooting:

    • Method of mixing: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and uniform mixing. Avoid adding the aqueous buffer to the DMSO stock.

    • Co-solvent approach: Prepare your final solution using a vehicle that includes co-solvents. Refer to the protocols for formulations with PEG300 and Tween-80.[2]

    • Cyclodextrin (B1172386) approach: Utilize a formulation containing SBE-β-CD to enhance solubility.[2]

Step 3: Long-Term Stability
  • Issue: The solution is initially clear but precipitates over time.

  • Troubleshooting:

    • Storage conditions: Store the solution at the appropriate temperature. For many compounds, storage at 4°C or -20°C can help maintain stability. However, some compounds are less soluble at lower temperatures, so it's important to determine the optimal storage condition.

    • pH stability: The pH of your buffer may be affecting the long-term stability of the compound. Consider performing a stability study at different pH values.

    • Light sensitivity: Protect the solution from light, as some compounds can degrade upon exposure to light.

Quantitative Data Summary

Solvent/Vehicle ComponentConcentration/RatioNotes
DMSO10 mMRecommended as the initial stock solvent.[1][3]
Formulation 1 (for ≥ 1.43 mg/mL)
DMSO10%Initial solvent for the compound.
PEG30040%Co-solvent.
Tween-805%Surfactant.
Saline45%Aqueous base.
Formulation 2 (for ≥ 1.43 mg/mL)
DMSO10%Initial solvent for the compound.
20% SBE-β-CD in Saline90%Solubility enhancer.
Formulation 3 (for ≥ 1.43 mg/mL)
DMSO10%Initial solvent for the compound.
Corn oil90%For in vivo administration, particularly if a longer dosing period is required.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using PEG300 and Tween-80

This protocol is adapted from a formulation suggested for in vivo studies.[2]

  • Prepare a 14.3 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to adjust the final volume to 1 mL and mix well. This will yield a clear solution of at least 1.43 mg/mL.

Protocol 2: Preparation of this compound Solution using SBE-β-CD

This protocol utilizes a cyclodextrin to enhance solubility.[2]

  • Prepare a 14.3 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • To prepare 1 mL of the final solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD solution to the DMSO stock and mix thoroughly until the solution is clear. This will yield a clear solution of at least 1.43 mg/mL.

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso dissolved Fully Dissolved? dissolve_dmso->dissolved warm_sonicate Warm gently and/or sonicate dissolved->warm_sonicate No dilute_aq Dilute into aqueous buffer dissolved->dilute_aq Yes warm_sonicate->dissolve_dmso check_purity Check compound purity and stability warm_sonicate->check_purity precipitate Precipitation Occurs? dilute_aq->precipitate success Solution is clear and stable precipitate->success No use_cosolvent Use Co-solvent Formulation (e.g., PEG300/Tween-80) precipitate->use_cosolvent Yes use_cyclodextrin Use Cyclodextrin Formulation (e.g., SBE-β-CD) precipitate->use_cyclodextrin Yes, even with co-solvent use_cosolvent->dilute_aq use_cyclodextrin->dilute_aq SolubilityEnhancement cluster_hydrophobic Hydrophobic Core cluster_aqueous Aqueous Environment cluster_enhancers Solubility Enhancers RMK5046 This compound Water Water Molecules RMK5046->Water Poor Interaction (Precipitation) CoSolvent Co-solvents (e.g., PEG300) CoSolvent->RMK5046 Improves Solvation Cyclodextrin Cyclodextrin (SBE-β-CD) Cyclodextrin->RMK5046 Encapsulation

References

Technical Support Center: Optimizing Oral Bioavailability of (R)-MK-5046 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid in the optimization of the oral bioavailability of (R)-MK-5046 in rat models.

Pharmacokinetic Data of this compound in Rats

This compound, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist, has been evaluated in preclinical species to determine its pharmacokinetic profile.[1][2] The following table summarizes key pharmacokinetic parameters observed in rats.[1]

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (2 mg/kg)
Plasma Clearance (Clp) 20 mL/min/kg-
Volume of Distribution (Vdss) 0.98 L/kg-
Half-Life (T1/2) 0.7 h-
Oral Bioavailability (Foral) -64%

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and in vivo evaluation of this compound in rats.

Q1: My initial oral bioavailability for this compound is significantly lower than the reported 64%. What are the first steps to troubleshoot this?

A: Discrepancies in oral bioavailability can arise from several factors. A systematic check of your experimental process is the first step.

  • Verify Formulation and Dosing Accuracy:

    • Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing to prevent settling of the active pharmaceutical ingredient (API). Inconsistent suspension can lead to under-dosing.

    • Dose Calculation and Administration: Double-check all calculations for dose concentration and volume. Ensure the full intended dose is administered via oral gavage without any loss.

  • Confirm Analytical Method:

    • Stability: Confirm the stability of this compound in the biological matrix (plasma) under the conditions of sample collection, processing, and storage.

    • Extraction Recovery: Ensure your bioanalytical method has consistent and high extraction recovery from the plasma matrix.

  • Assess Compound Properties:

    • Solid Form: The crystalline form (polymorph) of the API can significantly impact solubility and dissolution rate. Confirm that the solid form of your compound is consistent with what was used in reference studies.

Q2: this compound has poor aqueous solubility. What formulation strategies can I use to improve its dissolution rate and absorption?

A: For a compound with poor aqueous solubility, likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, enhancing solubility and dissolution is key to improving oral absorption. Consider the following approaches:

  • Particle Size Reduction:

    • Micronization/Nanonization: Reducing the particle size of the API increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.

  • Amorphous Solid Dispersions (ASDs):

    • Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate compared to its crystalline form.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (such as the gastrointestinal fluids). This keeps the drug in a solubilized state, bypassing the dissolution step and facilitating absorption.

Q3: I am observing high variability in plasma concentrations between individual rats in the same dosing group. What could be the cause and how can I mitigate it?

A: High inter-animal variability is a common challenge in preclinical oral PK studies and can obscure the true pharmacokinetic profile of a compound.

  • Inconsistent Formulation: This is a primary cause of variability, especially with suspensions. Ensure the suspension is homogenous and that each animal receives the same dose. If possible, transitioning to a solution-based formulation (e.g., using co-solvents or a SEDDS) is the most effective way to reduce this source of variability.

  • Physiological Factors:

    • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption. Standardize the fasting time for all animals before dosing (e.g., overnight fasting) to ensure consistent gastric emptying and intestinal transit times.

    • Gavage Technique: Ensure a consistent and proficient oral gavage technique to avoid stress and ensure the dose is delivered directly to the stomach.

Frequently Asked Questions (FAQs)

Q: What is a suitable "baseline" oral formulation for this compound in early rat PK studies?

A: For initial preclinical studies with a poorly soluble compound, a simple aqueous suspension is often used as a baseline. A common and effective vehicle consists of:

  • 0.5% (w/v) Methylcellulose (B11928114) (or Carboxymethylcellulose) with 0.1% (v/v) Polysorbate 80 (Tween® 80) in purified water. Methylcellulose acts as a suspending agent to keep the particles dispersed, while Polysorbate 80 is a surfactant that wets the surface of the drug particles, aiding in their dispersion and dissolution.

Q: What are the key pharmacokinetic parameters to assess when evaluating a new, potentially improved formulation?

A: When comparing a new formulation to a baseline, focus on the following parameters obtained after oral administration:

  • Cmax (Maximum Plasma Concentration): An increase in Cmax often indicates a faster rate of absorption.

  • AUC (Area Under the Curve): An increase in AUC signifies a greater extent of absorption and higher overall exposure. This is the primary indicator of improved oral bioavailability.

  • Tmax (Time to Maximum Concentration): A shorter Tmax can also indicate a faster absorption rate.

Q: The development of this compound involved addressing high intrinsic clearance in early lead compounds. Could metabolism still be a limiting factor for oral bioavailability?

A: Yes, while this compound was optimized for better metabolic stability, first-pass metabolism in the gut wall and liver can still reduce the amount of drug reaching systemic circulation.[1] Early lead compounds showed extensive oxidative metabolism of the pyridine (B92270) ring.[1] If you suspect high first-pass metabolism is limiting bioavailability despite good solubility and permeability, strategies could include co-administration with a metabolic inhibitor (for research purposes) or chemical modification of the drug into a prodrug that is less susceptible to first-pass metabolism.

Key Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability of this compound in rats by comparing plasma concentrations after oral and intravenous administration.

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Number: n=3-5 per group.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide access to standard chow and water ad libitum.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with continued access to water.

2. Formulation Preparation:

  • Intravenous (IV) Formulation: Prepare a solution of this compound in a suitable vehicle for IV injection (e.g., 5% DMSO, 40% PEG 400, 55% Saline) at a concentration suitable for a 1 mg/kg dose.

  • Oral (PO) Formulation (Baseline Suspension):

    • Prepare a 0.5% methylcellulose solution with 0.1% Polysorbate 80 in purified water.

    • Weigh the required amount of this compound.

    • Triturate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring to achieve the final desired concentration for a 2 mg/kg dose (e.g., 0.4 mg/mL for a 5 mL/kg dosing volume).

    • Continuously stir the suspension until and during dose administration.

3. Dose Administration:

  • IV Group: Administer the 1 mg/kg dose via the tail vein.

  • PO Group: Administer the 2 mg/kg dose via oral gavage using a suitable gavage needle. The typical dosing volume for rats is 5-10 mL/kg.

4. Blood Sampling:

  • Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Typical time points: 0 (pre-dose), 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

5. Plasma Processing and Storage:

  • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until bioanalysis.

6. Bioanalysis:

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

7. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate pharmacokinetic parameters (AUC, Cl, Vdss, T1/2).

  • Calculate oral bioavailability (F%) using the formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visual Guides

The following diagrams illustrate the standard workflow for an oral bioavailability study and a decision-making framework for troubleshooting poor oral exposure.

G cluster_prep Preparation Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Analysis Phase Formulation Formulation Preparation (IV and PO Vehicles) IV_Dose IV Dosing (n=3-5 rats) Formulation->IV_Dose PO_Dose Oral Dosing (n=3-5 rats) Formulation->PO_Dose Animals Animal Acclimatization & Fasting Animals->IV_Dose Animals->PO_Dose Blood_Sample Serial Blood Sampling (Pre-defined time points) IV_Dose->Blood_Sample PO_Dose->Blood_Sample Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sample->Plasma_Prep Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Prep->Bioanalysis PK_Analysis PK Analysis (Calculate AUC, Cmax) Bioanalysis->PK_Analysis Calc_F Calculate Oral Bioavailability (F%) PK_Analysis->Calc_F

Caption: Experimental workflow for a preclinical oral bioavailability study in rats.

G cluster_investigate Initial Investigation cluster_solutions Formulation Strategies Start Low Oral Bioavailability Observed for this compound Solubility Poor Aqueous Solubility? Start->Solubility Permeability Poor Permeability or High Efflux? Start->Permeability Metabolism High First-Pass Metabolism? Start->Metabolism SizeReduction Particle Size Reduction (Micronization) Solubility->SizeReduction Yes ASD Amorphous Solid Dispersion (ASD) Solubility->ASD Yes SEDDS Lipid-Based Formulation (e.g., SEDDS) Solubility->SEDDS Yes Permeability->SEDDS Yes PermEnhancers Permeation Enhancers (Advanced Strategy) Permeability->PermEnhancers Yes Prodrug Prodrug Approach (Advanced Strategy) Metabolism->Prodrug Yes

Caption: Decision tree for troubleshooting low oral bioavailability.

References

How to minimize off-target effects of (R)-MK-5046 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-MK-5046. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3).[1][2] BRS-3 is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system and is implicated in the regulation of energy homeostasis.[3] this compound functions as an allosteric agonist, meaning it binds to a site on the receptor that is different from the binding site of the endogenous ligand, thereby modulating the receptor's activity.[4]

Q2: What are the known off-target effects of this compound?

Q3: How can I be confident that the observed effects in my experiment are due to BRS-3 activation by this compound?

To ensure that the experimental results are a direct consequence of BRS-3 agonism, a multi-faceted approach is recommended. This includes careful dose-response studies, the use of appropriate controls, and, where feasible, genetic validation.[8]

Troubleshooting Guide: Minimizing Off-Target Effects

Here are some common issues and troubleshooting strategies to minimize and identify potential off-target effects of this compound in your experiments.

Issue Potential Cause Recommended Solution
Unexpected or inconsistent results at high concentrations At high concentrations, small molecules are more likely to bind to lower-affinity, off-target proteins.Perform a Dose-Response Curve: Systematically test a range of this compound concentrations to identify the lowest effective concentration that elicits the desired on-target effect.[9][10][11][12][13] This minimizes the risk of engaging off-targets.
Observed phenotype is not consistent with known BRS-3 signaling The effect may be due to an off-target interaction or a previously uncharacterized BRS-3 signaling pathway.Use Control Compounds: Include a structurally similar but inactive enantiomer or a compound from a different chemical class that also agonizes BRS-3. If the effect is only observed with this compound, it may suggest an off-target liability.
Uncertainty about target engagement in the experimental system The compound may not be reaching or interacting with BRS-3 in your specific cell type or tissue.Confirm Target Engagement: If possible, perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is binding to BRS-3 in your experimental system.[8]
Phenotype persists even with a highly selective compound The phenotype could be a genuine, but previously unknown, downstream effect of BRS-3 activation, or a very potent off-target effect.Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the BRS-3 receptor. If the phenotype observed with this compound is diminished or absent in the BRS-3 knockdown/knockout cells, it strongly supports an on-target mechanism.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ReceptorAssay TypeSpeciesPotency (nM)Reference
BRS-3 Binding Affinity (Ki)Human3.7 ± 0.5[3]
BRS-3 Functional Potency (EC50)Human14[7]
GRP-R (BB2) Selectivity vs. BRS-3Human>1000-fold[5]
NMB-R (BB1) Selectivity vs. BRS-3Human>1000-fold[5]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)

ParameterValueUnitReference
Tmax (Time to peak plasma concentration) ~1hour[7]
t1/2 (Elimination half-life) 1.5 - 3.5hours[6][7]

Experimental Protocols

1. Determining the Optimal Concentration using a Dose-Response Curve

  • Objective: To identify the lowest concentration of this compound that produces the maximal desired on-target effect.

  • Methodology:

    • Prepare Serial Dilutions: Create a series of this compound concentrations, typically spanning several orders of magnitude (e.g., from 1 pM to 10 µM).

    • Cell Treatment: Treat your cells or tissue with the different concentrations of this compound for a predetermined incubation time.

    • Measure Response: Quantify the biological response of interest (e.g., second messenger accumulation, gene expression, or a physiological parameter).

    • Data Analysis: Plot the response against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).[9][10][11][12][13]

2. Genetic Knockdown of BRS-3 for Target Validation

  • Objective: To confirm that the effect of this compound is mediated by the BRS-3 receptor.

  • Methodology:

    • Design and Synthesize siRNA or CRISPR guide RNA: Target a specific sequence of the BRS-3 gene.

    • Transfection/Transduction: Introduce the siRNA or CRISPR components into your cells.

    • Verify Knockdown/Knockout: Confirm the reduction or elimination of BRS-3 expression using qPCR or Western blotting.

    • Treat with this compound: Treat both the control (wild-type) and BRS-3 deficient cells with the optimal concentration of this compound determined from the dose-response curve.

    • Compare Responses: If the biological effect of this compound is significantly reduced or absent in the BRS-3 deficient cells compared to the control cells, it validates that the effect is on-target.[8]

Visualizations

BRS3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BRS3 BRS-3 Receptor Gq Gq Protein BRS3->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream MK5046 This compound MK5046->BRS3 Allosteric Agonist

Caption: Simplified signaling pathway of the BRS-3 receptor upon activation by this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_validation Target Validation cluster_analysis Data Analysis DoseResponse 1. Dose-Response Curve (Determine EC50) Experiment 2. Perform Experiment with Optimal Concentration DoseResponse->Experiment Analysis 5. Analyze and Interpret Results Experiment->Analysis Control 3. Include Negative Controls (e.g., inactive isomer) Control->Analysis Genetic 4. Genetic Validation (BRS-3 Knockdown/Knockout) Genetic->Analysis

Caption: Recommended experimental workflow to minimize and validate off-target effects.

References

Technical Support Center: Addressing Tachyphylaxis with Chronic (R)-MK-5046 Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with the chronic administration of (R)-MK-5046, a potent and selective allosteric agonist of the Bombesin Receptor Subtype-3 (BRS-3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule, orally active, and selective allosteric agonist for the Bombesin Receptor Subtype-3 (BRS-3), a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to an allosteric site on the BRS-3 receptor, leading to the activation of downstream signaling pathways, most notably the activation of phospholipase C (PLC).[2][3] This compound has been investigated for its potential therapeutic effects in obesity.[1][4]

Q2: What is tachyphylaxis and is it observed with chronic this compound administration?

Tachyphylaxis is the rapid decrease in the response to a drug after repeated administration. While studies in diet-induced obese mice have shown sustained body weight reduction over 14 days with no evidence of tachyphylaxis for this specific effect, other physiological responses to this compound have demonstrated tachyphylaxis.[5] Specifically, transient increases in body temperature, heart rate, and blood pressure have been observed to desensitize with continued dosing in animal models.[5] Furthermore, a Phase I clinical study in healthy male volunteers showed that the pressor (blood pressure-increasing) effects of this compound were attenuated with a second dose, which is indicative of tachyphylaxis for this cardiovascular effect.[4]

Q3: What are the potential molecular mechanisms underlying tachyphylaxis to this compound?

The tachyphylaxis observed with some effects of this compound is likely due to the classic mechanisms of GPCR desensitization. These mechanisms include:

  • Receptor Phosphorylation: Upon prolonged agonist binding, GPCRs are often phosphorylated by G-protein coupled receptor kinases (GRKs).

  • β-Arrestin Recruitment: Phosphorylated GPCRs recruit β-arrestin proteins, which sterically hinder further G-protein coupling, thereby dampening the downstream signal.

  • Receptor Internalization: The β-arrestin-GPCR complex is targeted for internalization into endosomes, removing the receptors from the cell surface and further reducing the cellular response to the agonist.

  • Receptor Downregulation: With chronic exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors (Bmax), a process known as downregulation.

Troubleshooting Guides

Phospholipase C (PLC) Activity Assay

Issue: Low or no detectable PLC activity after this compound stimulation.

Possible Cause Troubleshooting Step
Cell health/passage number Ensure cells are healthy, within a low passage number, and not over-confluent.
This compound degradation Prepare fresh stock solutions of this compound for each experiment.
Assay buffer components Verify the correct concentration of Ca2+ in the assay buffer, as it is essential for PLC activity.
Incorrect incubation time/temperature Optimize the incubation time and temperature for your specific cell line and assay conditions.
Insufficient receptor expression Confirm BRS-3 expression in your cell line using RT-qPCR or a radioligand binding assay.

Issue: High background signal in the absence of this compound.

Possible Cause Troubleshooting Step
Constitutive receptor activity Reduce the receptor expression level by using a lower amount of transfection DNA or selecting a stable cell line with lower expression.
Basal PLC activity Include a baseline control (no agonist) and subtract this value from all other readings.
Contaminated reagents Use fresh, high-quality reagents and sterile technique.
β-Arrestin Recruitment Assay

Issue: No significant β-arrestin recruitment observed upon this compound stimulation.

Possible Cause Troubleshooting Step
Low GRK expression in the cell line Some cell lines may have low endogenous levels of the necessary GRKs to phosphorylate BRS-3. Consider co-transfecting with a GRK expression vector.
Transient β-arrestin interaction The interaction of β-arrestin with BRS-3 may be transient. Optimize the assay kinetics by taking readings at multiple time points after agonist addition.
Fusion protein interference If using tagged proteins (e.g., GFP, luciferase fragments), ensure the tags do not sterically hinder the interaction. Test different tag locations or tag-free systems if possible.

Issue: High background signal in the absence of this compound.

Possible Cause Troubleshooting Step
Overexpression of receptor or β-arrestin Titrate the expression levels of both the BRS-3 receptor and β-arrestin to find a window with a good signal-to-noise ratio.
Constitutive receptor activity Similar to the PLC assay, high constitutive activity of BRS-3 can lead to ligand-independent β-arrestin recruitment. Optimize receptor expression levels.
Intrinsic affinity of assay components In enzyme fragment complementation assays, there might be a low level of spontaneous complementation. Include proper negative controls to quantify this background.
Receptor Internalization Assay

Issue: No observable internalization of BRS-3 upon this compound treatment.

Possible Cause Troubleshooting Step
Cell line-specific trafficking machinery The endocytic machinery can vary between cell lines. Confirm that your chosen cell line is capable of internalizing other GPCRs as a positive control.
Incorrect time points Internalization is a dynamic process. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal time for observing internalization.
Imaging/detection issues Ensure the microscope focus is correct and that the detection settings are optimized for the fluorophore being used.
Radioligand Binding Assay

Issue: High non-specific binding.

Possible Cause Troubleshooting Step
Radioligand concentration too high Use a radioligand concentration at or below the Kd for the receptor.
Hydrophobic interactions The radioligand or unlabeled competitor may be sticking to filters or plasticware. Include bovine serum albumin (BSA) in the assay buffer and pre-soak filters in a solution like polyethyleneimine (PEI).[6]
Insufficient washing Increase the volume and number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[6]
Inappropriate filter type Test different filter materials (e.g., glass fiber filters of different grades) to find one with the lowest non-specific binding for your assay.[6]

Quantitative Data

Table 1: In Vitro Potency of this compound at the Human BRS-3 Receptor

ParameterValueCell LineReference
Binding Affinity (Ki) 3.7 nM-[4]
Functional Potency (EC50) 14 nMCell-based assay[4]
PLC Activation (EC50) 0.02 nMhBRS-3 cells[3]

Table 2: Illustrative Data on PLC Signaling Desensitization with Chronic BRS-3 Agonist Exposure

This table presents representative data based on typical GPCR desensitization profiles, as specific data for this compound was not available.

Treatment DurationThis compound ConcentrationPLC Activity (% of initial response)
Acute (5 min) 100 nM100%
Chronic (24 hours) 100 nM45%

Table 3: In Vivo Cardiovascular Effects of BRS-3 Agonist Administration

SpeciesBRS-3 AgonistEffect on Mean Arterial PressureEffect on Heart RateTachyphylaxis ObservedReference
Mouse MK-5046IncreaseIncreaseYes (transient effect)[7]
Human MK-5046Transient IncreaseNo significant changeYes (attenuation with second dose)[4]

Table 4: Illustrative Data on BRS-3 Receptor Downregulation with Chronic Agonist Exposure

This table presents representative data based on typical GPCR downregulation, as specific data for this compound was not available.

TreatmentReceptor Density (Bmax) (fmol/mg protein)Change from Control
Vehicle (48 hours) 150 ± 12-
This compound (1 µM, 48 hours) 85 ± 9↓ 43%

Experimental Protocols

Phospholipase C (PLC) Activity Assay (Measurement of Inositol (B14025) Phosphates)

Objective: To quantify the activation of PLC by this compound and assess desensitization after chronic exposure.

Methodology:

  • Cell Culture and Labeling:

    • Plate cells expressing BRS-3 in 24-well plates.

    • Label cells overnight with myo-[³H]-inositol (1-2 µCi/mL) in inositol-free medium.

  • Chronic Treatment (for desensitization):

    • Treat cells with the desired concentration of this compound or vehicle for the specified duration (e.g., 24 hours).

  • Acute Stimulation:

    • Wash cells with serum-free medium containing LiCl (10 mM) to inhibit inositol monophosphatase.

    • Add fresh this compound at various concentrations for acute stimulation (typically 30-60 minutes).

  • Extraction of Inositol Phosphates (IPs):

    • Aspirate the medium and lyse the cells with ice-cold formic acid (0.1 M).

    • Incubate on ice for 30 minutes.

  • Purification and Quantification:

    • Neutralize the lysates and apply to Dowex AG1-X8 anion-exchange columns.

    • Wash the columns to remove free inositol.

    • Elute the total [³H]-IPs with ammonium (B1175870) formate/formic acid.

    • Quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of total incorporated radioactivity that is converted to IPs.

    • For desensitization, compare the maximal response after chronic treatment to the acute response.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

Objective: To measure the recruitment of β-arrestin to the BRS-3 receptor upon stimulation with this compound.

Methodology:

  • Cell Line:

    • Use a cell line stably co-expressing BRS-3 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger enzyme acceptor fragment (e.g., EA).

  • Assay Procedure:

    • Plate the cells in a white, opaque 96-well plate.

    • For chronic treatment, pre-incubate cells with this compound or vehicle for the desired time.

    • Add this compound at various concentrations.

    • Incubate for a predetermined time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the chemiluminescent substrate solution to all wells.

    • Incubate at room temperature in the dark for 60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Receptor Internalization Assay (Fluorescence Microscopy)

Objective: To visualize and quantify the internalization of BRS-3 receptors from the plasma membrane upon chronic exposure to this compound.

Methodology:

  • Cell Line:

    • Use a cell line stably expressing BRS-3 tagged with a fluorescent protein (e.g., GFP, FLAG-tag for antibody labeling).

  • Cell Plating:

    • Plate cells on glass-bottom dishes or plates suitable for microscopy.

  • Treatment:

    • Treat cells with this compound (e.g., 1 µM) or vehicle for various time points (e.g., 0, 15, 30, 60 minutes).

  • Fixation and Staining (if using antibody labeling):

    • Fix cells with 4% paraformaldehyde.

    • If not using a fluorescently tagged receptor, permeabilize the cells and stain with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody.

  • Imaging:

    • Acquire images using a confocal or high-content imaging system.

  • Quantification:

    • Use image analysis software to quantify the amount of fluorescence at the plasma membrane versus in intracellular vesicles.

    • The degree of internalization can be expressed as the ratio of intracellular to total fluorescence.

Radioligand Binding Assay (Receptor Downregulation)

Objective: To determine the change in BRS-3 receptor density (Bmax) following chronic administration of this compound.

Methodology:

  • Chronic Treatment:

    • Treat cells in culture with a high concentration of this compound (e.g., 1 µM) or vehicle for an extended period (e.g., 48 hours).

  • Membrane Preparation:

    • Wash the cells thoroughly to remove any remaining this compound.

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Saturation Binding Assay:

    • Incubate the membrane preparations with increasing concentrations of a suitable BRS-3 radioligand (e.g., [¹²⁵I]-Bantag-1).

    • For each concentration, prepare parallel tubes containing an excess of a non-labeled BRS-3 antagonist to determine non-specific binding.

  • Separation and Counting:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform non-linear regression analysis of the specific binding data to a one-site binding model to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).

    • Compare the Bmax values between vehicle- and this compound-treated cells to quantify receptor downregulation.

Visualizations

BRS3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RMK5046 This compound BRS3 BRS-3 Receptor RMK5046->BRS3 Binds (Allosteric Agonist) Gq Gq BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: this compound signaling pathway via BRS-3 activation.

Tachyphylaxis_Workflow cluster_stimulation Stimulation & Desensitization cluster_consequences Consequences of Desensitization Agonist Chronic this compound Administration BRS3_active BRS-3 Activation Agonist->BRS3_active GRK GRK Phosphorylation BRS3_active->GRK Arrestin β-Arrestin Recruitment GRK->Arrestin Enables Uncoupling G-Protein Uncoupling (Signal Attenuation) Arrestin->Uncoupling Internalization Receptor Internalization Arrestin->Internalization Downregulation Receptor Downregulation (Degradation) Internalization->Downregulation

Caption: Molecular workflow of BRS-3 tachyphylaxis.

Troubleshooting_Logic Start Experiment Fails (e.g., No Signal) Check_Reagents Check Reagent Viability & Concentration Start->Check_Reagents Check_Cells Verify Cell Health & Receptor Expression Check_Reagents->Check_Cells Reagents OK Optimize_Protocol Optimize Assay Parameters (Time, Temp, etc.) Check_Cells->Optimize_Protocol Cells OK Run_Controls Run Positive & Negative Controls Optimize_Protocol->Run_Controls Analyze_Controls Analyze Control Results Run_Controls->Analyze_Controls Success Problem Identified Analyze_Controls->Success Controls Work Failure Consult Further Documentation Analyze_Controls->Failure Controls Fail

Caption: General troubleshooting logic for tachyphylaxis assays.

References

Improving the stability of (R)-MK-5046 in plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-MK-5046. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues of this compound in plasma samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in plasma important?

Q2: What are the common factors that can affect the stability of this compound in plasma?

Several factors can influence the stability of small molecules like this compound in plasma. These can be broadly categorized as:

  • Physicochemical Factors: These include pH and temperature. Changes in plasma pH can alter the ionization state of a drug, affecting its solubility and susceptibility to hydrolysis.[4] Elevated temperatures can accelerate both chemical and enzymatic degradation.[4]

  • Biochemical Factors: Plasma contains various enzymes, such as esterases, proteases, and others, that can metabolize drugs.[4] The extent of plasma protein binding can also affect stability; highly bound drugs are often less available for degradation.[4]

  • Sample Handling and Storage: The manner in which blood and plasma samples are collected, processed, and stored is critical. Improper handling can lead to hemolysis, contamination, or degradation due to inappropriate temperature or repeated freeze-thaw cycles.[6][7]

Q3: What are the best practices for collecting and handling blood samples for this compound analysis?

To ensure the integrity of your plasma samples, it is essential to follow standardized procedures for blood collection and handling.

  • Blood Collection: Use appropriate anticoagulant tubes, such as those containing EDTA or heparin, to prevent clotting.[6][8] The choice of anticoagulant should be consistent across all samples in a study. Avoid vigorous shaking of the tubes to prevent hemolysis.[9]

  • Plasma Preparation: Centrifuge the blood samples as soon as possible after collection to separate the plasma from the cellular components.[7] A typical centrifugation protocol is 1,500-2,000 g for 10 minutes at 4°C.[7]

  • Plasma Transfer and Storage: Immediately after centrifugation, carefully transfer the plasma to clean, labeled cryovials for storage.[6] For long-term storage, samples should be kept at -80°C.[7] Avoid repeated freeze-thaw cycles as this can lead to degradation of the analyte.[7][10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential stability issues with this compound in plasma samples.

Issue 1: Lower than expected concentrations of this compound in plasma samples.

This could be due to degradation of the compound during sample collection, processing, or storage.

Potential Cause Troubleshooting Step Expected Outcome
Enzymatic Degradation 1. Add protease or esterase inhibitors to the blood collection tubes. 2. Process samples at a lower temperature (e.g., on ice).Increased recovery of this compound.
pH-mediated Hydrolysis 1. Ensure the pH of the plasma is maintained within a stable range. 2. If necessary, adjust the pH of the plasma sample immediately after collection.Consistent concentrations of this compound across different time points.
Improper Storage 1. Review sample storage conditions. Ensure samples are stored at -80°C. 2. Minimize freeze-thaw cycles by aliquoting plasma into smaller volumes.Improved stability of this compound over time.
Oxidative Degradation 1. Add antioxidants to the collection tubes or during sample processing. 2. Minimize exposure of samples to light and air.Higher and more consistent measurements of this compound.

Issue 2: High variability in this compound concentrations across replicate samples.

High variability can be indicative of inconsistent sample handling or analytical methodology.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Handling 1. Standardize the entire workflow from blood collection to analysis. 2. Ensure all personnel are trained on the same protocol.Reduced coefficient of variation (%CV) between replicate samples.
Analytical Method Variability 1. Validate the analytical method for precision, accuracy, and linearity.[11] 2. Use an internal standard to correct for variations in sample preparation and instrument response.Improved reproducibility of the analytical results.
Matrix Effects 1. Evaluate for matrix effects by comparing the response of this compound in plasma versus a clean solvent. 2. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix interference.[12]More accurate and precise quantification of this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Plasma

This protocol outlines a typical experiment to assess the stability of this compound in plasma under different conditions.

  • Sample Preparation:

    • Thaw a pool of human plasma (or other species of interest) at room temperature.

    • Spike the plasma with a known concentration of this compound (e.g., 1 µM).

    • Aliquot the spiked plasma into multiple tubes for each condition to be tested (e.g., different temperatures, time points).

  • Incubation:

    • Incubate the aliquots at the desired temperatures (e.g., 4°C, room temperature, 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.

  • Sample Processing:

    • Stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) containing an internal standard).

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage remaining versus time to determine the degradation rate and half-life.

Illustrative Stability Data

The following table provides an example of how to present stability data for this compound in human plasma at different temperatures.

Time (hours)% Remaining at 4°C% Remaining at Room Temp (25°C)% Remaining at 37°C
0 100100100
1 98.595.288.1
2 97.190.877.5
4 95.382.160.3
8 92.867.436.2
24 85.635.15.7

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Sample Storage cluster_analysis Analysis Blood_Collection Blood Collection (Anticoagulant Tube) Centrifugation Centrifugation (1500g, 10 min, 4°C) Blood_Collection->Centrifugation Immediate Processing Plasma_Aliquoting Plasma Aliquoting Centrifugation->Plasma_Aliquoting Short_Term Short-Term Storage (4°C) Plasma_Aliquoting->Short_Term Long_Term Long-Term Storage (-80°C) Plasma_Aliquoting->Long_Term Sample_Thawing Sample Thawing (on ice) Short_Term->Sample_Thawing Long_Term->Sample_Thawing Protein_Precipitation Protein Precipitation Sample_Thawing->Protein_Precipitation LC_MS_Analysis LC-MS/MS Analysis Protein_Precipitation->LC_MS_Analysis

Caption: Workflow for blood sample handling and processing for this compound analysis.

Troubleshooting_Logic Start Low this compound Recovery Check_Handling Review Sample Handling Protocol Start->Check_Handling Check_Storage Verify Storage Conditions (-80°C) Start->Check_Storage Check_Enzymatic Investigate Enzymatic Degradation Start->Check_Enzymatic Check_Chemical Assess Chemical (pH, Oxidative) Stability Start->Check_Chemical Standardize_Protocol Standardize Handling and Storage Protocol Check_Handling->Standardize_Protocol Check_Storage->Standardize_Protocol Add_Inhibitors Add Protease/ Esterase Inhibitors Check_Enzymatic->Add_Inhibitors Optimize_pH Adjust/Buffer Plasma pH Check_Chemical->Optimize_pH Add_Antioxidants Add Antioxidants Check_Chemical->Add_Antioxidants Result_Improved Stability Improved Add_Inhibitors->Result_Improved Result_No_Change No Improvement Add_Inhibitors->Result_No_Change Optimize_pH->Result_Improved Optimize_pH->Result_No_Change Add_Antioxidants->Result_Improved Add_Antioxidants->Result_No_Change Standardize_Protocol->Result_Improved

References

Technical Support Center: Overcoming Challenges in the Chiral Separation of MK-5046 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of MK-5046 and related compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the enantioseparation of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chiral separation of MK-5046 enantiomers? A1: The primary challenges include achieving baseline resolution, dealing with poor peak shape (tailing or fronting), ensuring method robustness and reproducibility, and preventing on-column racemization. Given that MK-5046 has a basic imidazole (B134444) group, interactions with the stationary phase can be complex.

Q2: Which type of Chiral Stationary Phase (CSP) is a good starting point for separating MK-5046? A2: For compounds like MK-5046, polysaccharide-based CSPs (e.g., those with amylose (B160209) or cellulose (B213188) derivatives) are a highly recommended starting point due to their broad enantioselectivity for a wide range of molecules.[1] A screening of several different CSPs is the most effective initial step to identify a promising column for further optimization.[2]

Q3: What are the typical mobile phase modes used for this type of chiral separation? A3: Chiral separations are commonly performed using one of three mobile phase modes:

  • Normal-Phase: Typically uses a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar alcohol such as isopropanol (B130326) or ethanol (B145695).[2]

  • Polar Organic Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile (B52724), often with additives.[2]

  • Reversed-Phase: Employs a polar mobile phase, usually a mixture of water or buffer with acetonitrile or methanol.[2] The choice of mode depends on the physicochemical properties of your analyte and the selected CSP.

Q4: Why are mobile phase additives important in the chiral separation of compounds like MK-5046? A4: Mobile phase additives are crucial for improving peak shape and resolution, especially for basic analytes.[3] Since MK-5046 contains a basic imidazole functional group, adding a small amount of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (typically 0.1-0.5%) can suppress unwanted ionic interactions with the stationary phase, leading to sharper peaks and better separation.[4][5]

Q5: How does temperature affect chiral separations? A5: Temperature can significantly influence the thermodynamics of the separation, affecting both retention times and enantioselectivity.[1] Lowering the column temperature often enhances the weaker bonding forces involved in chiral recognition, which can lead to improved resolution.[6] However, the optimal temperature is compound- and method-specific and should be evaluated systematically.

Troubleshooting Guide
Problem 1: Poor or No Resolution (Rs < 1.5)

Q: My chromatogram shows a single peak or two overlapping peaks for the MK-5046 enantiomers. How can I improve the resolution?

A: Poor resolution is the most common challenge in chiral separations. It can stem from an inappropriate stationary phase, a suboptimal mobile phase, or incorrect operating parameters. Follow this systematic approach to troubleshoot:

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereospecific interactions.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns are a good starting point, but also consider Pirkle-type or macrocyclic glycopeptide-based columns.[7] For imidazole-containing compounds, novel chiral imidazolium (B1220033) stationary phases have also shown promise.[8]

  • Suboptimal Mobile Phase Composition: The mobile phase strength or selectivity may be inadequate.

    • Solution 1 (Adjust Organic Modifier): In normal-phase, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol). A lower percentage of alcohol generally increases retention and may improve resolution.[2]

    • Solution 2 (Change Modifier Type): The type of alcohol can significantly alter selectivity. If isopropanol doesn't provide separation, try ethanol or other alcohol modifiers.[5]

    • Solution 3 (Additives): For a basic compound like MK-5046, the addition of a basic modifier like DEA or TEA is often necessary to improve peak shape and selectivity.[4][5]

  • Incorrect Temperature: The column temperature may not be optimal for the separation.

    • Solution: Systematically vary the column temperature. Start at ambient temperature and then evaluate lower temperatures (e.g., 15°C, 20°C), as this often improves resolution for chiral separations.[6]

  • Flow Rate is Too High: High flow rates can reduce column efficiency.

    • Solution: Decrease the flow rate. Lower flow rates can increase the number of theoretical plates and improve resolution, especially for difficult separations.[4]

start Start: Poor Resolution (Rs < 1.5) csp_check Is this a new method development? start->csp_check screen_csp Screen different CSPs (Polysaccharide, Pirkle, etc.) csp_check->screen_csp Yes mp_check Is there any initial separation? csp_check->mp_check No screen_csp->mp_check mp_check->screen_csp No adjust_modifier Adjust Organic Modifier Ratio (e.g., change % IPA in Hexane) mp_check->adjust_modifier Yes change_modifier Change Modifier Type (e.g., IPA to EtOH) adjust_modifier->change_modifier add_additive Add/Optimize Additive (e.g., 0.1% DEA for basic analyte) change_modifier->add_additive temp_check Is resolution still poor? add_additive->temp_check adjust_temp Optimize Temperature (Try lower temperatures) temp_check->adjust_temp Yes success Resolution Achieved (Rs >= 1.5) temp_check->success No flow_rate_check Is resolution still insufficient? adjust_temp->flow_rate_check adjust_flow Decrease Flow Rate flow_rate_check->adjust_flow Yes flow_rate_check->success No adjust_flow->success If improved fail Consider alternative techniques (SFC, different mode) adjust_flow->fail If not improved start Start: Chiral Method Development prep_sample Prepare Racemic Sample (1 mg/mL) start->prep_sample screen_csp Phase 1: CSP Screening prep_sample->screen_csp select_columns Select 3-5 Diverse CSPs (e.g., Amylose & Cellulose based) screen_csp->select_columns run_screening Run on each column with standard Normal-Phase & Polar Organic mobile phases select_columns->run_screening eval_screening Evaluate Screening Results run_screening->eval_screening optimize_mp Phase 2: Mobile Phase Optimization eval_screening->optimize_mp best_csp Select best CSP from Phase 1 optimize_mp->best_csp vary_ratio Vary Modifier Ratio (e.g., 5%, 10%, 15% Alcohol) best_csp->vary_ratio vary_additive Optimize Additive Conc. (e.g., 0.05% to 0.2% DEA) vary_ratio->vary_additive optimize_params Phase 3: Parameter Optimization vary_additive->optimize_params vary_temp Vary Temperature (e.g., 15°C, 25°C, 40°C) optimize_params->vary_temp vary_flow Vary Flow Rate (e.g., 0.5, 0.8, 1.0 mL/min) vary_temp->vary_flow final_method Final Optimized Method vary_flow->final_method

References

Technical Support Center: (R)-MK-5046 and Canine Cardiovascular Safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cardiovascular side effects of (R)-MK-5046 in dogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known cardiovascular side effects of this compound in dogs?

A1: this compound, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist, has been observed to cause transient increases in heart rate (tachycardia) and blood pressure (hypertension) in dogs.[1][2] These effects are attributed to an increase in central sympathetic tone.[2]

Q2: How long do the cardiovascular side effects of this compound typically last?

A2: The cardiovascular effects of this compound in dogs are reported to be transient, with a tendency to abate with continued dosing.[1] While specific time-course data from published canine studies are limited, this desensitization suggests that the cardiovascular system adapts to chronic administration.

Q3: What is the underlying mechanism of these cardiovascular side effects?

A3: The cardiovascular side effects of this compound are primarily mediated by the central nervous system. As a BRS-3 agonist, it stimulates BRS-3 receptors in the brain, leading to an increase in sympathetic outflow. This increased sympathetic activity results in elevated heart rate and vasoconstriction, which in turn increases blood pressure.[2][3]

Q4: Are there any known strategies to mitigate these cardiovascular side effects?

A4: Yes, based on the mechanism of action, mitigation strategies can be employed. Since the side effects are driven by increased sympathetic tone, pharmacological interventions that counteract sympathetic activity can be effective. These include the use of beta-adrenergic blockers (beta-blockers) to control tachycardia and alpha-adrenergic blockers (alpha-blockers) to manage hypertension. It is crucial to carefully titrate the doses of these agents to avoid over-correction and potential adverse effects like bradycardia or hypotension.

Q5: What is the recommended approach for monitoring cardiovascular parameters in dogs during this compound administration?

A5: Continuous monitoring using radiotelemetry is the gold standard for assessing cardiovascular safety in conscious, freely moving dogs. This allows for the collection of high-fidelity data on electrocardiogram (ECG), heart rate, and blood pressure without the confounding effects of anesthesia or restraint. For anesthetized studies, direct arterial catheterization for blood pressure measurement and continuous ECG monitoring are recommended.

Troubleshooting Guides

Issue 1: Significant Tachycardia Observed Post-Dosing

Symptoms: A sustained increase in heart rate exceeding the expected range for the dose administered.

Possible Cause: Individual animal sensitivity or higher than intended drug exposure.

Troubleshooting Steps:

  • Confirm Dose and Formulation: Double-check the dose calculation and the stability and concentration of the dosing solution.

  • Monitor Continuously: Continue to monitor the heart rate closely using telemetry or continuous ECG.

  • Consider Intervention (if clinically warranted): If the tachycardia is severe and associated with clinical signs of distress, administration of a short-acting beta-blocker may be considered. Consult with a veterinarian for appropriate drug selection and dosing. Propranolol (B1214883) is a non-selective beta-blocker that can be used in dogs.

  • Dose Adjustment: For subsequent experiments, consider a dose reduction or a slower dose escalation schedule.

Issue 2: Marked Increase in Blood Pressure

Symptoms: A significant and sustained elevation in systolic and/or diastolic blood pressure.

Possible Cause: Potent sympathomimetic effect of this compound.

Troubleshooting Steps:

  • Verify Dose: Ensure the correct dose was administered.

  • Continuous Blood Pressure Monitoring: Use telemetry or an arterial line to track blood pressure changes accurately.

  • Pharmacological Intervention (if necessary): For severe hypertension, an alpha-blocker such as prazosin (B1663645) can be considered to induce vasodilation and reduce blood pressure. This should be done under veterinary guidance.

  • Evaluate for End-Organ Effects: In cases of severe or prolonged hypertension, be vigilant for signs of end-organ damage.

  • Future Dosing Strategy: Consider a lower starting dose or co-administration with a low dose of an alpha-blocker in future studies, with appropriate scientific justification and ethical review.

Data Presentation

Table 1: Illustrative Dose-Response of this compound on Cardiovascular Parameters in Conscious Telemetered Dogs (Hypothetical Data)

Dose (mg/kg)Peak Heart Rate Increase (%)Time to Peak Heart Rate (min)Peak Mean Arterial Pressure Increase (mmHg)Time to Peak MAP (min)Duration of Effect >10% Baseline (min)
115 ± 530 ± 1010 ± 330 ± 1060 ± 15
335 ± 845 ± 1525 ± 545 ± 15120 ± 30
1060 ± 1260 ± 2040 ± 860 ± 20240 ± 60

Experimental Protocols

Protocol 1: Cardiovascular Monitoring in Conscious Telemetered Dogs
  • Animal Model: Purpose-bred beagle dogs surgically implanted with a radiotelemetry transmitter for the measurement of ECG and arterial blood pressure.

  • Acclimation: Allow at least a 7-day post-operative recovery and acclimation period. House dogs in a quiet, controlled environment.

  • Baseline Data Collection: Record baseline cardiovascular data for at least 24 hours prior to dosing to establish a diurnal rhythm.

  • Dosing: Administer this compound via the intended route (e.g., oral gavage).

  • Data Acquisition: Continuously record ECG and blood pressure waveforms for a minimum of 24 hours post-dose.

  • Data Analysis: Analyze the data for changes in heart rate, PR interval, QRS duration, QT interval (corrected for heart rate using a species-specific formula), systolic, diastolic, and mean arterial pressure.

Protocol 2: Assessment of Mitigation Strategies
  • Study Design: A crossover design is recommended to minimize inter-animal variability.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Mitigating agent alone (e.g., propranolol or prazosin)

    • This compound co-administered with the mitigating agent.

  • Dosing: Administer the mitigating agent at a pre-determined time before this compound, based on the pharmacokinetic profile of both compounds.

  • Cardiovascular Monitoring: Follow the procedures outlined in Protocol 1.

  • Data Analysis: Compare the cardiovascular responses between the treatment groups to determine the efficacy of the mitigation strategy.

Visualizations

BRS3_Signaling_Pathway cluster_neuron BRS-3 Expressing Neuron (CNS) cluster_output Physiological Output MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Agonist Binding Gq Gq Protein BRS3->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Increased Intracellular Ca2+ IP3_DAG->Ca2 Neuronal_Activation Neuronal Activation Ca2->Neuronal_Activation Sympathetic_Outflow Increased Sympathetic Nervous System Outflow Neuronal_Activation->Sympathetic_Outflow Heart Heart Sympathetic_Outflow->Heart Blood_Vessels Blood Vessels Sympathetic_Outflow->Blood_Vessels Tachycardia Tachycardia Heart->Tachycardia Hypertension Hypertension Blood_Vessels->Hypertension

Caption: BRS-3 signaling pathway leading to cardiovascular side effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Telemetered Beagle Dogs Acclimation Acclimation & Baseline Data Collection (24h) Animal_Model->Acclimation Dosing Administer this compound +/- Mitigating Agent Acclimation->Dosing Monitoring Continuous Cardiovascular Monitoring (24h post-dose) Dosing->Monitoring Data_Processing ECG and Blood Pressure Waveform Analysis Monitoring->Data_Processing Statistical_Analysis Statistical Comparison between Groups Data_Processing->Statistical_Analysis Report Report Findings Statistical_Analysis->Report

Caption: Experimental workflow for assessing cardiovascular side effects.

Troubleshooting_Guide Start Cardiovascular Side Effect Observed (Tachycardia/Hypertension) Verify_Dose Verify Dose and Formulation Start->Verify_Dose Continue_Monitoring Continue Close Monitoring Verify_Dose->Continue_Monitoring Is_Effect_Severe Is the effect severe or clinically compromising? Continue_Monitoring->Is_Effect_Severe Veterinary_Consult Consult Veterinarian for Potential Intervention Is_Effect_Severe->Veterinary_Consult Yes Future_Studies Adjust Dose for Future Experiments Is_Effect_Severe->Future_Studies No Consider_Mitigation Consider Pharmacological Mitigation (e.g., Beta/Alpha Blocker) Veterinary_Consult->Consider_Mitigation Document Document All Observations and Interventions Consider_Mitigation->Document Future_Studies->Document

Caption: Troubleshooting decision tree for cardiovascular side effects.

References

Technical Support Center: (R)-MK-5046 and Management of Transient Blood Pressure Increases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with the BRS-3 agonist, (R)-MK-5046. It provides troubleshooting guidance and frequently asked questions regarding the transient increase in blood pressure observed with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a transient increase in blood pressure in our animal models shortly after administering this compound. Is this a known effect?

A1: Yes, a transient increase in both systolic and diastolic blood pressure is a known and documented pharmacodynamic effect of this compound. This has been observed in preclinical species (rats and dogs) and in human clinical trials.[1][2][3][4][5][6] The effect is dose-dependent, correlating with plasma exposure to the compound.[1][5]

Q2: What is the proposed mechanism for the this compound-induced increase in blood pressure?

A2: The hypertensive effect of this compound is believed to be mechanism-based, resulting from the activation of the bombesin (B8815690) receptor subtype-3 (BRS-3).[7] This activation leads to an increase in central sympathetic nervous system outflow, which in turn elevates blood pressure and heart rate.[7][8] Studies have shown that the cardiovascular effects of this compound are blocked by a centrally acting sympatholytic agent, clonidine, supporting this hypothesis.[8]

Q3: How long does the blood pressure increase typically last, and does it diminish with repeated dosing?

A3: The increase in blood pressure is transient.[1][2][3][4][5][6] In human studies, the effect was observed to attenuate with a second dose administered 6 hours after the first, despite slightly higher plasma concentrations after the second dose.[1][5] This suggests a rapid desensitization or tachyphylaxis to this particular effect of BRS-3 agonism.[2][4] The apparent terminal half-life of this compound is between 1.5 and 3.5 hours, which contributes to the transient nature of the effect.[1][9]

Q4: At what doses of this compound are blood pressure increases typically observed?

A4: In a phase I clinical trial in healthy male volunteers, single oral doses of this compound ranging from 10 mg to 160 mg resulted in transient blood pressure increases.[1][9] The magnitude of the increase was dose-dependent.[1]

Q5: Are there any strategies to mitigate the transient hypertension during our experiments?

A5: Based on clinical observations, a key strategy to mitigate the hypertensive effect is through repeat dosing. A second dose administered 6 hours after the first has been shown to result in an attenuated blood pressure response.[1][5] For preclinical studies, allowing for an initial dose to elicit the transient effect, followed by subsequent doses for efficacy studies where a stable blood pressure is desired, could be a viable approach. When designing studies, consider the transient nature of this effect and the potential for tachyphylaxis.

Data Summary

The following tables summarize the key quantitative data related to the pharmacokinetic and pharmacodynamic effects of this compound on blood pressure from a Phase I clinical trial.

Table 1: Pharmacokinetic Parameters of this compound (Single Oral Doses)

ParameterValueReference
Dose Range10 - 160 mg[1][9]
Tmax (median)1.0 hour[1]
Apparent t1/21.5 - 3.5 hours[1][9]

Table 2: Effect of this compound on Blood Pressure (1-hour post-dose)

DoseChange in Systolic BP (ΔSBP)Change in Diastolic BP (ΔDBP)Reference
Dose-dependent increaseEmax model: ΔSBP = 23.33 * [MK-5046] / ([MK-5046] + 1842)Emax model: ΔDBP = 8.561 * [MK-5046] / ([MK-5046] + 315.3)[1][5]
AttenuationObserved with a second 120 mg dose given 6 hours after the firstObserved with a second 120 mg dose given 6 hours after the first[1][5]

Note: The Emax models describe the relationship between plasma concentration of MK-5046 and the change in blood pressure.

Experimental Protocols

While the exact, detailed protocols from the original this compound studies are not publicly available, the following are representative, best-practice methodologies for assessing drug-induced hypertension in both preclinical and clinical settings. These can be adapted for studies involving this compound.

Protocol 1: Preclinical Assessment of this compound-Induced Hypertension in Rodents (Telemetry)

Objective: To continuously monitor blood pressure and heart rate in conscious, freely moving rodents following administration of this compound.

Materials:

  • This compound

  • Vehicle control

  • Implantable telemetry devices for blood pressure monitoring

  • Surgical tools for implantation

  • Data acquisition system compatible with the telemetry devices

  • Animal housing with receivers

Methodology:

  • Animal Model: Use appropriate rodent models (e.g., Sprague-Dawley rats).

  • Telemetry Device Implantation:

    • Anesthetize the animal according to approved institutional protocols.

    • Surgically implant the telemetry transmitter, typically in the abdominal cavity.

    • Insert the pressure-sensing catheter into the abdominal aorta or femoral artery.

    • Allow for a post-operative recovery period of at least one week to ensure the animal has returned to a normal physiological state.

  • Acclimation: Acclimate the animals to the experimental room and individual housing for at least 48 hours before the study begins.

  • Baseline Recording: Record baseline blood pressure and heart rate for at least 24 hours prior to dosing to establish a stable diurnal rhythm.

  • Dosing:

    • Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage).

    • For studies on attenuation, a second dose can be administered after a specified time interval (e.g., 6 hours).

  • Data Collection: Continuously record blood pressure (systolic, diastolic, mean arterial) and heart rate for a defined period post-dose (e.g., 24-48 hours).

  • Data Analysis: Analyze the data by calculating the change from baseline at various time points. Compare the effects of different doses of this compound to the vehicle control.

Protocol 2: Clinical Assessment of this compound-Induced Hypertension (Ambulatory Blood Pressure Monitoring)

Objective: To assess the effect of this compound on blood pressure in human subjects in a controlled clinical setting.

Study Design: A double-blind, placebo-controlled, randomized, dose-escalation study.

Methodology:

  • Subject Selection: Recruit healthy volunteers according to a predefined inclusion and exclusion criteria.

  • In-Clinic Stay: Subjects should be admitted to a clinical research unit for the duration of the intensive monitoring period.

  • Instrumentation: Fit each subject with a validated ambulatory blood pressure monitoring (ABPM) device.

  • Baseline Measurement: Obtain baseline blood pressure readings over a 24-hour period before dosing. This should include both daytime and nighttime readings.

  • Dosing:

    • Administer a single oral dose of this compound or placebo.

    • In separate cohorts, escalate the dose of this compound.

    • To assess attenuation, a subsequent dose can be administered after a predetermined interval (e.g., 6 hours).

  • Post-Dose Monitoring:

    • Continue ABPM for at least 24 hours post-dose.

    • Schedule automated readings at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).

    • Supplement with manual blood pressure readings at key time points (e.g., around the expected Tmax).

  • Pharmacokinetic Sampling: Collect blood samples at predefined time points to correlate plasma concentrations of this compound with blood pressure changes.

  • Data Analysis:

    • Calculate the time-matched change from baseline in systolic and diastolic blood pressure.

    • Compare the blood pressure profiles between the this compound and placebo groups.

    • Model the relationship between this compound plasma concentration and the observed change in blood pressure.

Visualizations

BRS3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Agonist Binding GProtein G-Protein Coupling BRS3->GProtein Sympathetic Increased Sympathetic Nervous System Outflow GProtein->Sympathetic Central Nervous System BP_Increase Transient Blood Pressure Increase Sympathetic->BP_Increase

Caption: Proposed signaling pathway for this compound-induced transient hypertension.

Experimental_Workflow cluster_preclinical Preclinical (Rodent Telemetry) cluster_clinical Clinical (Human ABPM) P1 Surgical Implantation of Telemetry Device P2 Post-operative Recovery (≥ 1 week) P1->P2 P3 Acclimation & Baseline Recording (24-48h) P2->P3 P4 This compound or Vehicle Administration P3->P4 P5 Continuous BP & HR Monitoring (≥ 24h) P4->P5 P6 Data Analysis: Change from Baseline P5->P6 C1 Subject Screening & In-Clinic Admission C2 Baseline Ambulatory BP Monitoring (24h) C1->C2 C3 Randomized Dosing: This compound or Placebo C2->C3 C4 Post-dose ABPM & PK Sampling (≥ 24h) C3->C4 C5 Data Analysis: Time-matched Change C4->C5

Caption: Generalized experimental workflows for assessing drug-induced hypertension.

Attenuation_Logic Dose1 First Dose of This compound Initial_Effect Transient Increase in Blood Pressure Dose1->Initial_Effect Tachyphylaxis Receptor Desensitization/ Tachyphylaxis Initial_Effect->Tachyphylaxis Attenuated_Effect Attenuated Blood Pressure Response Tachyphylaxis->Attenuated_Effect Dose2 Second Dose of This compound (e.g., at 6h) Dose2->Tachyphylaxis

Caption: Logical relationship illustrating the attenuation of the hypertensive effect.

References

Best practices for handling and storing (R)-MK-5046

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling, storage, and use of (R)-MK-5046, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Proper storage is crucial to maintain the stability and activity of the compound. Storage conditions depend on whether the compound is in solid form or in solution.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). A common stock solution concentration is 10 mM in DMSO.[1]

Q3: My this compound is not dissolving completely. What should I do?

A3: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid dissolution.[2] Ensure the solution is clear before use to guarantee reliable experimental results.[2]

Q4: How long are stock solutions of this compound stable?

A4: The stability of stock solutions is dependent on the storage temperature. At -80°C, stock solutions are stable for up to 2 years, while at -20°C, they are stable for up to 1 year.[2]

Q5: For in vivo studies, should I use the stock solution directly?

A5: No, the DMSO stock solution should be further diluted into a vehicle suitable for in vivo administration. It is highly recommended to prepare the final working solution fresh on the day of the experiment.[2]

Q6: What are the known safety precautions for handling this compound?

A6: A specific Safety Data Sheet (SDS) for this compound was not located in public databases. Therefore, it is essential to handle this compound with care, assuming it is potentially hazardous. Always obtain a compound-specific SDS from your supplier. Standard laboratory safety practices should be followed, including wearing appropriate Personal Protective Equipment (PPE) such as a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood.

Data Summary Tables

Table 1: Storage Conditions and Stability

FormStorage TemperatureStability Period
Solid (Powder)-20°C3 years
Stock Solution-20°C1 year
Stock Solution-80°C2 years

Data sourced from vendor recommendations.[1][2]

Table 2: Solubility and Recommended Concentrations

SolventRecommended ConcentrationNotes
DMSO10 mMSonication may be required.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the reconstitution of solid this compound to create a 10 mM stock solution. The molecular weight of this compound is 444.37 g/mol .

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM solution, you would need 4.44 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the tube thoroughly for 1-2 minutes to dissolve the solid.

  • Troubleshooting: If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1][2] Gentle warming can also be applied.

  • Verification: Ensure the solution is clear and free of any visible precipitate before storage.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 1 year or -80°C for up to 2 years.[2]

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol provides an example of how to prepare a working solution for in vivo experiments from a DMSO stock. This specific formulation results in a clear solution of at least 1.43 mg/mL.[2]

Materials:

  • 10 mM this compound in DMSO stock solution (equivalent to 14.3 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure (to prepare 1 mL of working solution):

  • Start with Stock: In a sterile tube, add 100 µL of the DMSO stock solution (14.3 mg/mL).[2]

  • Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly.[2]

  • Add Tween-80: Add 50 µL of Tween-80 and mix until the solution is homogeneous.[2]

  • Final Dilution: Add 450 µL of Saline to bring the total volume to 1 mL. Mix well.[2]

  • Use Immediately: This working solution should be prepared fresh on the day of use for optimal results.[2]

Visual Guides

G cluster_receiving Receiving and Initial Storage cluster_prep Solution Preparation cluster_storage Long-term Storage cluster_invivo In Vivo Working Solution receive Receive Compound store_solid Store Solid at -20°C receive->store_solid Unpack weigh Weigh Solid store_solid->weigh For use add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock_sol 10 mM Stock Solution dissolve->stock_sol aliquot Aliquot Solution stock_sol->aliquot For storage store_solution Store at -80°C or -20°C aliquot->store_solution thaw Thaw Aliquot store_solution->thaw For experiment prepare_working Prepare Final Formulation thaw->prepare_working use_fresh Use Immediately prepare_working->use_fresh

Caption: Experimental workflow for handling and preparing this compound.

G start Compound does not dissolve in DMSO check_conc Is concentration ≤ 10 mM? start->check_conc vortex Vortex for 2-3 minutes check_conc->vortex Yes reassess Re-evaluate solvent/concentration. Consult literature or supplier. check_conc->reassess No sonicate Sonicate in water bath for 10-15 minutes vortex->sonicate Still not dissolved dissolved Solution is clear vortex->dissolved Dissolved warm Warm gently (e.g., 37°C water bath) sonicate->warm Still not dissolved sonicate->dissolved Dissolved warm->dissolved Dissolved not_dissolved Precipitate remains warm->not_dissolved Still not dissolved not_dissolved->reassess

Caption: Troubleshooting guide for this compound solubility issues.

References

Improving the signal-to-noise ratio in (R)-MK-5046 binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting (R)-MK-5046 binding assays to achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its target receptor?

A1: this compound is a potent and selective nonpeptide agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3).[1][2][3][4] BRS-3 is an orphan G protein-coupled receptor (GPCR) implicated in various physiological processes, including energy homeostasis, making it a target for the development of anti-obesity therapeutics.[5]

Q2: What type of agonist is this compound?

A2: this compound functions as an allosteric agonist. This means it binds to a site on the BRS-3 receptor that is distinct from the binding site of the endogenous ligand, and it can modulate the receptor's activity.[6][7] This allosteric mechanism has important implications for assay design and data interpretation.

Q3: What is the recommended radioligand for this compound binding assays?

A3: A commonly used and well-characterized radioligand for BRS-3 is the high-affinity, selective peptide antagonist [¹²⁵I]-Bantag-1.[8] This radioligand has been shown to be suitable for characterizing the binding of BRS-3 ligands.

Q4: What is a good signal-to-noise ratio in a radioligand binding assay?

A4: A good signal-to-noise ratio, often expressed as the ratio of specific binding to non-specific binding, is crucial for reliable data. Ideally, specific binding should account for at least 80-90% of the total binding. A ratio of total binding to non-specific binding of at least 3:1 is generally considered acceptable, with 5:1 or higher being excellent.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio in your this compound binding assay can be attributed to either low specific binding (signal) or high non-specific binding (noise). This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: High Non-Specific Binding (NSB)

High NSB can mask the specific binding signal. Here are potential causes and solutions:

Potential Cause Troubleshooting Steps
Radioligand Concentration Too High Use [¹²⁵I]-Bantag-1 at a concentration at or below its dissociation constant (Kd) for competition assays. For saturation experiments, ensure NSB is less than 30% of total binding at the highest concentration.
Suboptimal Assay Buffer Composition Include a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in the binding buffer to reduce non-specific interactions with assay tubes and filters. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20).
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5). Use a larger volume of ice-cold wash buffer for each wash. Ensure rapid filtration and washing to minimize dissociation of the specifically bound radioligand.
Radioligand Sticking to Filters/Plates Pre-treat glass fiber filters with a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce electrostatic interactions. Use low-binding plates and pipette tips.
High Membrane Protein Concentration Titrate the amount of membrane preparation used in the assay. A typical starting range is 5-20 µg of protein per well, but this should be optimized for your specific system.[9]
Issue 2: Low Specific Binding Signal

A weak specific signal can be difficult to distinguish from background noise.

Potential Cause Troubleshooting Steps
Insufficient Receptor Concentration Increase the amount of membrane preparation in the assay. Ensure the cell line used has adequate BRS-3 expression.
Inactive Receptor Preparation Prepare fresh membrane fractions and store them properly at -80°C in aliquots. Avoid repeated freeze-thaw cycles.
Suboptimal Incubation Time and Temperature Perform a time-course experiment to determine the time required to reach binding equilibrium. A typical starting point is 60 minutes at room temperature, but this may need optimization.
Degraded Radioligand Use a fresh batch of [¹²⁵I]-Bantag-1 and verify its specific activity. Store the radioligand according to the manufacturer's instructions.
Incorrect Buffer pH or Ionic Strength Ensure the assay buffer has the optimal pH (typically around 7.4) and ionic strength for BRS-3 binding.
Special Considerations for an Allosteric Agonist like this compound
  • Probe Dependence: The observed effects of an allosteric modulator can vary depending on the orthosteric radioligand used.[6][7][10][11] When using [¹²⁵I]-Bantag-1 (an antagonist), the interaction with this compound (an agonist) may differ from what would be observed with a radiolabeled agonist. Be consistent with your choice of radioligand.

  • Non-Linear Scatchard/Schild Plots: Allosteric interactions can result in non-linear Scatchard plots in saturation binding experiments and Schild plots with slopes different from unity in functional assays.[12][13][14][15][16] This does not necessarily indicate an error but rather reflects the complex binding mechanism. Utilize appropriate non-linear regression models for data analysis.

Quantitative Data

The following table summarizes the binding affinities of selected ligands for the human bombesin receptor subtype-3 (BRS-3).

LigandReceptorAssay TypeRadioligandKᵢ (nM)Reference
This compound Human BRS-3Competition[¹²⁵I]-[D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6–14)3.7[4]
Bantag-1 Human BRS-3Competition[¹²⁵I]-Peptide-10.72[13]
Peptide-1 Human BRS-3Competition[¹²⁵I]-Peptide-11.88[13]
ML-18 Human BRS-3Functional (PI Turnover)-IC₅₀ = 4800[15]

Experimental Protocols

Protocol 1: Membrane Preparation from BRS-3 Expressing Cells
  • Cell Culture: Culture cells stably expressing human BRS-3 (e.g., CHO or HEK293 cells) to confluency.

  • Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a centrifuge tube.

  • Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing: Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.

  • Storage: Resuspend the final membrane pellet in a storage buffer (e.g., lysis buffer with 10% glycerol), determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

Protocol 2: Competitive Radioligand Binding Assay (Filtration Format)
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Radioligand: [¹²⁵I]-Bantag-1 diluted in assay buffer to a final concentration at or near its Kd (e.g., 50 pM).

    • This compound Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then serially dilute in assay buffer.

    • Non-Specific Binding (NSB) Control: A high concentration of a non-radiolabeled BRS-3 ligand (e.g., 1 µM Bantag-1).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer + 50 µL [¹²⁵I]-Bantag-1 + 100 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL NSB control + 50 µL [¹²⁵I]-Bantag-1 + 100 µL membrane preparation.

    • Competition: 50 µL of each this compound dilution + 50 µL [¹²⁵I]-Bantag-1 + 100 µL membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B or GF/C glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash the filters 3-5 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (e.g., one-site or two-site competition) to determine the IC₅₀.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Radioligand, this compound) setup Set up Assay Plate (Total, NSB, Competition) reagents->setup membranes Prepare BRS-3 Membrane Homogenate membranes->setup incubation Incubate (e.g., 60 min at RT) setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc Calculate Specific Binding counting->calc plot Plot Competition Curve calc->plot fit Non-linear Regression (IC50 & Ki) plot->fit

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting_Logic cluster_nsb_solutions Solutions for High NSB cluster_signal_solutions Solutions for Low Signal start Low Signal-to-Noise Ratio high_nsb High Non-Specific Binding? start->high_nsb low_signal Low Specific Signal? high_nsb->low_signal No optimize_radioligand Optimize Radioligand Concentration high_nsb->optimize_radioligand Yes optimize_buffer Optimize Assay Buffer (BSA, Detergent) high_nsb->optimize_buffer Yes optimize_wash Optimize Washing Steps high_nsb->optimize_wash Yes optimize_protein Optimize Protein Concentration high_nsb->optimize_protein Yes check_receptor Check Receptor Concentration/Activity low_signal->check_receptor Yes check_radioligand Check Radioligand Integrity low_signal->check_radioligand Yes optimize_conditions Optimize Incubation Time/Temperature low_signal->optimize_conditions Yes

Caption: Troubleshooting logic for low signal-to-noise ratio.

Allosteric_Modulation Receptor BRS-3 Receptor Orthosteric_Site Orthosteric Site Receptor->Orthosteric_Site Allosteric_Site Allosteric Site Receptor->Allosteric_Site Allosteric_Site->Orthosteric_Site Modulates Affinity Bantag1 [125I]-Bantag-1 (Radioligand) Bantag1->Orthosteric_Site Binds MK5046 This compound (Allosteric Agonist) MK5046->Allosteric_Site Binds

Caption: Allosteric modulation of the BRS-3 receptor.

References

Validation & Comparative

A Comparative Efficacy Analysis of (R)-MK-5046 and Other BRS-3 Agonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (R)-MK-5046 with other notable Bombesin (B8815690) Receptor Subtype-3 (BRS-3) agonists. The information presented herein is collated from preclinical studies to assist researchers in selecting the most appropriate compound for their investigations into obesity, diabetes, and other metabolic disorders.

Introduction to BRS-3 and its Agonists

The Bombesin Receptor Subtype-3 (BRS-3) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and peripheral tissues. It is implicated in the regulation of energy homeostasis, making it a promising therapeutic target for metabolic diseases.[1] Activation of BRS-3 has been shown to reduce food intake, increase energy expenditure, and improve glucose metabolism.[1][2] This has led to the development of several BRS-3 agonists, including the synthetic small molecule this compound, various peptide agonists, and naturally derived compounds.

Comparative Analysis of In Vitro Efficacy

The in vitro efficacy of BRS-3 agonists is primarily determined by their binding affinity (Ki) and functional potency (EC50 or IC50) in cell-based assays. The following tables summarize the available quantitative data for this compound and other key BRS-3 agonists.

CompoundTypeReceptorAssay TypeKi (nM)Reference
This compound Small MoleculeHuman BRS-3Radioligand Binding0.08 (high affinity site), 11-29 (low affinity site)[3][4]
[d-Tyr6,βAla11,Phe13,Nle14]Bn-(6-14) PeptideHuman BRS-3Radioligand Binding2[3][4]

Table 1: Comparative Binding Affinities of BRS-3 Agonists. This table highlights the binding characteristics of different agonists to the human BRS-3 receptor.

CompoundTypeCell LineAssay TypeEC50 / IC50 (nM)Reference
This compound Small MoleculehBRS-3 expressing cellsPLC Activation0.02[3][4]
[d-Tyr6,βAla11,Phe13,Nle14]Bn-(6-14) PeptidehBRS-3 expressing cellsPLC Activation6[3][4]
Oridonin (B1677485) Natural ProductBRS-3 overexpressing cellsCalcium Mobilization223.6[5]
Compound 16a Synthetic CompoundBRS-3 expressing cellsNot specifiedPotent agonistNot specified

Table 2: Comparative Functional Potency of BRS-3 Agonists. This table showcases the potency of the agonists in activating BRS-3 signaling pathways.

In Vivo Efficacy of this compound

Preclinical studies in animal models have demonstrated the potential of this compound in treating obesity. In diet-induced obese (DIO) mice, this compound has been shown to dose-dependently reduce food intake and body weight.[6] Chronic administration of this compound resulted in a sustained reduction in body weight, primarily attributed to an increase in metabolic rate rather than a long-term decrease in food intake.[6]

Animal ModelCompoundDoseEffectReference
Diet-Induced Obese MiceThis compound 30 mg/kg (oral)Significant reduction in 2-hour and overnight food intake[6]
Diet-Induced Obese MiceThis compound 100 mg/kg (oral)Anorectic effect observed[6]
Diet-Induced Obese MiceThis compound Chronic DosingSustained body weight reduction[6]

Table 3: In Vivo Effects of this compound on Food Intake and Body Weight. This table summarizes the observed effects of this compound in a key preclinical model of obesity.

BRS-3 Signaling Pathway

Activation of the BRS-3 receptor initiates a signaling cascade through its coupling to Gq proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately resulting in the physiological effects associated with BRS-3 agonism.

BRS3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BRS3 BRS-3 Receptor Gq Gq BRS3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ intracellular PKC Protein Kinase C (PKC) Ca->PKC activates DAG->PKC activates MAPK MAPK Cascade PKC->MAPK activates Physiological_Effects Physiological Effects (↓ Food Intake, ↑ Energy Expenditure) MAPK->Physiological_Effects leads to Agonist BRS-3 Agonist (this compound, etc.) Agonist->BRS3 binds

Caption: BRS-3 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the BRS-3 receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human BRS-3 receptor (e.g., CHO or HEK293 cells).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation, a radiolabeled BRS-3 ligand (e.g., [125I]-[d-Tyr6,β-Ala11,Phe13,Nle14]Bn-(6-14)), and varying concentrations of the unlabeled test compound (this compound or other agonists).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled BRS-3 ligand.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a BRS-3 agonist to stimulate an increase in intracellular calcium concentration.

1. Cell Preparation:

  • Plate cells stably expressing the human BRS-3 receptor in a 96-well, black-walled, clear-bottom plate.

  • Allow the cells to adhere and grow to a confluent monolayer.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

  • Remove the culture medium from the cells and add the dye-loading buffer.

  • Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be de-esterified.

  • After incubation, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

3. Compound Addition and Signal Detection:

  • Prepare serial dilutions of the test compound (this compound or other agonists) in the assay buffer.

  • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

  • Add the test compound to the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

4. Data Analysis:

  • The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the response as a function of the agonist concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay Membrane_Prep Membrane Preparation Binding_Reaction Binding Reaction Membrane_Prep->Binding_Reaction Filtration Filtration Binding_Reaction->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Calculation Counting->Ki_Calc Cell_Plating Cell Plating Dye_Loading Dye Loading Cell_Plating->Dye_Loading Compound_Addition Compound Addition Dye_Loading->Compound_Addition Fluorescence_Reading Fluorescence Reading Compound_Addition->Fluorescence_Reading EC50_Calc EC50 Calculation Fluorescence_Reading->EC50_Calc

Caption: Experimental Workflows for BRS-3 Agonist Characterization.

References

A Comparative Guide to (R)-MK-5046 and Bantag-1 in Modulating Bombesin Receptor Subtype-3 (BRS-3) Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (R)-MK-5046 and Bantag-1, two key pharmacological tools used in the study of the orphan G protein-coupled receptor, Bombesin (B8815690) Receptor Subtype-3 (BRS-3). While both compounds exhibit high affinity and selectivity for BRS-3, they possess opposing mechanisms of action, making them valuable for elucidating the receptor's role in various physiological and pathophysiological processes.

This compound is a potent, orally active, nonpeptide allosteric agonist of BRS-3 that has been investigated for its potential in treating obesity.[1][2][3][4][5][6][7] In contrast, Bantag-1 is a synthetic peptide that acts as a potent and specific antagonist of BRS-3, competitively inhibiting the binding of peptide agonists.[8][9][10][11]

Quantitative Comparison of Binding Affinity and Functional Activity

The following tables summarize the key quantitative data for this compound and Bantag-1 in their interaction with human BRS-3 (hBRS-3).

Table 1: Binding Affinity at Human BRS-3

CompoundLigand TypeCell LineRadioligandBinding Parameters (Ki)
This compound Nonpeptide AgonisthBRS-3 Balb 3T3[¹²⁵I]-[d-Tyr⁶,βAla¹¹,Phe¹³,Nle¹⁴]Bn-(6–14)High affinity: 0.08 nM, Low affinity: 11-29 nM[8][10]
Bantag-1 Peptide AntagonisthBRS-3 Balb 3T3[¹²⁵I]-[d-Tyr⁶,βAla¹¹,Phe¹³,Nle¹⁴]Bn-(6–14)High affinity: 0.029 nM, Low affinity: 1.95 nM[8]

Table 2: Functional Activity on Phospholipase C (PLC) Pathway

CompoundFunctional EffectCell LineEC₅₀ / IC₅₀
This compound AgonisthBRS-3 Balb 3T30.02 nM (EC₅₀ for PLC activation)[8][10]
Bantag-1 AntagonisthBRS-3 Balb 3T3>10 µM (no agonist activity)[8][10]

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of this compound and Bantag-1 to cells expressing hBRS-3.[8][9]

  • Cell Culture: Murine fibroblast cells (Balb 3T3) or human small cell lung cancer cells (NCI-N417), stably transfected with the hBRS-3 gene, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Membrane Preparation: Cells are harvested, washed, and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer.

  • Binding Reaction: Cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-[d-Tyr⁶,βAla¹¹,Phe¹³,Nle¹⁴]Bn-(6–14) or [¹²⁵I]-Bantag-1) and varying concentrations of the unlabeled competitor (this compound or Bantag-1).

  • Incubation and Termination: The reaction is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is determined by non-linear regression analysis of the competition binding data.

Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)

This protocol measures the functional agonistic or antagonistic activity of the compounds on the Gq-coupled BRS-3.[1][8]

  • Cell Culture and Labeling: Cells expressing hBRS-3 are seeded in multi-well plates and incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Compound Treatment: The cells are washed to remove unincorporated [³H]inositol and then incubated with the test compound (this compound or Bantag-1) at various concentrations in a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase). For antagonist testing, cells are pre-incubated with the antagonist before adding an agonist.

  • Termination and Extraction: The incubation is stopped by adding a cold acid solution (e.g., perchloric acid).

  • Separation of Inositol Phosphates: The total [³H]inositol phosphates ([³H]IPs) are separated from free [³H]inositol using anion-exchange chromatography columns.

  • Quantification: The radioactivity of the eluted [³H]IPs is measured by liquid scintillation counting.

  • Data Analysis: The amount of [³H]IPs produced is a measure of PLC activity. Dose-response curves are generated to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.

Signaling Pathways and Mechanisms of Action

This compound, as an allosteric agonist, binds to a site on the BRS-3 receptor that is distinct from the orthosteric binding site for peptide ligands.[1] This binding event induces a conformational change in the receptor, leading to the activation of intracellular G-proteins, primarily of the Gq/11 family. This initiates a signaling cascade, most notably the activation of Phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃), leading to downstream cellular responses. Furthermore, BRS-3 activation by MK-5046 has been shown to stimulate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Focal Adhesion Kinase (FAK), and Akt pathways.[8][10]

Bantag-1, on the other hand, acts as a competitive antagonist at the orthosteric binding site. It binds to the receptor with high affinity but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, Bantag-1 effectively blocks the binding and subsequent signaling of BRS-3 agonists.[1][12][13]

BRS3_Signaling_Pathway cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MK5046 This compound (Allosteric Agonist) BRS3 BRS-3 Receptor MK5046->BRS3 Activates Bantag1 Bantag-1 (Antagonist) Bantag1->BRS3 Blocks Gq Gq Protein BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates MAPK MAPK Pathway Gq->MAPK Akt Akt Pathway Gq->Akt FAK FAK Pathway Gq->FAK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CellularResponse Cellular Response IP3->CellularResponse DAG->CellularResponse MAPK->CellularResponse Akt->CellularResponse FAK->CellularResponse

Caption: BRS-3 signaling initiated by this compound and blocked by Bantag-1.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the activity of this compound and Bantag-1 on BRS-3.

Experimental_Workflow cluster_setup Experimental Setup cluster_binding Binding Assays cluster_functional Functional Assays (PLC Activity) cluster_analysis Data Analysis & Comparison CellCulture Culture hBRS-3 Expressing Cells MembranePrep Prepare Cell Membranes CellCulture->MembranePrep AgonistTest Agonist Dose-Response: This compound CellCulture->AgonistTest AntagonistTest Antagonist Assay: Bantag-1 vs. Agonist CellCulture->AntagonistTest CompeteMK Competition Assay: Radioligand vs. This compound MembranePrep->CompeteMK CompeteBantag Competition Assay: Radioligand vs. Bantag-1 MembranePrep->CompeteBantag CalcKi Calculate Ki Values CompeteMK->CalcKi CompeteBantag->CalcKi CompareAffinity Compare Binding Affinities CalcKi->CompareAffinity CalcEC50 Calculate EC50/IC50 AgonistTest->CalcEC50 AntagonistTest->CalcEC50 CompareActivity Compare Functional Potencies CalcEC50->CompareActivity Conclusion Determine MoA & Efficacy CompareAffinity->Conclusion CompareActivity->Conclusion

Caption: Workflow for comparing this compound and Bantag-1 activity at BRS-3.

References

Validating the Anti-Obesity Effects of (R)-MK-5046 in Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-obesity effects of the Bombesin Receptor Subtype-3 (BRS-3) agonist, (R)-MK-5046, with an alternative G-protein coupled receptor agonist, the GPR119 agonist GSK2041706. The validation of on-target effects for this compound is presented through data from studies utilizing Brs3 knockout mice. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Efficacy of this compound and GPR119 Agonist GSK2041706

The following tables summarize the key anti-obesity performance indicators for this compound and the GPR119 agonist GSK2041706 in diet-induced obese (DIO) mice.

Compound Target Mouse Model Dosage Treatment Duration Body Weight Reduction (%) Food Intake Reduction (%) Primary Mechanism On-Target Validation
This compound BRS-3 AgonistWild-Type DIO25 mg/kg/day14 days~9%Not the predominant mechanismIncreased Metabolic RateEffects absent in Brs3 knockout mice[1]
GSK2041706 GPR119 AgonistWild-Type DIO30 mg/kg b.i.d.14 days~7.4%~17.1%Reduced Food IntakeEffects on GLP-1 secretion are absent in GPR119 knockout mice

Table 1: Comparison of Anti-Obesity Effects in Wild-Type Diet-Induced Obese Mice.

Compound Target Mouse Model Key Finding
This compound BRS-3 AgonistBrs3 KnockoutThe anorectic and metabolic rate-increasing effects of this compound were absent, confirming the effects are mediated through BRS-3.[1]
AR231453 GPR119 AgonistGPR119 KnockoutThe stimulatory effects on GLP-1 secretion were absent, confirming the on-target action of GPR119 agonists.

Table 2: On-Target Validation in Knockout Mouse Models.

Experimental Protocols

The following sections detail the typical experimental methodologies employed in studies evaluating the anti-obesity effects of compounds like this compound and GPR119 agonists in knockout mouse models.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6J mice are commonly used. For knockout studies, Brs3 or GPR119 knockout mice on a C57BL/6J background are utilized.

  • Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet: To induce obesity, mice are fed a high-fat diet (HFD), typically containing 45% or 60% kcal from fat, for a period of 8-12 weeks, starting at approximately 6-8 weeks of age. A control group is fed a standard chow diet.

  • Monitoring: Body weight and food intake are monitored regularly, typically weekly or bi-weekly, throughout the diet regimen.

Compound Administration and Efficacy Studies
  • Acclimatization: Prior to compound administration, obese mice are acclimated to the experimental conditions, which may include single housing and measurement of baseline food and water intake.

  • Compound Preparation: this compound and GPR119 agonists are typically formulated in a vehicle suitable for oral gavage or subcutaneous injection. A common vehicle is a solution of 0.5% methylcellulose (B11928114) in water.

  • Dosing Regimen:

    • This compound: Administered orally once daily at a dose of 25 mg/kg for chronic studies.[1]

    • GSK2041706: Administered orally twice daily (b.i.d.) at a dose of 30 mg/kg.[2]

  • Measurement of Efficacy:

    • Body Weight: Measured daily or weekly throughout the treatment period.

    • Food and Water Intake: Measured daily.

    • Energy Expenditure: Assessed using indirect calorimetry systems to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).

    • Body Composition: Determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR) to measure fat mass and lean mass.

  • Knockout Mouse Validation: To confirm the on-target effects of the compounds, parallel studies are conducted in the respective knockout mouse models (Brs3 knockout for this compound and GPR119 knockout for GPR119 agonists). The absence of the compound's effects in the knockout mice validates its mechanism of action.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by this compound and GPR119 agonists.

BRS3_Signaling_Pathway MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Agonist Binding Gq Gq Protein BRS3->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca2->Downstream PKC->Downstream MetabolicRate ↑ Metabolic Rate Downstream->MetabolicRate FoodIntake ↓ Food Intake Downstream->FoodIntake

Caption: BRS-3 signaling pathway activated by this compound.

GPR119_Signaling_Pathway GPR119_Agonist GPR119 Agonist (e.g., GSK2041706) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Agonist Binding Gs Gs Protein GPR119->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA EPAC EPAC cAMP->EPAC GLP1_Secretion ↑ GLP-1 Secretion (from L-cells) PKA->GLP1_Secretion Insulin_Secretion ↑ Insulin Secretion (from β-cells) PKA->Insulin_Secretion EPAC->GLP1_Secretion EPAC->Insulin_Secretion FoodIntake ↓ Food Intake GLP1_Secretion->FoodIntake

Caption: GPR119 signaling pathway leading to GLP-1 secretion.

Experimental Workflow

The following diagram outlines the typical experimental workflow for validating the anti-obesity effects of a compound in a knockout mouse model.

Experimental_Workflow Start Start: Select Mouse Models (Wild-Type & Knockout) DIO_Induction Diet-Induced Obesity (DIO) Induction (8-12 weeks) Start->DIO_Induction Baseline Baseline Measurements (Body Weight, Food Intake) DIO_Induction->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment_WT Wild-Type Groups: - Vehicle - Compound Grouping->Treatment_WT Treatment_KO Knockout Groups: - Vehicle - Compound Grouping->Treatment_KO Chronic_Dosing Chronic Dosing (e.g., 14 days) Treatment_WT->Chronic_Dosing Treatment_KO->Chronic_Dosing Data_Collection Data Collection: - Body Weight - Food Intake - Energy Expenditure Chronic_Dosing->Data_Collection Analysis Data Analysis and Statistical Comparison Data_Collection->Analysis Conclusion Conclusion: - Efficacy in WT - On-Target Validation in KO Analysis->Conclusion

Caption: Experimental workflow for in vivo compound validation.

References

A Comparative Guide to the Cross-Species Pharmacokinetics of (R)-MK-5046

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of (R)-MK-5046, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist, across various preclinical species and humans. The data presented is essential for extrapolating preclinical findings to clinical scenarios and for understanding the disposition of this compound in different biological systems.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been evaluated in mice, rats, dogs, rhesus monkeys, and humans. The following tables summarize the key intravenous and oral pharmacokinetic parameters, offering a clear comparison across species.

Intravenous Pharmacokinetic Parameters of this compound
ParameterMouseRatDogRhesus Monkey
Dose (mg/kg) 110.50.5
Plasma Clearance (Clp) (mL/min/kg) 55291011
Volume of Distribution (Vdss) (L/kg) 2.82.11.81.3
Half-Life (t1/2) (h) 0.81.12.82.0

Data sourced from "Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity"[1].

Oral Pharmacokinetic Parameters of this compound
ParameterMouseRatDogRhesus Monkey
Dose (mg/kg) 2211
Oral Bioavailability (F) (%) 33548069

Data sourced from "Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity"[1].

Human Oral Pharmacokinetic Parameters of this compound
ParameterValue
Dose Range (mg) 10 - 160
Tmax (h) ~1.0
Apparent Terminal t1/2 (h) 1.5 - 3.5

Data sourced from "Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients"[2][3].

Experimental Protocols

The following sections detail the generalized methodologies employed in the preclinical and clinical pharmacokinetic studies of this compound.

Preclinical In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in preclinical species following intravenous and oral administration.

Animal Models:

  • Male CD-1 mice

  • Male Sprague-Dawley rats

  • Male Beagle dogs

  • Male Rhesus monkeys

Drug Formulation and Administration:

  • Intravenous (IV): this compound was formulated in a suitable vehicle (e.g., saline, PEG400/water) and administered as a bolus injection.

  • Oral (PO): this compound was formulated as a solution or suspension in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage.

Blood Sampling:

  • Serial blood samples were collected from a suitable vessel (e.g., tail vein in rodents, cephalic vein in dogs and monkeys) at predetermined time points post-dose.

  • Typical time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Typical time points for PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Blood samples were collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to obtain plasma. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method:

  • Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Protein precipitation of plasma samples was performed using acetonitrile (B52724) containing an internal standard.

  • Chromatography: Separation was achieved on a C18 reversed-phase HPLC column.

  • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

  • Parameters calculated include: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (Cl), volume of distribution at steady state (Vdss), terminal half-life (t1/2), and oral bioavailability (F).

Clinical Pharmacokinetic Study (Phase I)

Objective: To assess the safety, tolerability, and pharmacokinetics of single oral doses of this compound in healthy male volunteers.

Study Design:

  • A double-blind, randomized, placebo-controlled, single rising dose study.

Participants:

  • Healthy and obese male volunteers.

Drug Administration:

  • Single oral doses of this compound (ranging from 10 to 160 mg) or placebo were administered.

Blood Sampling:

  • Serial blood samples were collected at various time points to characterize the plasma concentration-time profile.

Bioanalytical Method:

  • Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated from the plasma concentration-time data. The exposure (AUC and Cmax) was found to increase dose-proportionally.[2][3]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis Phase A Test Compound (this compound) C Dose Selection & Formulation A->C B Animal Model Selection (e.g., Mouse, Rat, Dog) D Drug Administration (IV or PO) B->D C->D E Serial Blood Sampling D->E F Plasma Separation E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Parameter Calculation G->H I Data Interpretation & Reporting H->I

Caption: Workflow of a preclinical pharmacokinetic study.

Comparison with Other BRS-3 Agonists

While this compound is a key tool compound for studying BRS-3, other agonists have also been developed. For instance, compounds referred to as Bag-1 and Bag-2 were earlier selective BRS-3 agonists. However, this compound was developed to have improved pharmacokinetic properties and fewer off-target activities compared to these earlier compounds, making it a more suitable candidate for in-depth preclinical and clinical investigation.[2] A detailed head-to-head pharmacokinetic comparison is limited by the availability of public data for these other compounds in a standardized format. The favorable oral bioavailability and predictable dose-proportional exposure of this compound across multiple species represent a significant advancement in the development of BRS-3 agonists.

Signaling Pathway of BRS-3 Activation

The activation of the Bombesin Receptor Subtype-3 (BRS-3), a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BRS3 BRS-3 Receptor G_protein G-protein (Gq/11) BRS3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Physiological Effects Ca2->Downstream PKC->Downstream MK5046 This compound (Agonist) MK5046->BRS3 Binds to

References

A Comparative Analysis of (R)-MK-5046 and Universal Peptide Agonists for Bombesin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nonpeptide agonist (R)-MK-5046 and universal peptide agonists for bombesin (B8815690) receptors, supported by experimental data. The information presented herein is crucial for the selection of appropriate pharmacological tools for research and therapeutic development targeting the bombesin receptor system.

The bombesin family of receptors, comprising the gastrin-releasing peptide receptor (GRP-R or BB2), the neuromedin B receptor (NMB-R or BB1), and the orphan bombesin receptor subtype-3 (BRS-3 or BB3), are G protein-coupled receptors (GPCRs) implicated in a wide array of physiological and pathophysiological processes.[1][2][3][4][5] These receptors are particularly attractive targets in oncology, as they are frequently overexpressed in various cancers, including those of the prostate, breast, lung, and pancreas.[6][7][8][9] The development of potent and selective agonists for these receptors is critical for both elucidating their biological functions and for potential therapeutic applications, such as tumor imaging and targeted drug delivery.[7][10]

This guide focuses on a comparative analysis of two distinct classes of bombesin receptor agonists: the selective, nonpeptide BRS-3 agonist this compound and universal peptide agonists, exemplified by [d-Tyr6,βAla11,Phe13,Nle14]Bn-(6–14) (herein referred to as Peptide #1), which exhibits high affinity for all three bombesin receptor subtypes.[2][5][11]

Comparative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and the universal peptide agonist, Peptide #1, at human bombesin receptors.

Compound Receptor Subtype Binding Affinity (Ki, nM) Cell Line Reference
This compound hBRS-3 (high affinity site)0.08hBRS-3 transfected Balb 3T3[2]
hBRS-3 (low affinity site)11-29hBRS-3 transfected Balb 3T3[2]
hGRP-R>10,000[12]
hNMB-R>10,000[12]
Peptide #1 hBRS-32hBRS-3 transfected Balb 3T3[2]
hGRP-RHigh Affinity[5]
hNMB-RHigh Affinity[5]

Table 1: Comparative Binding Affinities. This table highlights the remarkable selectivity of this compound for the human bombesin receptor subtype-3 (hBRS-3), in contrast to the broad-spectrum, high-affinity binding of the universal peptide agonist, Peptide #1, to all three human bombesin receptor subtypes.

Compound Assay Potency (EC50, nM) Cell Line Reference
This compound PLC Activation0.02hBRS-3 transfected Balb 3T3[2][11]
PLC Activation12.5 ± 1.1BALB cells with BRS-3[13]
PLC Activation25hBRS-3[14]
Peptide #1 PLC Activation6hBRS-3 transfected Balb 3T3[2][11]
PLC Activation3.48 ± 0.02BALB cells with BRS-3[13]

Table 2: Comparative Functional Potencies for Phospholipase C (PLC) Activation. This table demonstrates the high potency of both this compound and Peptide #1 in activating the canonical bombesin receptor signaling pathway. Notably, this compound exhibits significantly higher potency for PLC activation in hBRS-3 expressing cells in some studies.[2][11]

Signaling Pathways and Mechanism of Action

Bombesin receptors primarily couple to Gαq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[3][4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4] This signaling pathway ultimately leads to various cellular responses, including cell proliferation, hormone secretion, and smooth muscle contraction.[3][4]

Beyond the canonical PLC pathway, bombesin receptor activation can also stimulate other signaling cascades, including the mitogen-activated protein kinase (MAPK), focal adhesion kinase (FAK), and Akt pathways.[2][11]

This compound acts as a potent and selective agonist at the BRS-3 receptor.[2][12][14][15] Interestingly, studies have revealed that it functions as an allosteric agonist, binding to a site on the receptor distinct from the orthosteric site where peptide agonists bind.[13] This allosteric mechanism is supported by evidence showing that this compound only partially inhibits the binding of radiolabeled peptide antagonists and that its inhibition of peptide agonist-induced PLC activation is noncompetitive.[13] Furthermore, this compound has been shown to be a full agonist for the activation of MAPK, FAK, Akt, and paxillin (B1203293) in hBRS-3 cells, though it acts as a partial agonist for phospholipase A2 activation.[2][11] The kinetics of signaling also differ, with Peptide #1 causing a more rapid stimulation of PLC/MAPK, while this compound induces a more prolonged activation.[2][11]

Universal peptide agonists , such as Peptide #1, mimic the action of endogenous bombesin-like peptides, gastrin-releasing peptide (GRP) and neuromedin B (NMB), by binding to the orthosteric site of all three bombesin receptor subtypes.[5] This non-selective activation triggers the downstream signaling pathways associated with each receptor, leading to a broader range of physiological effects compared to a subtype-selective agonist.

Bombesin_Receptor_Signaling_Pathway Agonist Agonist (this compound or Universal Peptide) Receptor Bombesin Receptor (GPCR) Agonist->Receptor G_protein Gαq/11 Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Proliferation, Secretion, etc.) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway PKC->MAPK_pathway MAPK_pathway->Cellular_Response

Caption: Canonical Bombesin Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the bombesin receptor of interest are homogenized, and the membrane fraction is isolated through centrifugation.[16]

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled bombesin receptor ligand (e.g., [125I-Tyr4]bombesin or a radiolabeled universal agonist/antagonist) and varying concentrations of the unlabeled test compound (this compound or Peptide #1).[16]

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Detection: The radioactivity of the filters, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate detect Measure Radioactivity separate->detect analyze Analyze Data (Calculate IC50 and Ki) detect->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Phospholipase C (PLC) Activation Assay (Inositol Phosphate Accumulation)

This functional assay measures the ability of an agonist to stimulate the PLC signaling pathway by quantifying the accumulation of inositol phosphates (IPs).

Methodology:

  • Cell Culture and Labeling: Cells expressing the bombesin receptor are cultured and incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation: The cells are then stimulated with varying concentrations of the agonist (this compound or Peptide #1) in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the [3H]IPs is extracted.

  • Purification: The [3H]IPs are separated from free [3H]inositol using anion-exchange chromatography.

  • Detection: The amount of [3H]IPs is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.

PLC_Activation_Assay_Workflow start Start culture Culture and Label Cells with [3H]myo-inositol start->culture stimulate Stimulate with Agonist in the presence of LiCl culture->stimulate extract Extract Inositol Phosphates (IPs) stimulate->extract purify Purify [3H]IPs via Anion-Exchange Chromatography extract->purify detect Quantify [3H]IPs (Scintillation Counting) purify->detect analyze Analyze Data (Calculate EC50) detect->analyze end End analyze->end

Caption: Workflow for a PLC Activation Assay.

Conclusion

The comparative analysis of this compound and universal peptide agonists for bombesin receptors reveals distinct pharmacological profiles that dictate their respective applications in research and drug development.

This compound stands out as a highly potent and selective tool for probing the function of the BRS-3 receptor . Its nonpeptide nature and oral activity make it an attractive candidate for therapeutic development, particularly in metabolic diseases such as obesity.[14] Its allosteric mechanism of action also presents a unique avenue for modulating receptor function.

Universal peptide agonists , while lacking subtype selectivity, are invaluable for studying the collective roles of the bombesin receptor family. Their high affinity for all three receptor subtypes makes them suitable for applications where broad activation of the bombesin system is desired, such as in certain cancer imaging and radionuclide therapy strategies where multiple bombesin receptor subtypes may be co-expressed.

The choice between these two classes of agonists will ultimately depend on the specific research question or therapeutic goal. For studies focused on the specific roles of BRS-3, this compound is the superior choice. Conversely, for applications requiring broad engagement of the bombesin receptor system, a universal peptide agonist would be more appropriate. This guide provides the foundational data and experimental context to aid researchers in making this critical decision.

References

A Head-to-Head Comparative Analysis of (R)-MK-5046 and Other Leading Weight Loss Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global obesity epidemic necessitates the development of novel and effective therapeutic interventions. This guide provides a detailed, data-driven comparison of the investigational compound (R)-MK-5046, a bombesin (B8815690) receptor subtype-3 (BRS-3) agonist, with established and emerging incretin-based therapies for weight loss, including the GLP-1 receptor agonists liraglutide (B1674861) and semaglutide (B3030467), and the dual GLP-1/GIP receptor agonist tirzepatide. This analysis is based on publicly available preclinical and clinical trial data.

Mechanism of Action

This compound represents a distinct mechanistic class of anti-obesity agents. It is a potent and selective agonist of the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor primarily expressed in the central nervous system.[1][2] Activation of BRS-3 is implicated in the regulation of energy homeostasis, with preclinical studies demonstrating that this compound increases metabolic rate and reduces food intake.[3][4] In contrast, liraglutide, semaglutide, and tirzepatide exert their effects by targeting the incretin (B1656795) system. Liraglutide and semaglutide are GLP-1 receptor agonists, while tirzepatide is a dual agonist for both the GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors.[5] These hormones play a crucial role in glucose metabolism and appetite regulation.[6]

Signaling Pathways

To visualize the distinct signaling cascades initiated by these compounds, the following diagrams illustrate the BRS-3 and GLP-1 receptor pathways.

BRS3_Signaling_Pathway MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 binds to Gq11 Gαq/11 BRS3->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Metabolic_Effects Increased Metabolic Rate & Decreased Food Intake Ca_release->Metabolic_Effects PKC->Metabolic_Effects

BRS-3 Signaling Pathway.

GLP1_Signaling_Pathway GLP1_Agonist GLP-1 Receptor Agonist (Liraglutide, Semaglutide) Tirzepatide (also GIPR) GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R binds to Gs Gαs GLP1R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates EPAC Epac cAMP->EPAC activates Appetite_Suppression Appetite Suppression & Delayed Gastric Emptying PKA->Appetite_Suppression EPAC->Appetite_Suppression

GLP-1 Receptor Signaling Pathway.

Comparative Efficacy Data

The following tables summarize the available efficacy data for this compound and the comparator compounds. It is important to note that the data for this compound is from preclinical studies, while the data for the other compounds are from Phase 3 clinical trials in humans. Direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and methodologies.

Table 1: Preclinical Efficacy of this compound
SpeciesModelDoseDurationBody Weight ReductionReference
MouseDiet-Induced Obese25 mg/kg/day14 days9% vs. vehicle[3]
DogObese Beagle3 mg/kg & 10 mg/kg (BID)28 daysStatistically significant vs. vehicle[7]
Table 2: Clinical Efficacy of GLP-1 and Dual GLP-1/GIP Receptor Agonists
CompoundTrialPopulationDoseDurationMean Body Weight Reduction (vs. Placebo)Reference
LiraglutideSCALE Obesity and PrediabetesObese or overweight with comorbidities3.0 mg daily56 weeks8.4% (vs. 2.8% for placebo)[8]
SemaglutideSTEP 1Obese or overweight2.4 mg weekly68 weeks14.9% (vs. 2.4% for placebo)[9]
TirzepatideSURMOUNT-1Obese or overweight5 mg weekly72 weeks15.0% (vs. 3.1% for placebo)[10]
10 mg weekly19.5% (vs. 3.1% for placebo)[10]
15 mg weekly20.9% (vs. 3.1% for placebo)[10]

Experimental Protocols

This compound Preclinical Studies (Diet-Induced Obesity Mouse Model)

A common experimental design to induce obesity in mice involves feeding a high-fat diet.[11][12]

  • Animals: Male C57BL/6J mice, typically 8 weeks old, are randomized into groups based on body weight.[11]

  • Diet: One group receives a standard chow diet, while the experimental group is fed a high-fat diet (e.g., 42-60% kcal from fat) for a period of several weeks (e.g., 15 weeks) to induce obesity.[11][12]

  • Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[11]

  • Drug Administration: this compound or vehicle is administered, for example, via oral gavage or subcutaneous infusion.[3][13]

  • Measurements: Body weight and food intake are monitored regularly (e.g., weekly).[11] At the end of the study, various metabolic parameters can be assessed.

Preclinical_Workflow start Start: 8-week-old male C57BL/6J mice randomization Randomization (based on body weight) start->randomization diet Dietary Intervention (15 weeks) randomization->diet hfd High-Fat Diet (Obesity Induction) diet->hfd scd Standard Chow Diet (Control) diet->scd treatment Treatment Phase (e.g., 14 days) hfd->treatment scd->treatment drug_admin Administer this compound or Vehicle treatment->drug_admin monitoring Weekly Monitoring drug_admin->monitoring bw_fi Body Weight & Food Intake monitoring->bw_fi endpoint Endpoint Analysis monitoring->endpoint

Preclinical Experimental Workflow.
GLP-1 and Dual GLP-1/GIP Agonist Clinical Trials (General Protocol)

The SCALE, STEP, and SURMOUNT clinical trial programs, while having specific protocols, share a general framework.[9][14][15]

  • Participants: Adults with obesity (BMI ≥30 kg/m ²) or who are overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity.[9][14][15]

  • Design: Randomized, double-blind, placebo-controlled, multicenter trials.[9][14][15]

  • Intervention: Participants are randomized to receive the active drug (liraglutide, semaglutide, or tirzepatide) or a placebo, typically administered via subcutaneous injection at escalating doses. All participants usually receive counseling on diet and physical activity.[9][14][15]

  • Primary Endpoints: The co-primary endpoints are typically the percentage change in body weight from baseline and the proportion of participants achieving a certain percentage of weight loss (e.g., ≥5%).[9]

  • Duration: These trials are typically long-term, ranging from 56 to 72 weeks or longer.[9][10][14]

Clinical_Trial_Workflow screening Screening of Participants (BMI & Comorbidities) randomization Randomization (1:1 or other ratios) screening->randomization treatment_arms Treatment Arms randomization->treatment_arms active_drug Active Drug (e.g., Semaglutide 2.4mg) treatment_arms->active_drug placebo Placebo treatment_arms->placebo lifestyle Lifestyle Intervention (Diet & Exercise Counseling) active_drug->lifestyle placebo->lifestyle duration Trial Duration (e.g., 68 weeks) lifestyle->duration endpoints Primary Endpoint Assessment duration->endpoints bw_change Percentage Change in Body Weight endpoints->bw_change responder_analysis Responder Analysis (e.g., % achieving ≥5% loss) endpoints->responder_analysis final_analysis Final Data Analysis endpoints->final_analysis

Clinical Trial Workflow.

Safety and Tolerability

This compound

In a Phase I study in healthy and obese male volunteers, single oral doses of this compound were associated with transient increases in blood pressure.[4] Adverse events reported included erections and feelings of being hot, cold, and/or jittery, which coincided with the time to maximum plasma concentration and increased with higher doses.[4]

GLP-1 and Dual GLP-1/GIP Receptor Agonists

The most common adverse events associated with GLP-1 receptor agonists are gastrointestinal in nature, including nausea, diarrhea, vomiting, and constipation.[9][16] These events are typically mild to moderate in severity and often subside over time.[9]

Conclusion

This compound, with its novel BRS-3 agonist mechanism, presents a promising new approach to the treatment of obesity, primarily by increasing metabolic rate.[3] Preclinical data demonstrates its efficacy in promoting weight loss in animal models.[3][7] However, it is still in the early stages of clinical development, and its efficacy and safety in humans remain to be fully elucidated.

In contrast, the incretin-based therapies, particularly the dual GLP-1/GIP receptor agonist tirzepatide, have demonstrated substantial and sustained weight loss in large-scale Phase 3 clinical trials, setting a high benchmark for new anti-obesity medications.[10] The different mechanisms of action between this compound and the incretin mimetics may offer potential for combination therapies in the future. Further clinical investigation of this compound is warranted to determine its place in the evolving landscape of obesity pharmacotherapy.

References

Independent Validation of (R)-MK-5046's Effect on Energy Expenditure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bombesin (B8815690) receptor subtype-3 (BRS-3) agonist, (R)-MK-5046, and its effects on energy expenditure against other therapeutic alternatives. The information presented herein is supported by experimental data to aid in the evaluation of its potential as an anti-obesity agent.

Executive Summary

This compound is a potent and selective agonist for the G protein-coupled receptor BRS-3, which is implicated in the regulation of energy homeostasis. Preclinical studies have demonstrated that this compound can reduce body weight, primarily by increasing metabolic rate rather than suppressing appetite, particularly with chronic administration.[1][2][3][4] The primary mechanism of action involves the activation of the sympathetic nervous system, leading to increased thermogenesis. However, a notable portion of the detailed efficacy data originates from research affiliated with the compound's developer. This guide aims to present available data, including that from other research groups, and compare it with alternative thermogenic agents. Alternatives discussed include β3-adrenergic receptor agonists, which also stimulate energy expenditure through sympathetic activation.

Comparative Efficacy on Energy Expenditure

The following tables summarize the quantitative data on the effects of this compound and comparator compounds on energy expenditure and related metabolic parameters. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

Table 1: Efficacy of this compound on Body Weight and Energy Expenditure in Rodents

SpeciesModelCompound & DoseDurationKey Findings
MouseDiet-Induced Obese (DIO) C57BL/6This compound (25 mg/kg/day)14 days9% reduction in body weight compared to vehicle.[1][2]
MouseWild-typeThis compound (single oral doses)AcuteDose-dependent increase in fasting metabolic rate.[1][4]
RatDiet-Induced Obese (DIO)-F344This compound (3 mg/kg)AcuteTransient increase in blood pressure and heart rate.[5]

Table 2: Efficacy of β3-Adrenergic Receptor Agonists on Energy Expenditure in Rodents

SpeciesModelCompound & DoseDurationKey Findings
RatZucker fattyFR-149175 (0.1, 1, and 3.2 mg/kg, p.o.)Acute & ChronicDose-dependent increase in whole-body oxygen consumption; no attenuation with repetitive administration.[6]
MouseC57BL/6JCL316,2434 weeksIncreased energy expenditure at both 22°C and 30°C.[7]
MouseC57BL/6JCL316,243Acute2-fold increase in energy expenditure.[8]
Rhesus Monkey-L-755,507Acute & ChronicAcute elevation in metabolic rate and chronic increase in UCP1 expression in brown adipose tissue.[9]

Mechanism of Action and Signaling Pathways

This compound: BRS-3 Agonism and Sympathetic Activation

This compound exerts its effects by binding to and activating the bombesin receptor subtype-3 (BRS-3), a Gq protein-coupled receptor.[10] BRS-3 is expressed in key areas of the brain involved in energy homeostasis, including the hypothalamus.[10] Activation of BRS-3 by this compound is believed to trigger a downstream signaling cascade involving phospholipase C (PLC), mitogen-activated protein kinase (MAPK), and Akt.[11][12] This intracellular signaling ultimately leads to the activation of the sympathetic nervous system, resulting in increased heart rate, blood pressure, and thermogenesis.[3][5]

BRS3_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_physiological Physiological Response R_MK_5046 This compound BRS3 BRS-3 Receptor R_MK_5046->BRS3 Binds to Gq_protein Gq Protein BRS3->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates MAPK MAPK Pathway PLC->MAPK Leads to Akt Akt Pathway PLC->Akt Leads to Sympathetic_Activation Sympathetic Nervous System Activation MAPK->Sympathetic_Activation Contributes to Akt->Sympathetic_Activation Contributes to Energy_Expenditure Increased Energy Expenditure Sympathetic_Activation->Energy_Expenditure

Caption: this compound signaling pathway leading to increased energy expenditure.

β3-Adrenergic Receptor Agonists

β3-adrenergic receptor agonists, such as CL316,243 and mirabegron, also increase energy expenditure by activating the sympathetic nervous system.[13] These compounds bind to β3-adrenergic receptors, which are predominantly found on the surface of adipocytes.[8] This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cAMP and activation of protein kinase A (PKA).[[“]] This cascade stimulates lipolysis and, in brown adipose tissue, upregulates uncoupling protein 1 (UCP1), which uncouples oxidative phosphorylation to generate heat.[9][[“]]

B3_Adrenergic_Signaling cluster_receptor Adipocyte Membrane cluster_intracellular Intracellular Signaling cluster_physiological Metabolic Effects B3_Agonist β3-Adrenergic Agonist B3_Receptor β3-Adrenergic Receptor B3_Agonist->B3_Receptor Binds to Gs_protein Gs Protein B3_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis UCP1 UCP1 Upregulation (in BAT) PKA->UCP1 Thermogenesis Thermogenesis Lipolysis->Thermogenesis UCP1->Thermogenesis

Caption: β3-adrenergic agonist signaling pathway leading to thermogenesis.

Experimental Protocols

Measurement of Energy Expenditure via Indirect Calorimetry

The following provides a general experimental workflow for assessing the effect of a test compound on energy expenditure in rodents using indirect calorimetry. Specific parameters may need to be optimized based on the compound and research question.

Indirect_Calorimetry_Workflow cluster_setup Experimental Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis Acclimatization Acclimatize animals to metabolic cages (24-48h) Baseline Record baseline data (e.g., 24h before dosing) Acclimatization->Baseline Dosing Administer test compound (e.g., this compound) or vehicle Baseline->Dosing Monitoring Continuous monitoring in indirect calorimetry system Dosing->Monitoring Parameters Measure: - O2 Consumption (VO2) - CO2 Production (VCO2) - Food & Water Intake - Locomotor Activity Monitoring->Parameters Calculation Calculate: - Respiratory Exchange Ratio (RER) - Energy Expenditure (EE) Monitoring->Calculation Comparison Compare treatment group to vehicle control group Calculation->Comparison

Caption: General workflow for rodent indirect calorimetry experiments.

Key Methodological Details from Rodent Studies:

  • Animal Models: Diet-induced obese (DIO) mice or rats are commonly used to model human obesity.

  • Housing: Animals are typically single-housed in metabolic chambers with controlled temperature and light-dark cycles.[15][16]

  • Data Collection: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.[17][18][19][20][21][22] Locomotor activity and food/water intake are often monitored simultaneously.

  • Acclimatization: A period of acclimatization to the metabolic cages is crucial to reduce stress and obtain stable baseline readings.[16]

  • Data Analysis: Energy expenditure is often normalized to body weight or lean body mass.[18] Statistical analysis is performed to compare the effects of the test compound to a vehicle control.

Conclusion and Future Directions

This compound has demonstrated a consistent effect on increasing energy expenditure in preclinical models, primarily through the activation of the BRS-3 receptor and the sympathetic nervous system. While the available data is promising, the majority of in-depth studies have been conducted by the developing company. Independent validation is crucial to confirm these findings and to fully understand the therapeutic potential of this compound.

Future research should focus on:

  • Independent Replication: Studies by academic and independent research institutions are needed to validate the efficacy and safety profile of this compound.

  • Head-to-Head Comparisons: Direct comparative studies of this compound against other thermogenic agents, such as β3-adrenergic agonists, under identical experimental conditions would provide a clearer picture of its relative potency and potential advantages.

  • Long-term Efficacy and Safety: More extensive long-term studies are required to assess the durability of the weight loss effect and to monitor for any potential adverse effects that may emerge with chronic administration.

  • Human Studies: While initial Phase I human trials have been conducted, further clinical investigation is necessary to determine the efficacy and safety of this compound in an obese human population.[3]

References

Replicating the Reported Effects of (R)-MK-5046 on Food Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported effects of the bombesin (B8815690) receptor subtype-3 (BRS-3) agonist, (R)-MK-5046, on food intake with an alternative appetite-modulating compound, the ghrelin receptor antagonist [D-Lys-3]-GHRP-6. The information is supported by experimental data from preclinical studies, with detailed methodologies and visual representations of the underlying biological pathways and experimental workflows.

Comparative Efficacy on Food Intake

The following table summarizes the quantitative effects of this compound and the ghrelin receptor antagonist [D-Lys-3]-GHRP-6 on food intake in mouse models. It is important to note that direct comparisons are challenging due to variations in experimental design, including the route of administration, mouse strain, and diet.

CompoundAnimal ModelDoseRoute of AdministrationDurationReported Effect on Food IntakeCitation
This compound Diet-Induced Obese (DIO) C57BL/6 MiceDose-dependentOralSingle doseInhibition of 2-hour and overnight food intake.[1][2][3]
Established Diet-Induced Obese (eDIO) Mice25 mg/kg/daySubcutaneous infusion14 daysWhile body weight was reduced by 8-9%, the primary mechanism was attributed to increased metabolic rate rather than a sustained reduction in food intake.[4]
[D-Lys-3]-GHRP-6 Lean Mice2-200 nmol/mouseIntraperitonealSingle doseDose-dependent decrease in cumulative food intake.[5]
ob/ob Obese Mice200 nmol/mouseIntraperitonealSingle doseSignificant reduction in cumulative food intake.[5][6]
C57BL/6J Mice15 mg/kgIntraperitonealSingle doseDecreased food intake at 4 hours post-injection.[7]

Experimental Protocols

General Protocol for Diet-Induced Obesity in Mice

A common method to induce obesity in mice, particularly the C57BL/6J strain, involves feeding a high-fat diet.

  • Animal Model: Male C57BL/6J mice, typically 6-8 weeks old, are commonly used due to their susceptibility to diet-induced obesity.

  • Housing: Mice are individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle to allow for accurate food intake measurement.

  • Diet: An ad libitum high-fat diet (HFD), often with 45% or 60% of calories derived from fat, is provided. A control group is fed a standard chow diet (e.g., 10% kcal from fat).

  • Duration: The HFD is typically administered for 10-16 weeks to induce a significant increase in body weight and adiposity compared to the control group.

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly). Food intake is measured by weighing the provided food and the remaining food at set intervals, accounting for any spillage.[8][9][10]

Protocol for Measuring Acute Food Intake

This protocol is designed to assess the short-term effects of a compound on food consumption.

  • Acclimation: Individually house mice and acclimate them to the testing cages and diet for several days.

  • Fasting: To standardize hunger levels, mice are typically fasted for a period (e.g., 18 hours) with free access to water before the experiment.

  • Compound Administration: The test compound (this compound, [D-Lys-3]-GHRP-6, or vehicle) is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Food Presentation: A pre-weighed amount of the standard or high-fat diet is provided to the mice.

  • Measurement: Food intake is measured at specific time points after food presentation (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.[11] Automated systems can also be used for continuous and more precise monitoring of feeding behavior.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound is an agonist for the Bombesin Receptor Subtype-3 (BRS-3), a G protein-coupled receptor (GPCR). Upon activation, BRS-3 primarily couples to Gαq, initiating a downstream signaling cascade.

BRS3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Gq Gαq BRS3->Gq activates Hippo Hippo Pathway BRS3->Hippo modulates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK CellularResponse ↓ Food Intake ↑ Metabolic Rate MAPK->CellularResponse Hippo->CellularResponse

Caption: BRS-3 signaling cascade initiated by this compound.

Ghrelin Receptor Antagonist Signaling Pathway

Ghrelin receptor antagonists, such as [D-Lys-3]-GHRP-6, block the action of ghrelin, an orexigenic hormone. The ghrelin receptor (GHS-R1a) is also a GPCR that, when activated by ghrelin, stimulates appetite through hypothalamic neurons.

Ghrelin_Signaling cluster_membrane Hypothalamic Neuron Membrane cluster_cytoplasm Cytoplasm Ghrelin Ghrelin GHSR1a GHS-R1a Receptor Ghrelin->GHSR1a Antagonist [D-Lys-3]-GHRP-6 Antagonist->GHSR1a blocks G_protein Gαq / Gαi/o GHSR1a->G_protein activates Downstream Downstream Signaling (e.g., PLC, PI3K) G_protein->Downstream NPY_AgRP ↑ NPY/AgRP Release Downstream->NPY_AgRP FoodIntake ↑ Food Intake NPY_AgRP->FoodIntake

Caption: Ghrelin receptor antagonist mechanism of action.

General Experimental Workflow for Comparing Anorectic Agents

The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of compounds that modulate food intake.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Measurement cluster_analysis Data Analysis & Conclusion AnimalModel Select Animal Model (e.g., DIO C57BL/6 Mice) Housing Individual Housing & Acclimation AnimalModel->Housing Diet Assign Diets (High-Fat vs. Chow) Housing->Diet Grouping Randomize into Treatment Groups (Vehicle, MK-5046, Antagonist) Diet->Grouping Admin Compound Administration (Oral, IP, etc.) Grouping->Admin FoodIntake Measure Food Intake (Acute & Chronic) Admin->FoodIntake BodyWeight Monitor Body Weight Admin->BodyWeight Stats Statistical Analysis FoodIntake->Stats BodyWeight->Stats Comparison Compare Efficacy & Side Effects Stats->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Workflow for comparing anorectic agents in mice.

References

A Comparative Guide to Allosteric and Orthosteric Ligand Binding at the Bombesin Receptor Subtype 3 (BRS-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bombesin (B8815690) Receptor Subtype 3 (BRS-3), an orphan G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for metabolic disorders such as obesity and diabetes.[1][2] Its activation influences energy homeostasis, glucose metabolism, and insulin (B600854) secretion. The development of synthetic ligands for BRS-3 has revealed distinct modes of interaction with the receptor, primarily categorized as orthosteric and allosteric binding. This guide provides an objective comparison of these two binding modalities, supported by experimental data, to aid in the rational design and development of novel BRS-3-targeted therapeutics.

Orthosteric vs. Allosteric Binding: A Fundamental Distinction

Orthosteric ligands bind to the same site as the putative endogenous ligand, known as the orthosteric binding pocket. This interaction is typically competitive, meaning the orthosteric ligand directly competes with other orthosteric molecules for the same binding site.[3][4] In contrast, allosteric ligands bind to a topographically distinct site on the receptor.[3][4] This binding event modulates the receptor's conformation, thereby influencing the binding and/or efficacy of orthosteric ligands. Allosteric modulators can be positive (enhancing orthosteric ligand effects), negative (diminishing orthosteric ligand effects), or neutral (having no effect on orthosteric ligand efficacy but preventing other allosteric modulators from binding).[5]

Quantitative Comparison of BRS-3 Ligands

To illustrate the differences between allosteric and orthosteric binding at BRS-3, this guide focuses on a well-characterized allosteric agonist, MK-5046 , and a widely used orthosteric antagonist, Bantag-1 . A universal peptide agonist, referred to as Peptide-1 ([D-Tyr6,β-Ala11,Phe13,Nle14]Bn-(6-14)), which binds to the orthosteric site, is also included for comparison.

Binding Affinities

The binding affinities of these ligands for the human BRS-3 (hBRS-3) have been determined through radioligand binding assays. The data reveals that while both orthosteric and allosteric ligands can exhibit high affinity, their interaction with the receptor, particularly in the presence of each other, differs significantly.

LigandBinding SiteRadioligandCell LineKi (nM)Reference
Bantag-1 Orthosteric125I-Bantag-1hBRS-3/BALB1.3[2][6]
Peptide-1 Orthosteric125I-Bantag-1hBRS-3/BALB2[2][6]
MK-5046 Allosteric125I-Bantag-1hBRS-3/BALB37-160[2][6]
MK-5046 (High Affinity Site) Allosteric125I-Bantag-1hBRS-3/BALB0.08[2][6]
MK-5046 (Low Affinity Site) Allosteric125I-Bantag-1hBRS-3/BALB11-29[2][6]

Note: The binding of MK-5046 is best fit by a two-site model, indicating high and low-affinity binding states, a characteristic often observed with allosteric modulators.

A key characteristic of an allosteric interaction is the inability of the allosteric ligand to fully displace a bound orthosteric radioligand, even at high concentrations. Studies have shown that MK-5046 only partially inhibits the binding of 125I-Bantag-1 to BRS-3, providing strong evidence for its allosteric nature.[7] Conversely, orthosteric ligands like unlabeled Bantag-1 and Peptide-1 can completely displace the radiolabeled orthosteric tracer.

Functional Potency

The functional consequences of ligand binding are typically assessed by measuring downstream signaling events. BRS-3 is primarily coupled to the Gq protein, which upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (like IP1) and subsequent mobilization of intracellular calcium.

LigandFunctional RoleAssayCell LineEC50 (nM)Reference
Peptide-1 Orthosteric AgonistPLC Activation ([3H]IP)hBRS-3/BALB3.48[7]
MK-5046 Allosteric AgonistPLC Activation ([3H]IP)hBRS-3/BALB12.5[7]
MK-5046 Allosteric AgonistPLC ActivationhBRS-3 cells0.02[2][6]
Peptide-1 Orthosteric AgonistPLC ActivationhBRS-3 cells6[2][6]

Note: EC50 values can vary between different studies and cell lines due to variations in experimental conditions and receptor expression levels.

Further evidence for the allosteric agonism of MK-5046 comes from functional antagonism studies. The inhibitory effect of the orthosteric antagonist Bantag-1 on the activation induced by the orthosteric agonist Peptide-1 is competitive. However, the inhibition of MK-5046-induced activation by Bantag-1 is non-competitive, a hallmark of allosteric interaction.[7]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the BRS-3 signaling pathway and a typical experimental workflow for characterizing BRS-3 ligands.

BRS3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BRS3 BRS-3 Gq Gq BRS3->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation Downstream Downstream Signaling (e.g., MAPK) PKC->Downstream Ligand Orthosteric or Allosteric Agonist Ligand->BRS3 Binds

Caption: BRS-3 Gq-coupled signaling pathway.

Ligand_Characterization_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Radioligand Radioligand Binding Assay (e.g., with ¹²⁵I-Bantag-1) Competition Competition Binding (Determine Ki) Radioligand->Competition Saturation Saturation Binding (Determine Kd, Bmax) Radioligand->Saturation Data_Analysis Data Analysis and Comparison Competition->Data_Analysis Saturation->Data_Analysis Calcium Calcium Mobilization Assay (Measure EC₅₀) IP1 IP1 Accumulation Assay (Measure EC₅₀) Calcium->Data_Analysis MAPK MAPK Phosphorylation Assay (Measure signaling bias) IP1->Data_Analysis MAPK->Data_Analysis Start Test Compound (Allosteric or Orthosteric) Start->Radioligand Start->Calcium Start->IP1 Start->MAPK

Caption: Experimental workflow for BRS-3 ligand characterization.

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the BRS-3 receptor, allowing for the determination of the inhibitor constant (Ki).

  • Cell Culture and Membrane Preparation:

    • Cells stably expressing hBRS-3 (e.g., BALB 3T3 cells) are cultured to confluency.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation.

    • Add increasing concentrations of the unlabeled test compound (e.g., MK-5046 or Bantag-1).

    • Add a fixed concentration of a radiolabeled orthosteric ligand (e.g., 125I-Bantag-1).

    • For non-specific binding control wells, add a high concentration of an unlabeled orthosteric ligand.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site or two-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture:

    • Seed hBRS-3 expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

  • Compound Addition and Signal Detection:

    • Prepare a plate with serial dilutions of the test agonist (e.g., MK-5046 or Peptide-1).

    • Place both the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

    • Record a baseline fluorescence reading.

    • The instrument then adds the test compound to the cell plate, and fluorescence is continuously monitored to detect the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity is plotted against the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration of the agonist that produces 50% of the maximal response.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more cumulative measure of Gq signaling by quantifying the accumulation of IP1, a downstream metabolite of IP3.

  • Cell Culture and Stimulation:

    • Plate hBRS-3 expressing cells in a suitable multi-well plate and culture.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.

    • Add various concentrations of the test agonist and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells using the lysis buffer provided in a commercial IP1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

    • Add the HTRF reagents to the cell lysate. These typically include an IP1-d2 acceptor and an anti-IP1-cryptate donor.

  • Signal Measurement and Analysis:

    • Incubate the plate at room temperature to allow for the competitive immunoassay to reach equilibrium.

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths.

    • The ratio of the two emission signals is inversely proportional to the amount of IP1 produced by the cells.

    • Generate a standard curve using known concentrations of IP1.

    • Calculate the concentration of IP1 in the experimental samples and plot it against the agonist concentration to determine the EC50.

Conclusion

The distinction between allosteric and orthosteric binding of ligands to BRS-3 has significant implications for drug discovery. Allosteric modulators offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands. The experimental data for MK-5046 and Bantag-1 clearly demonstrate the different pharmacological profiles of allosteric and orthosteric ligands at BRS-3. A thorough understanding of these differences, facilitated by the experimental approaches detailed in this guide, is crucial for the successful development of novel and effective therapies targeting the Bombesin Receptor Subtype 3.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (R)-MK-5046

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (R)-MK-5046 was publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of potent, biologically active research chemicals, such as selective androgen receptor modulators (SARMs).[1][2][3] It is imperative to obtain and follow the specific SDS from your supplier and consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.[1][4] All disposal activities must comply with local, state, and federal regulations.[1][5][6]

Proper management of chemical waste is critical for laboratory safety and environmental protection.[4][7][8] The following guide provides a detailed framework for the safe handling and disposal of this compound and associated contaminated materials.

Key Disposal and Safety Data

The following table summarizes the essential information for the safe handling and disposal of this compound, based on established guidelines for similar potent research compounds.

ParameterGuideline
Waste Classification Hazardous Chemical Waste.[2][4] May be considered biohazardous if used in cell-based assays.[2]
Required PPE Nitrile gloves (double-gloving recommended), safety goggles with side shields, and a dedicated lab coat. A respirator may be necessary if there is a risk of aerosolization.[1][2][9]
Solid Waste Disposal Collect in a dedicated, sealed, puncture-resistant container clearly labeled "Hazardous Waste" with the chemical name.[1][2]
Liquid Waste Disposal Collect in a dedicated, sealed, leak-proof container compatible with the solvent used. Never dispose of down the drain.[1][2][9]
Decontamination Use a suitable inactivating solution (e.g., 1:10 bleach solution) followed by a thorough rinse with water and an appropriate solvent (e.g., ethanol).[1][2]
Spill Management Use a chemical spill kit with appropriate absorbent materials. Evacuate and secure the area if necessary. Report all spills to the lab supervisor and institutional safety office.[2][10]

Experimental Protocols

Step-by-Step Disposal Plan

The primary principle for managing laboratory waste is to formulate a disposal plan before any experiment begins.[8] All waste contaminated with this compound must be segregated from general laboratory waste.[1]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all contaminated solid materials, including personal protective equipment (PPE) like gloves and disposable lab coats, pipette tips, and bench paper, in a designated, puncture-proof hazardous waste container.[1][2]

    • The container must be clearly labeled with "Hazardous Waste," "Toxic," and the chemical name "this compound".[1][4]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container.[1][2] The container material must be compatible with the solvent used.

    • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents.[4]

    • Keep the waste container sealed at all times, except when adding waste.[10]

  • Sharps Waste:

    • Dispose of any contaminated needles, syringes, or other sharps in a designated, rigid, puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[11][12]

2. Storage:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[4][10]

  • Ensure containers are properly sealed and stored in secondary containment to prevent spills.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in the laboratory at any time.[10]

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[1][9]

  • Contact your EHS office to schedule a waste pickup. Do not attempt to dispose of these containers in the regular trash or via sanitary sewer.[1][9]

Surface and Glassware Decontamination Protocol

1. Prepare Decontamination Solution:

  • Prepare a fresh 1:10 dilution of standard laboratory bleach in water or another disinfectant approved by your institution's EHS.[2]

2. Application:

  • For surfaces, generously apply the decontamination solution and allow for a contact time of at least 30 minutes.[11]

  • For reusable glassware, fully immerse it in the decontamination solution for a minimum of 30 minutes.[1]

3. Rinsing:

  • After the required contact time, thoroughly rinse surfaces and glassware with water to remove the decontamination agent.[2]

  • A final rinse with a suitable solvent like ethanol (B145695) or acetone (B3395972) may be used for glassware.[1]

4. Waste Disposal from Decontamination:

  • All materials used for cleaning, such as absorbent pads and gloves, must be disposed of as solid hazardous waste.[2][10]

Spill Cleanup Protocol

1. Secure the Area:

  • Immediately alert personnel in the vicinity and restrict access to the spill area.[2]

2. Don Appropriate PPE:

  • Wear double nitrile gloves, safety goggles, a lab coat, and if there is a risk of dust or aerosol, a respirator.[1][2]

3. Contain the Spill:

  • For liquid spills, use absorbent pads from a chemical spill kit to cover and contain the material.[2]

  • For solid spills, gently cover the powder with absorbent pads to prevent it from becoming airborne. Do not sweep dry powder.[2]

4. Decontaminate:

  • Once the spilled material is absorbed, decontaminate the area using the surface decontamination protocol described above.[2][5][6]

5. Collect Waste:

  • Place all cleanup materials, including contaminated absorbents and PPE, into a hazardous waste container.[2][10]

6. Report the Incident:

  • Report the spill to your laboratory supervisor and your institution's EHS office, as per institutional policy.[2]

Mandatory Visualizations

The following diagrams illustrate the procedural workflow for the proper disposal of this compound.

cluster_0 Waste Generation Point cluster_1 Segregate Waste Type cluster_2 Collection and Storage cluster_3 Final Disposal gen This compound Waste Generated liquid Liquid Waste (Solutions, Solvents) gen->liquid solid Solid Waste (PPE, Consumables) gen->solid sharps Sharps Waste (Needles, Glassware) gen->sharps collect_liquid Collect in Labeled, Leak-Proof Container liquid->collect_liquid collect_solid Collect in Labeled, Puncture-Proof Container solid->collect_solid collect_sharps Collect in Labeled, Sharps Container sharps->collect_sharps store Store in Secondary Containment in Satellite Accumulation Area collect_liquid->store collect_solid->store collect_sharps->store ehs Dispose via Institutional EHS Hazardous Waste Program store->ehs

Caption: Disposal workflow for this compound hazardous waste.

References

Personal protective equipment for handling (R)-MK-5046

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling (R)-MK-5046. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent pharmaceutical compounds (PPCs) and highly potent active pharmaceutical ingredients (HPAPIs). This information should be supplemented by a compound-specific risk assessment before any handling occurs.

This compound is a potent, selective, and orally active bombesin (B8815690) receptor subtype-3 (BRS-3) allosteric agonist.[1][2][3] Due to its potency, it requires careful handling to minimize exposure and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling materials like this compound.[4]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[4][5]
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[4]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[4]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[4]
Body Protection Disposable CoverallsChoose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[4][6] For comprehensive protection, "bunny suits" that offer head-to-toe coverage are recommended.[7]
Dedicated Lab CoatA dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[4]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes.[4][7]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[4][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.

  • Preparation and Pre-Handling:

    • Controlled Area: All handling of this compound should be conducted in a designated area with restricted access, such as a containment glove box, ventilated enclosure, or a dedicated laboratory with controlled airflow.

    • Decontamination: Ensure that a validated decontamination solution is readily available in the work area.[4]

    • Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[4]

    • PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.[4]

  • Compound Handling:

    • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.[4]

    • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[4]

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[4]

    • PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[4]

    • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[4]

  • Spill Management:

    • In the event of a spill, immediately alert others in the area.

    • Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.

    • All materials used for spill cleanup must be disposed of as hazardous waste.[4]

Disposal Plan

The disposal of this compound and any contaminated materials must comply with all applicable federal, state, and local regulations.[8]

Waste TypeDisposal Procedure
Unused this compound Should be treated as hazardous pharmaceutical waste. High-temperature incineration is the preferred method of disposal.[9]
Contaminated Labware All disposable items (e.g., gloves, coveralls, shoe covers, pipette tips, vials) that have come into contact with this compound must be disposed of as hazardous waste.[4] Place these items in clearly labeled, sealed hazardous waste containers.[4]
Contaminated Solvents Liquid waste containing this compound should be collected in designated, sealed, and labeled hazardous waste containers. Do not dispose of this waste down the drain.
Documentation Maintain accurate records of all disposed hazardous waste, in line with regulatory requirements.[4]

A professional and licensed hazardous waste management company should be contracted for the final disposal of all waste materials.[10]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste Management A Designate Controlled Handling Area B Prepare Decontamination Solutions A->B C Set Up Labeled Waste Containers B->C D Don PPE in Designated Area C->D E Weighing and Aliquoting in Containment D->E Enter Handling Area F Solution Preparation E->F G Decontaminate Surfaces and Equipment F->G H Doff PPE in Designated Area G->H I Dispose of Single-Use PPE as Hazardous Waste H->I J Personal Hygiene (Hand Washing) I->J K Collect All Contaminated Waste I->K M Arrange for Professional Hazardous Waste Disposal L Store in Sealed, Labeled Hazardous Waste Containers K->L L->M

Caption: Workflow for the safe handling of potent pharmaceutical compounds like this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.